molecular formula C5H8N4O2 B1293142 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid CAS No. 933753-12-9

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B1293142
CAS No.: 933753-12-9
M. Wt: 156.14 g/mol
InChI Key: AKCLMRLUECNBLP-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a valuable chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a 1,2,4-triazole ring, a privileged scaffold renowned for its diverse pharmacological activities . The 1,2,4-triazole core is widely documented in scientific literature for exhibiting antiviral, antibacterial, antifungal, and anticancer properties, making derivatives like this a primary focus in the search for new therapeutic agents . The molecular structure integrates a reactive amino group on the triazole ring and a terminal carboxylic acid, connected by a flexible propyl linker. This design makes it a versatile building block for constructing more complex molecules. Researchers can utilize the carboxylic acid functionality for amide coupling reactions with various amines, a common strategy in drug discovery to create compound libraries for biological screening . The amino group also provides a site for further functionalization, allowing for extensive structure-activity relationship (SAR) studies. While the specific biological data for this exact compound may be limited, its structural analogs, specifically 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, have been successfully synthesized and studied as potential inhibitors of various enzymes, such as kinases, highlighting the research potential of this chemical class . The compound is intended for use by qualified researchers in laboratory settings only. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment (PPE) recommendations before use. Applications: • Building block in medicinal chemistry and drug discovery • Intermediate for the synthesis of triazole-fused heterocycles • Substrate for SAR studies via amide formation and other derivatizations

Properties

IUPAC Name

3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCLMRLUECNBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649480
Record name 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933753-12-9
Record name 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-4H-1,2,4-triazol-3-yl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthesis pathways, experimental protocols, and characterization data to support research and development efforts in this area.

Introduction

3-Amino-1,2,4-triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a propanoic acid moiety at the 5-position of the triazole ring offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide focuses on the practical synthesis of this compound, providing a foundation for its use in drug discovery programs.

Core Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound. Both pathways utilize readily available starting materials and proceed through a common intermediate class, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are then hydrolyzed to the final product.

Pathway A commences with the formation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride. This intermediate is then reacted with various amines under microwave irradiation to yield the corresponding N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Pathway B offers an alternative approach, particularly for less nucleophilic aromatic amines. This route begins with the synthesis of N-arylsuccinimides from succinic anhydride and an appropriate aniline. The N-arylsuccinimide is subsequently reacted with aminoguanidine hydrochloride, again under microwave conditions, to produce the target propanamides.

The final step in both pathways is the hydrolysis of the propanamide to the desired this compound.

Below is a visual representation of the described synthesis pathways.

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B SA_A Succinic Anhydride NGS N-Guanidinosuccinimide SA_A->NGS Reaction AG_A Aminoguanidine Hydrochloride AG_A->NGS Reaction Amide_A N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide NGS->Amide_A Microwave + Amine Amine_A Amine (R-NH2) Acid This compound Amide_A->Acid Hydrolysis SA_B Succinic Anhydride NAS N-Arylsuccinimide SA_B->NAS Reaction Aniline_B Aniline (Ar-NH2) Aniline_B->NAS Reaction Amide_B N-Aryl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide NAS->Amide_B Microwave + Aminoguanidine AG_B Aminoguanidine Hydrochloride Amide_B->Acid

Figure 1: Synthesis Pathways to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (General Procedure via Pathway A)[1][2]

This procedure is suitable for aliphatic amines.

  • Preparation of N-guanidinosuccinimide: This intermediate is prepared from succinic anhydride and aminoguanidine hydrochloride according to reported methods.

  • Microwave-assisted amidation and cyclization: A mixture of N-guanidinosuccinimide (1.0 mmol) and the desired aliphatic amine (2.0 mmol) in acetonitrile (2 mL) is placed in a microwave reactor vial.

  • The reaction mixture is irradiated at 170 °C for 25 minutes.

  • After cooling, the precipitate is collected by filtration, washed with cold acetonitrile, and dried to afford the N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.

Synthesis of N-Aryl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (General Procedure via Pathway B)[1][2]

This procedure is preferred for aromatic amines.

  • Preparation of N-arylsuccinimide: This intermediate is synthesized from succinic anhydride and the corresponding aniline.

  • Microwave-assisted reaction with aminoguanidine: A mixture of the N-arylsuccinimide (1.0 mmol) and aminoguanidine hydrochloride (1.2 mmol) in ethanol (2 mL) is subjected to microwave irradiation at 170 °C for 50 minutes.

  • A solution of potassium hydroxide (1.4 mmol) in ethanol is then added, and the mixture is heated at 180 °C for an additional 15 minutes in the microwave reactor.

  • Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried.

Hydrolysis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides to this compound

The final hydrolysis step can be carried out under acidic or basic conditions. The following is a general protocol that may require optimization depending on the specific amide precursor.

  • The N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide is dissolved in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • After cooling to room temperature, the pH of the reaction mixture is adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a strong base or acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Below is a workflow diagram illustrating the general experimental process.

Experimental_Workflow Start Start with Precursors: - Succinic Anhydride - Aminoguanidine HCl - Amine/Aniline Synthesis Synthesize Propanamide Intermediate (Microwave-assisted) Start->Synthesis Purification1 Purify Propanamide (Filtration, Washing) Synthesis->Purification1 Hydrolysis Hydrolyze Propanamide (Acidic or Basic Conditions) Purification1->Hydrolysis Neutralization Neutralize to Isoelectric Point Hydrolysis->Neutralization Purification2 Isolate and Purify Final Product (Filtration, Washing, Drying) Neutralization->Purification2 Characterization Characterize Product (NMR, MS, MP) Purification2->Characterization

Figure 2: General Experimental Workflow for the Synthesis.

Data Presentation

The following tables summarize the quantitative data for the starting materials, key intermediates, and the final product.

Table 1: Starting Materials and Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
Succinic AnhydrideC₄H₄O₃100.07Acylating agent
Aminoguanidine HydrochlorideCH₆N₄·HCl110.55Triazole ring precursor
N-GuanidinosuccinimideC₅H₇N₃O₂157.13Intermediate in Pathway A
Aniline (example)C₆H₇N93.13Precursor for N-arylsuccinimide
N-Phenylsuccinimide (example)C₁₀H₉NO₂175.18Intermediate in Pathway B

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₅H₈N₄O₂N/A
Molecular Weight156.14 g/mol N/A
Melting Point>300 °C (decomposes)[1]
¹H NMR (DMSO-d₆, δ ppm)
~2.5 (t)2H, -CH₂-COOH[1]
~2.8 (t)2H, Triazole-CH₂-[1]
~5.7 (br s)2H, -NH₂[1]
~12.0 (br s)1H, -COOH[1]
¹³C NMR (DMSO-d₆, δ ppm)
~30.0-CH₂-COOH[1]
~34.0Triazole-CH₂-[1]
~155.0C-NH₂[1]
~160.0C-CH₂[1]
~173.0-COOH[1]
Mass Spectrometry (m/z)
[M+H]⁺157.07[1]

Note: Specific NMR chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide outlines robust and efficient synthetic pathways for the preparation of this compound. The use of microwave-assisted synthesis significantly accelerates the key reaction steps. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis and further exploration of this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid. While specific experimental data for this compound is limited in published literature, this document outlines the standardized, validated experimental protocols for determining its key characteristics. Furthermore, data for the parent compound, 3-amino-1,2,4-triazole, is provided for comparative context. This guide serves as a foundational resource for researchers, offering detailed methodologies for melting point determination, thermal stability analysis, aqueous solubility, pKa, and lipophilicity (logP), alongside a proposed synthesis pathway and a logical workflow for experimental characterization.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with both an amino group and a propanoic acid side chain. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide range of medicinally active compounds, known for its diverse biological activities including antifungal, antiviral, and anticancer properties. The presence of a carboxylic acid and an amino group makes the molecule zwitterionic, influencing its solubility, acidity, and interaction with biological targets. Accurate characterization of its physicochemical properties is a critical first step in the drug discovery and development process, impacting formulation, pharmacokinetics, and pharmacodynamics.

Compound Identity and Data Summary

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound-
CAS Number 933753-12-9Alfa Chemistry
Molecular Formula C₅H₈N₄O₂Alfa Chemistry
Molecular Weight 156.15 g/mol Alfa Chemistry
Melting Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-
logP Data not available-
Physicochemical Properties of 3-Amino-1,2,4-triazole (Reference Compound)

For context, the properties of the parent heterocycle, 3-Amino-1,2,4-triazole (Amitrole), are provided. The propanoic acid substituent on the target molecule is expected to significantly alter these values, notably by increasing polarity and aqueous solubility, and introducing an acidic pKa value.

PropertyValueSource
CAS Number 61-82-5Sigma-Aldrich[1]
Molecular Formula C₂H₄N₄Sigma-Aldrich[1]
Molecular Weight 84.08 g/mol Sigma-Aldrich[1]
Melting Point 157-159 °CWikipedia[2]
Aqueous Solubility 280 g/L (at 25 °C)Sigma-Aldrich, Wikipedia[1][2]
pH 6.4 - 7.4 (100 g/L in H₂O at 20 °C)Sigma-Aldrich[1]

Synthesis and Experimental Workflows

Synthesis Pathway

A plausible synthesis route for the amides of 3-(3-amino-1H-1,2,4-triazol-3-yl)propanoic acid starts from succinic anhydride and aminoguanidine hydrochloride.[3][4] The core structure of the target compound is formed from the reaction of N-guanidinosuccinimide with an appropriate nucleophile or subsequent hydrolysis. A generalized pathway is depicted below.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Formation A Succinic Anhydride C N-Guanidinosuccinimide A->C Reaction B Aminoguanidine Hydrochloride B->C D 3-(3-Amino-1H-1,2,4-triazol-5-yl) propanoic acid derivatives C->D Microwave Irradiation (e.g., in MeCN at 170°C) + Ring Opening & Cyclization

Caption: Proposed synthesis pathway for this compound derivatives.

Physicochemical Characterization Workflow

A logical workflow for the experimental determination of the key physicochemical properties is essential for systematic characterization.

G Start Sample Acquisition & Purity Confirmation (LC-MS, NMR) MP Melting Point (Capillary Method) Start->MP Thermal Thermal Analysis (DSC / TGA) Start->Thermal Sol Aqueous Solubility (Shake-Flask) MP->Sol Purity Confirmed Thermal->Sol pKa pKa Determination (Potentiometric Titration) Sol->pKa LogP logP Determination (Shake-Flask) pKa->LogP End Data Compilation & Analysis LogP->End

Caption: Logical workflow for the experimental determination of physicochemical properties.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes (one end sealed), thermometer.

  • Procedure:

    • Sample Preparation: Ensure the compound is thoroughly dry and in a fine powdered form.

    • Load the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is optimal.

    • Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

    • Initial Determination: Place the loaded capillary into the apparatus. Heat the sample rapidly to get an approximate melting range.

    • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of high purity.

Thermal Stability Analysis

Thermal stability can be assessed using Thermogravimetric Analysis (TGA) to monitor mass loss with temperature, and Differential Scanning Calorimetry (DSC) to observe thermal transitions like melting and decomposition.

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is used to determine decomposition temperatures and compositional analysis.[6]

  • Procedure:

    • Instrument Setup: Tare the TGA balance. Place an empty, clean crucible (typically alumina or platinum) onto the balance.

    • Sample Loading: Weigh a small amount of the sample (typically 5-15 mg) directly into the crucible.[7]

    • Experiment Parameters: Set the experimental parameters:

      • Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[8]

      • Temperature Program: A dynamic ramp, typically heating from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[9]

    • Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.

    • Analysis: The resulting TGA curve plots percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It identifies endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

  • Procedure:

    • Sample Preparation: Weigh 5-15 mg of the sample into a DSC pan (typically aluminum).[8] Crimp a lid onto the pan to encapsulate the sample.

    • Instrument Setup: Place the prepared sample pan in the sample holder of the DSC cell and an empty, sealed reference pan in the reference holder.

    • Experiment Parameters:

      • Atmosphere: Purge with an inert gas like nitrogen (e.g., 20 mL/min).[8]

      • Temperature Program: A common program is a heat/cool/heat cycle to erase the sample's thermal history, followed by a final heating ramp (e.g., 10 °C/min) over the desired temperature range.[8]

    • Data Acquisition: Start the program. The instrument records the differential heat flow.

    • Analysis: The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak will indicate the melting point (onset temperature) and enthalpy of fusion (peak area). Sharp exothermic peaks often indicate decomposition.

Aqueous Solubility (Shake-Flask Equilibrium Method)
  • Principle: This is the gold-standard method for determining equilibrium solubility. An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached.

  • Procedure:

    • Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

    • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.

    • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. Further clarify the aliquot by centrifugation or filtration (using a low-binding filter).

    • Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

    • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

pKa Determination (Potentiometric Titration Method)
  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the ionized and non-ionized forms of the functional group are present in equal concentrations.

  • Procedure:

    • Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).

    • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in water or a suitable co-solvent system. To maintain constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) can be added.

    • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing.

    • Titration:

      • To determine the acidic pKa (carboxylic acid), titrate with a standardized strong base (e.g., 0.1 M NaOH).

      • To determine the basic pKa (amino group/triazole nitrogens), first acidify the solution with a strong acid (e.g., HCl) to a low pH (~2) and then titrate with the standardized strong base.

    • Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.

logP Determination (Shake-Flask Method)
  • Principle: The partition coefficient (logP) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is a key indicator of lipophilicity.

  • Procedure:

    • Phase Pre-saturation: Vigorously shake equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

    • Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

    • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated water (or buffer). The final concentration should be low enough to avoid saturation in either phase.

    • Equilibration: Seal the vial and shake gently for a period sufficient to reach partitioning equilibrium (e.g., 1-24 hours) at a constant temperature.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from studies on closely related analogs, including N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and the core 3-amino-1,2,4-triazole heterocycle. This compiled data offers valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound consists of a central 1,2,4-triazole ring substituted with an amino group at the 3-position and a propanoic acid tail at the 5-position. The presence of the amino group and the acidic proton on the triazole ring allows for the existence of different tautomeric forms.

Tautomerism

The 3-amino-1H-1,2,4-triazole core can exist in several tautomeric forms. The predominant forms are the 3-amino-1H, 5-amino-1H, and 3-amino-4H tautomers. Experimental and computational studies on related compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, have utilized NMR spectroscopy and X-ray crystallography to investigate these tautomeric equilibria.[1][2] The specific tautomer present can be influenced by the physical state (solid or in solution) and the nature of the solvent.[3]

Bond Lengths and Angles

While a crystal structure for the title compound is not publicly available, data from closely related structures, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, provide a reliable estimation of the bond lengths and angles within the core structure.[4] The table below summarizes key bond lengths and angles for the 3-amino-1,2,4-triazole ring, compiled from literature data on analogous compounds.[1]

Bond/AngleTypical Value (Å/°)Source Molecule
N1-N2~1.373-amino-1,2,4-triazole
N2-C3~1.323-amino-1,2,4-triazole
C3-N4~1.363-amino-1,2,4-triazole
N4-C5~1.313-amino-1,2,4-triazole
C5-N1~1.353-amino-1,2,4-triazole
C3-N(amino)~1.343-amino-1,2,4-triazole
C5-C(propanoic)~1.48Estimated from related structures
Angle
N1-N2-C3~110°3-amino-1,2,4-triazole
N2-C3-N4~105°3-amino-1,2,4-triazole
C3-N4-C5~112°3-amino-1,2,4-triazole
N4-C5-N1~104°3-amino-1,2,4-triazole
C5-N1-N2~109°3-amino-1,2,4-triazole

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the single bonds of the propanoic acid side chain. The key dihedral angles are:

  • τ1 (N1-C5-Cα-Cβ): Rotation around the bond connecting the triazole ring to the propanoic acid chain.

  • τ2 (C5-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond of the propanoic acid chain.

  • τ3 (Cα-Cβ-Cγ-OOH): Rotation around the Cβ-Cγ bond, influencing the orientation of the carboxylic acid group.

The conformational preferences of the molecule will be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. Computational studies on similar aliphatic chains suggest that the rotational barriers are relatively low, allowing for a range of possible conformations in solution.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited for the structural and conformational analysis of this compound, based on protocols for analogous compounds.

Synthesis

The synthesis of the title compound can be approached via several established routes for substituted 1,2,4-triazoles. A common method involves the cyclization of a carboxylic acid derivative with aminoguanidine.

Logical Workflow for Synthesis:

cluster_0 Reaction Pathway succinic_anhydride Succinic Anhydride intermediate N-Guanidinosuccinimide Intermediate succinic_anhydride->intermediate Reaction with Aminoguanidine aminoguanidine Aminoguanidine Hydrochloride target_molecule This compound intermediate->target_molecule Microwave-assisted Cyclization synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure Final Molecular Structure structure_refinement->final_structure compound This compound target_enzyme Target Enzyme (e.g., Kinase, Dehydrogenase) compound->target_enzyme Inhibition signaling_pathway Cellular Signaling Pathway target_enzyme->signaling_pathway Modulation cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) signaling_pathway->cellular_response

References

Spectroscopic and Synthetic Insights into 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a 1,2,4-triazole ring coupled with an amino group and a propanoic acid side chain, presents multiple points for molecular interaction, making it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for its characterization, and a proposed synthetic pathway.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide also includes data for closely related compounds, namely N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and the parent heterocycle, 3-amino-1,2,4-triazole. This comparative approach allows for an informed estimation of the expected spectroscopic characteristics of the target molecule.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~2.6 - 2.9Triplet-CH₂- (adjacent to COOH)
~2.9 - 3.2Triplet-CH₂- (adjacent to triazole)
~5.0 - 6.0Broad Singlet-NH₂Exchangeable with D₂O
~12.0 - 13.0Broad Singlet-COOHExchangeable with D₂O
~13.0 - 14.0Broad SingletTriazole N-HExchangeable with D₂O

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~25 - 30-CH₂- (adjacent to triazole)
~30 - 35-CH₂- (adjacent to COOH)
~150 - 160C3-Triazole (attached to NH₂)
~155 - 165C5-Triazole (attached to propanoic acid)
~170 - 180-COOH

Note: The chemical shifts are estimates based on data from related structures and are subject to solvent effects and the specific tautomeric form present.

A significant aspect of the chemistry of 3-amino-1,2,4-triazoles is the existence of annular prototropic tautomerism.[1] The compound can exist in three forms: 3-amino-1H, 5-amino-1H, and 3-amino-4H tautomers. The predominant tautomer in solution will influence the observed NMR spectra.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
3300 - 2500Very BroadO-H stretching (carboxylic acid)
~3100MediumN-H stretching (triazole ring)
~2900MediumC-H stretching (aliphatic)
~1700StrongC=O stretching (carboxylic acid)
~1640StrongN-H bending (amino group)
~1570MediumC=N stretching (triazole ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
157.0678[M+H]⁺Calculated for C₅H₉N₄O₂⁺
139.0572[M+H - H₂O]⁺Loss of water
113.0619[M+H - CO₂]⁺Decarboxylation
85.0509[C₂H₅N₄]⁺Fragment of the aminotriazole moiety

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as the exchangeable protons (-NH₂, -COOH, and triazole N-H) will not be observed in D₂O.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ a spectral width of approximately 200-220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova or TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: Employ a high-resolution mass spectrometer, for example, an Agilent 6545 Q-TOF LC/MS system equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Operate the ESI source in positive ion mode to observe the [M+H]⁺ ion.

    • Set the instrument to acquire data over a relevant mass range (e.g., m/z 50-500).

    • Acquire both full scan MS data for molecular weight determination and tandem MS (MS/MS) data for structural fragmentation analysis. For MS/MS, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to elucidate the fragmentation pattern, which can confirm the structure of the compound.

Synthesis Pathway

A plausible synthetic route to this compound can be adapted from the methods reported for the synthesis of its amide derivatives.[1] This involves the reaction of a suitable precursor with aminoguanidine.

Synthesis_Pathway SuccinicAnhydride Succinic Anhydride Intermediate N-Guanidinosuccinimide (Intermediate) SuccinicAnhydride->Intermediate Reaction with Aminoguanidine Aminoguanidine Aminoguanidine Target This compound Intermediate->Target Cyclization & Rearrangement Hydrolysis Hydrolysis AmideDerivative N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide AmideDerivative->Target Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound is outlined below.

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification PurityCheck Purity Assessment (e.g., HPLC, TLC) Purification->PurityCheck NMR NMR Spectroscopy (¹H, ¹³C) PurityCheck->NMR IR IR Spectroscopy PurityCheck->IR MS Mass Spectrometry (HRMS, MS/MS) PurityCheck->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis FinalReport Final Report DataAnalysis->FinalReport

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. While direct experimental data for this specific molecule is scarce, the information compiled from closely related compounds offers valuable insights for researchers in the field. The detailed experimental protocols and logical workflows presented herein serve as a practical resource for the synthesis and characterization of this and similar heterocyclic compounds, aiding in the advancement of drug discovery and development programs. Further research to isolate and fully characterize the title compound is warranted to confirm the predicted spectroscopic data.

References

CAS number and chemical identifiers for 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific molecule, information on closely related derivatives is also included to provide a broader context.

Core Chemical Information

Chemical Identifiers for this compound

IdentifierValue
CAS Number 933753-12-9
Molecular Formula C5H8N4O2
Molecular Weight 156.15 g/mol
IUPAC Name 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid
SMILES O=C(O)CCC1=NNC(N)=N1

Note: The 1,2,4-triazole ring can exhibit annular tautomerism, meaning the proton on the nitrogen can migrate. Consequently, 3-amino-1H-1,2,4-triazole and 5-amino-1H-1,2,4-triazole are often used interchangeably and may be indexed under the same CAS number.

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from the well-established synthesis of its N-substituted propanamide derivatives.[1] The most plausible route to the target acid is through the hydrolysis of these amide derivatives.

Experimental Protocol: Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides[1]

Two primary pathways have been successfully employed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, with the choice of pathway depending on the nucleophilicity of the amine used.[1]

Pathway A: For Aliphatic Amines

This pathway involves the initial preparation of N-guanidinosuccinimide, which then reacts with an aliphatic amine.

  • Preparation of N-guanidinosuccinimide: This intermediate is prepared from succinic anhydride and aminoguanidine hydrochloride.

  • Microwave-Assisted Aminolysis and Cyclization: N-guanidinosuccinimide (1 mmol) and the desired aliphatic amine (2 mmol) are reacted in acetonitrile (1 mL) in a microwave synthesizer. Optimal conditions were found to be 170°C for 25 minutes.[1] This reaction leads to the nucleophilic opening of the succinimide ring followed by the recyclization to form the 1,2,4-triazole ring.[1]

Pathway B: For Aromatic Amines

This alternative pathway is utilized for less nucleophilic aromatic amines.[1]

  • Preparation of N-arylsuccinimides: Succinic anhydride is reacted with an aromatic amine to form the corresponding N-arylsuccinimide.

  • Microwave-Assisted Reaction with Aminoguanidine Hydrochloride: The N-arylsuccinimide is then reacted with aminoguanidine hydrochloride under microwave irradiation. A typical procedure involves heating at 170°C for 50 minutes in ethanol, followed by the addition of potassium hydroxide in ethanol and further heating at 180°C for 15 minutes.[1] The desired N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid can then be isolated.[1]

Proposed Experimental Protocol: Hydrolysis to this compound

The final step to obtain the target propanoic acid would involve the hydrolysis of the amide bond of the N-substituted propanamide derivatives synthesized via the methods above. This is a standard organic transformation.

  • Acid or Base Catalyzed Hydrolysis: The N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide would be refluxed in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).

  • Work-up: After the reaction is complete, the mixture would be cooled and neutralized. The product, this compound, could then be isolated by crystallization or chromatographic techniques.

A visual representation of these synthetic pathways is provided in the diagrams section below.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce. However, the 3-amino-1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[1] Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities, including:

  • Anticancer: Various derivatives have been synthesized and evaluated for their anticancer activity.[2]

  • Antimicrobial: The triazole nucleus is a key feature in many antifungal and antibacterial agents.

  • Anti-inflammatory: Certain 1,2,4-triazole derivatives containing a propanoic acid moiety have shown significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.

  • Enzyme Inhibition: The parent compound, 3-amino-1,2,4-triazole (amitrole), is a known inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase in the histidine biosynthesis pathway.

Given these established activities for related compounds, it is plausible that this compound could serve as a valuable building block for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Synthesis_Pathways cluster_A Pathway A (Aliphatic Amines) cluster_B Pathway B (Aromatic Amines) SA Succinic Anhydride NGS N-Guanidinosuccinimide SA->NGS + Aminoguanidine HCl AG Aminoguanidine Hydrochloride ProductA N-Alkyl-3-(5-amino-1H-1,2,4- triazol-3-yl)propanamide NGS->ProductA + Aliphatic Amine (Microwave, 170°C) AliphaticAmine Aliphatic Amine SA2 Succinic Anhydride NAS N-Arylsuccinimide SA2->NAS + Aromatic Amine AromaticAmine Aromatic Amine ProductB N-Aryl-3-(5-amino-1H-1,2,4- triazol-3-yl)propanamide NAS->ProductB + Aminoguanidine HCl (Microwave, 170-180°C) AG2 Aminoguanidine Hydrochloride

Caption: Synthetic routes to N-substituted propanamide derivatives.

Proposed Hydrolysis to the Target Propanoic Acid

Hydrolysis_Pathway start N-Substituted 3-(5-amino-1H-1,2,4- triazol-3-yl)propanamide reagents H₂O, H⁺ or OH⁻ (Heat) start->reagents product 3-(3-Amino-1H-1,2,4-triazol- 5-yl)propanoic Acid reagents->product side_product R-NH₂ reagents->side_product

Caption: Proposed hydrolysis of propanamide to the corresponding carboxylic acid.

Potential Biological Action of 3-Amino-1,2,4-Triazole Derivatives

Biological_Action Compound 3-Amino-1,2,4-Triazole Propanoic Acid Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds/Inhibits Pathway Signaling Pathway (e.g., Inflammatory, Biosynthetic) Target->Pathway Modulates Response Biological Response (e.g., Anti-inflammatory, Anticancer) Pathway->Response Leads to

Caption: Conceptual model of the biological action of 3-amino-1,2,4-triazole derivatives.

References

Solubility Profile of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid. Extensive searches of scientific literature and chemical databases reveal a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a detailed analysis of its expected solubility based on its molecular structure, presents available solubility data for the closely related parent compound, 3-amino-1,2,4-triazole, and outlines a comprehensive experimental protocol for determining the precise solubility of the title compound. This information is intended to guide researchers in handling this compound and in designing future solubility studies.

Introduction

This compound is a heterocyclic compound incorporating an amino-triazole ring and a propanoic acid functional group. Understanding its solubility in various solvents is crucial for a wide range of applications, including drug development, formulation, and chemical synthesis. The presence of both acidic (carboxylic acid) and basic (amino) groups, as well as the polar triazole ring, suggests a complex solubility profile.

Predicted Solubility Profile

Based on the functional groups present in this compound, a qualitative prediction of its solubility can be made.

  • Polar Solvents: The molecule contains multiple polar functional groups: a carboxylic acid (-COOH), an amino group (-NH2), and a 1,2,4-triazole ring. These groups can participate in hydrogen bonding and dipole-dipole interactions with polar solvents.[1][2][3][4][5] Therefore, the compound is expected to exhibit good solubility in polar protic solvents like water and lower-chain alcohols (e.g., methanol, ethanol). The presence of both an acidic and a basic group suggests that its aqueous solubility will be pH-dependent, with higher solubility at pH values where either the carboxylic acid is deprotonated (forming a carboxylate) or the amino group is protonated (forming an ammonium salt).

  • Nonpolar Solvents: The propanoic acid aliphatic chain is a small nonpolar component. However, the overwhelming influence of the polar functional groups will likely result in poor solubility in nonpolar solvents such as hexane and toluene.

Quantitative Data for a Related Compound

While no specific quantitative solubility data was found for this compound, data for the parent compound, 3-amino-1,2,4-triazole , is available and can serve as a useful reference point. It is important to note that the addition of the propanoic acid group will alter the solubility characteristics.

SolventSolubility of 3-amino-1,2,4-triazole
Water280 g/L
MethanolSoluble
EthanolSoluble
ChloroformSoluble
Ethyl AcetateSparingly soluble
AcetoneInsoluble
EtherInsoluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[6][7][8][9][10]

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone) of analytical grade

  • Thermostatically controlled shaker bath

  • Vials with screw caps

  • Analytical balance

  • Filtration device (e.g., syringe filters with a compatible membrane, 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. The filter material should be validated for non-adsorption of the analyte.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_result 5. Result A Add excess compound to solvent in vials B Agitate in shaker bath at constant temperature A->B C Allow solid to sediment B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration (e.g., by HPLC) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, its molecular structure strongly suggests good solubility in polar solvents, particularly at acidic or basic pH, and poor solubility in nonpolar solvents. The provided solubility data for the parent compound, 3-amino-1,2,4-triazole, offers a useful, albeit approximate, reference. For precise measurements, the detailed experimental protocol outlined in this guide provides a robust framework for researchers to determine the solubility of this compound in various solvents of interest. This information is critical for advancing research and development involving this compound.

References

Potential Biological Activity of 3-Amino-1,2,4-triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities exhibited by 3-amino-1,2,4-triazole derivatives. The inherent chemical properties of the 1,2,4-triazole ring, such as its stability and ability to form hydrogen bonds, make it a privileged scaffold in medicinal chemistry.[1] This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Derivatives of 3-amino-1,2,4-triazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 3-amino-1,2,4-triazole derivatives against different cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Compound 8d HCT1160.37[3]
Hela2.94[3]
PC-331.31[3]
Compound 2.6 Multiple Lines-[2]
Compound 4.6 Multiple Lines-[2]
Compounds TP1-TP7 B16F1041.12 - 61.11[1][4]
Compound 6 MCF-74.23[5]
HepG216.46[5]
1,2,3-triazole-amino acid conjugates (6 & 7) MCF7 & HepG2<10[6]
1,2,3-triazole derivatives (1-10) HT-108015.13 (Compound 8)[7]
A-54921.25 (Compound 8)[7]
MCF-718.06 (Compound 8)[7]
MDA-MB-23116.32 (Compound 8)[7]
1,2,3-triazole/1,2,4-triazole hybrids (19c, 19f, 19h, 19l) A5493 - 4.5[8]
HEP-3B4.5 - 14[8]
HCT-1165.3 - 13.7[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of living cells.[11]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the 3-amino-1,2,4-triazole derivatives in a complete culture medium.

    • After 24 hours, replace the existing medium with fresh medium containing the various concentrations of the test compounds.

    • Include untreated and vehicle (e.g., DMSO) controls.[12]

    • Incubate the plate for a specified period, typically 48-72 hours.[4]

  • MTT Incubation:

    • Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-590 nm.[9][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add 3-amino-1,2,4-triazole derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

Apoptosis: Many 3-amino-1,2,4-triazole derivatives induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[13][14][15]

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Stress (Potential target of derivatives) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Regulation: These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[3] Key regulatory points, or checkpoints, exist between the G1/S and G2/M phases, which are often targeted.[16][17][18][19]

Cell_Cycle_Regulation Cell Cycle Regulation Checkpoints G1 G1 Phase (Cell Growth) G1_S_checkpoint G1/S Checkpoint (Potential target of derivatives) G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Preparation for Mitosis) S->G2 G2_M_checkpoint G2/M Checkpoint (Potential target of derivatives) G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M

Caption: Key checkpoints in the cell cycle targeted by anticancer agents.

Antimicrobial Activity

3-amino-1,2,4-triazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[20][21][22][23]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 3-amino-1,2,4-triazole derivatives against a panel of microorganisms.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
Compounds 19e & 19f Methicillin-resistant S. aureus1-2[20]
Quinolone-resistant S. aureus1-2[20]
Candida albicans1[20]
Compound 5f S. aureus, E. coli, S. epidermidis2-8[20]
Compound 12h MDR E. coli0.25[24]
Ofloxacin analogues Gram-positive bacteria0.25-1[24]
4-amino-5-aryl-4H-1,2,4-triazole derivatives E. coli, B. subtilis, P. aeruginosa5[24]
Compound 4c S. aureus16[22]
B. subtilis20[22]
Compound 4e E. coli25[22]
S. typhi31[22]
C. albicans24[22]
A. niger32[22]
Vinyl-1,2,4-triazole derivatives (2a-h) Xanthomonas campestris0.0002-0.0033 (mM)[23]
Various Fungi0.02-0.52 (mM)[23]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[25][26]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26]

Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the 3-amino-1,2,4-triazole derivative.

    • Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[27]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.[28]

    • Dilute the standardized inoculum to the final desired concentration for testing.[25]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared inoculum.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[25]

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[28]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

MIC_Determination_Workflow Broth Microdilution MIC Determination Workflow start Start prepare_dilutions Prepare serial dilutions of triazole derivative in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate plate with microbial suspension prepare_inoculum->inoculate_plate incubate Incubate plate (e.g., 37°C for 18h) inoculate_plate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The 1,2,4-triazole scaffold is present in several clinically used antiviral drugs, and novel derivatives continue to be explored for their efficacy against a range of viruses, including influenza, HIV, and herpes viruses.[25][29][30]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[31][32][33]

Principle: This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection, in a monolayer of host cells.[2][31]

Methodology:

  • Cell Culture:

    • Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the 3-amino-1,2,4-triazole derivative.

    • Prepare a viral stock of known titer.

  • Infection and Treatment:

    • Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound.

    • Allow the virus to adsorb for a set period (e.g., 1 hour).[2]

  • Overlay and Incubation:

    • Remove the virus inoculum and add an overlay medium (e.g., containing methylcellulose or agarose) with the respective compound concentrations. This semi-solid medium restricts viral spread to adjacent cells, leading to plaque formation.[2]

    • Incubate the plates for several days until plaques are visible.[2]

  • Plaque Visualization:

    • Fix the cells (e.g., with formaldehyde).

    • Stain the cell monolayer with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones.[2][31]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration) value.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow start Start seed_cells Seed host cells to form a monolayer start->seed_cells infect_cells Infect cells with virus in presence of triazole derivative seed_cells->infect_cells adsorb_virus Allow virus adsorption (1h) infect_cells->adsorb_virus add_overlay Add semi-solid overlay medium adsorb_virus->add_overlay incubate_plaques Incubate until plaques form (2-3 days) add_overlay->incubate_plaques fix_stain Fix and stain cells (e.g., Crystal Violet) incubate_plaques->fix_stain count_plaques Count plaques and calculate EC50 fix_stain->count_plaques end End count_plaques->end

Caption: Workflow for evaluating antiviral activity via plaque reduction assay.

Enzyme Inhibition

3-amino-1,2,4-triazole and its derivatives are known to inhibit various enzymes, which is a key mechanism underlying their biological activities.[27] Notable targets include acetylcholinesterase (AChE), catalase, and α-glucosidase.[13][34][35]

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values for the inhibition of various enzymes by 3-amino-1,2,4-triazole derivatives.

Compound ID/SeriesEnzymeIC50 (µM)Reference
Azinane triazole derivatives (12a-o) Acetylcholinesterase (AChE)0.73 (12d)[13][35]
Butyrylcholinesterase (BChE)0.017 (12d), 0.038 (12m)[13][35]
α-Glucosidase36.74 (12d)[13][35]
Urease19.35 (12d)[13][35]
Compound 6 α-Glucosidase122.7[5]
3-Amino-1,2,4-triazole CatalaseIrreversible inhibitor[34][36]
1,2,3-triazole/1,2,4-triazole hybrids (19c, 19f, 19h, 19l) Aromatase22.40 - 30.30[8]
EGFR0.066 - 0.205[8]
B-RAF V600E0.05 - 0.09[8]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[20][37][38]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[37]

Methodology:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[20]

    • Prepare serial dilutions of the 3-amino-1,2,4-triazole derivative.

  • Assay Procedure (96-well plate):

    • To each well, add the buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes).[20]

    • Initiate the reaction by adding the ATCI substrate solution.[20]

    • Include controls for no enzyme, no inhibitor (100% activity), and a known inhibitor.[20]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings over a period of 10-15 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration.[20]

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathway Implication: Nrf2 Pathway

Some 3-amino-1,2,4-triazole derivatives may exert their effects by modulating cellular stress response pathways, such as the Nrf2 signaling pathway.[31] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.[29][30][39][40][41]

Nrf2_Pathway Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus edge_inhibit edge_inhibit Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation under Oxidative Stress Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Oxidative_Stress Oxidative Stress (Modulated by triazole derivatives?) Oxidative_Stress->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2 pathway for cellular protection against oxidative stress.

References

An In-depth Technical Guide to Known Derivatives and Analogs of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known derivatives and analogs of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.

Core Structure and Therapeutic Potential

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound, serves as a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including the amino group and the propanoic acid side chain, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this core structure have shown particular promise as anticancer and antifungal agents. The 1,2,4-triazole ring can act as a bioisostere for amide and ester groups, enhancing metabolic stability and improving the pharmacological profile of drug candidates.[1]

Synthesis of Derivatives and Analogs

Several synthetic strategies have been developed to generate a diverse library of derivatives based on the this compound core. These modifications primarily target the propanoic acid moiety, leading to the formation of amides, esters, and hydrazides, as well as modifications of the triazole ring itself.

Synthesis of Propanamide Derivatives

A common synthetic route to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by reaction with a variety of amines.[3] The choice of the synthetic pathway often depends on the nucleophilicity of the amine. For less nucleophilic aromatic amines, an alternative pathway involving the initial preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation is employed.[3]

Synthesis of Thione Analogs

Derivatives incorporating a thione group at the 3-position of the 1,2,4-triazole ring have also been synthesized and evaluated for their biological activity. These compounds are often prepared from thiosemicarbazide precursors.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antifungal agents. The following tables summarize the in vitro activities of selected analogs.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of 1,2,4-triazole derivatives against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][7]

Compound IDCancer Cell LineIC50 (µM)Reference
4b MDA-MB-231 (Breast)9.89 ± 2.4[7]
TP6 B16F10 (Melanoma)41.12[8]
Compound 22 MCF-7 (Breast)5.8[2]
Compound 23 HCT-116 (Colon)1.26[2]
Compound 19 PC3 (Prostate)0.34[2]
Compound 19 MGC803 (Gastric)0.13[2]
Compound 19 HepG2 (Liver)1.74[2]
Antifungal Activity

The antifungal activity of 1,2,4-triazole derivatives is a well-established area of research, with several clinically used antifungal drugs containing this scaffold.[9] The primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[10][11][12]

Compound IDFungal SpeciesEC50 (µg/mL)Reference
8d Physalospora piricola10.808[9]
8k Physalospora piricola10.126[9]

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism of Action

The anticancer effects of this compound derivatives are often multifactorial. A key mechanism involves the induction of apoptosis, or programmed cell death. This can be triggered through the activation of caspase cascades and the inhibition of anti-apoptotic proteins like Bcl-2.[7] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[7] Inhibition of key signaling pathways, such as the PI3K/Akt pathway, has also been implicated in their anticancer activity.[13]

anticancer_pathway Triazole_Derivative 3-Amino-1,2,4-triazole Derivative PI3K PI3K Triazole_Derivative->PI3K Inhibits Bcl2 Bcl-2 Triazole_Derivative->Bcl2 Inhibits CellCycleArrest Cell Cycle Arrest Triazole_Derivative->CellCycleArrest Akt Akt PI3K->Akt Proliferation Cell Proliferation (Inhibited) Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Caspases Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways targeted by 3-amino-1,2,4-triazole derivatives.

Antifungal Mechanism of Action

The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51).[10][11][12] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[10][12]

antifungal_pathway Triazole_Derivative 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Derivative->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Fungal_Growth Fungal Growth (Inhibited) Fungal_Membrane->Fungal_Growth Supports

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides[3]
  • Synthesis of N-Arylsuccinimides: A mixture of succinic anhydride and an appropriate aromatic amine is heated, typically under solvent-free conditions or in a high-boiling solvent like glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

  • Synthesis of N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: The synthesized N-arylsuccinimide is reacted with aminoguanidine hydrochloride in a suitable solvent, such as ethanol or n-butanol, under microwave irradiation. The reaction is typically heated to a high temperature (e.g., 170 °C) for a specified time. After cooling, the product precipitates and is collected by filtration, washed, and dried.

In Vitro Anticancer Activity Assay (MTT Assay)[8][14]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)[9]
  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density. The minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) is determined as the lowest concentration of the compound that inhibits fungal growth.

Drug Development Workflow

The development of novel drugs based on the this compound scaffold follows a well-established preclinical drug discovery and development pipeline.

drug_development_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification and Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo IND_Enabling IND-Enabling Studies (Safety Pharmacology, Toxicology) In_Vivo->IND_Enabling Phase_I Phase I (Safety & Dosage) IND_Enabling->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval (e.g., FDA) Phase_III->Approval

Caption: A generalized workflow for the preclinical and clinical development of small molecule inhibitors.

References

The Triazole Revolution: A Technical Guide to the History and Discovery of 1,2,4-Triazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of numerous blockbuster drugs. This in-depth technical guide explores the rich history of 1,2,4-triazole compounds, from their initial discovery to their establishment as a privileged scaffold in drug development. We will delve into key synthetic milestones, provide detailed experimental protocols for seminal reactions, and present a quantitative overview of their biological activities, with a particular focus on the revolutionary impact of triazole antifungals.

A Historical Perspective: From Obscure Heterocycle to Pharmaceutical Powerhouse

The journey of the 1,2,4-triazole ring began in the late 19th century. In 1885, Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this novel heterocyclic system.[1] Early research focused on understanding the fundamental chemical properties and developing foundational synthetic methodologies. For decades, the 1,2,4-triazole remained a subject of academic curiosity with limited practical applications.

The mid-20th century marked a turning point with the discovery of the biological activities of certain triazole derivatives. This sparked a wave of interest in the pharmaceutical industry, leading to systematic investigations into the therapeutic potential of this scaffold. The unique electronic properties of the triazole ring, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, were recognized as key contributors to its ability to serve as a potent pharmacophore.[2][3]

Foundational Synthetic Methodologies

The widespread adoption of the 1,2,4-triazole scaffold in drug discovery was made possible by the development of robust synthetic methods for its construction. While numerous modern techniques exist, a deep understanding of the classical, named reactions provides essential context for the evolution of triazole chemistry.

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to yield a 3,5-disubstituted-1,2,4-triazole.[4]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

  • Materials:

    • Benzamide (1.0 eq)

    • Benzoylhydrazide (1.0 eq)

  • Procedure:

    • An intimate mixture of benzamide and benzoylhydrazide is heated in an oil bath at 250°C for 3 hours.[5]

    • During the heating process, water vapor will evolve as the mixture solidifies.

    • After cooling to room temperature, the solid mass is pulverized.

    • The crude product is washed with a dilute hydrochloric acid solution to remove any unreacted starting materials.

    • The final product, 3,5-diphenyl-1,2,4-triazole, is purified by recrystallization from ethanol.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction, a cornerstone in triazole synthesis, involves the condensation of a diacylamine (imide) with a hydrazine in the presence of a weak acid to form a 1,2,4-triazole.[6][7][8]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole via the Einhorn-Brunner Reaction

  • Materials:

    • N-formylbenzamide (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Glacial Acetic Acid (solvent)

  • Procedure:

    • N-formylbenzamide and phenylhydrazine are dissolved in glacial acetic acid.[5]

    • The reaction mixture is heated to reflux for 4 hours.

    • Upon completion, the mixture is cooled to room temperature.

    • The cooled solution is poured into ice-cold water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization.

The Rise of Azole Antifungals: A Paradigm Shift in Treating Fungal Infections

The most profound impact of 1,2,4-triazole chemistry on human health has been the development of the azole class of antifungal agents. These drugs revolutionized the treatment of systemic fungal infections, which were previously associated with high mortality rates.

Mechanism of Action

Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][9] By disrupting ergosterol biosynthesis, azole drugs compromise the integrity of the fungal cell membrane, leading to fungal cell death.

Azole_Antifungal_Mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Lanosterol_14a_demethylase->Ergosterol Biosynthesis Azole 1,2,4-Triazole Antifungal Drug Azole->Lanosterol_14a_demethylase Inhibition

Mechanism of action of 1,2,4-triazole antifungal agents.
Key 1,2,4-Triazole Antifungal Drugs

The success of the azole antifungals is exemplified by several key drugs that have become mainstays in clinical practice.

  • Fluconazole: A first-generation triazole, fluconazole exhibits excellent oral bioavailability and a favorable safety profile. It is widely used for the treatment of candidiasis.[10][11]

  • Voriconazole: A second-generation triazole with a broader spectrum of activity, particularly against Aspergillus species.[10]

  • Itraconazole and Posaconazole: These agents have an extended spectrum of activity and are used for a variety of systemic fungal infections.[10]

Antifungal Activity Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected 1,2,4-triazole compounds against various fungal pathogens.

CompoundCandida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Reference
Fluconazole 0.25 - 4.00.12 - 8.0>64[12]
Voriconazole 0.03 - 0.50.03 - 0.250.25 - 1.0[12]
Itraconazole 0.06 - 1.00.03 - 0.50.12 - 1.0[12]
Benzotriazine-triazole Hybrid 1 0.01560.0156Not Reported[12]
Piperazine-carbodithioate Hybrid 21b 0.063 - 0.5Not ReportedNot Reported[12]

Beyond Antifungals: The Broad Therapeutic Landscape of 1,2,4-Triazoles

The medicinal applications of 1,2,4-triazoles extend far beyond mycology. The scaffold is present in a diverse array of drugs targeting various diseases.

  • Anticancer Agents:

    • Anastrozole and Letrozole: Non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[13]

  • Antiviral Agents:

    • Ribavirin: A broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[2]

  • Anxiolytics:

    • Alprazolam: A benzodiazepine derivative used to manage anxiety disorders.

Synthesis of Key 1,2,4-Triazole-Containing Drugs

The following section provides an overview of the synthetic workflows for prominent non-antifungal 1,2,4-triazole drugs.

A common synthetic route to anastrozole starts from 3,5-bis(bromomethyl)toluene.

Anastrozole_Synthesis Start 3,5-Bis(bromomethyl)toluene Step1 Cyanation (KCN) Start->Step1 Intermediate1 2,2'-(5-methyl-1,3- phenylene)diacetonitrile Step1->Intermediate1 Step2 Methylation (CH3I, NaH) Intermediate1->Step2 Intermediate2 3,5-Bis(2-cyanoprop-2-yl)toluene Step2->Intermediate2 Step3 Bromination (NBS) Intermediate2->Step3 Intermediate3 3,5-Bis(2-cyanoprop-2-yl) benzyl bromide Step3->Intermediate3 Step4 Alkylation with 1,2,4-Triazole Sodium Salt Intermediate3->Step4 Anastrozole Anastrozole Step4->Anastrozole

Synthetic workflow for Anastrozole.

Experimental Protocol: Final Step in Anastrozole Synthesis

  • Materials:

    • 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide

    • 1,2,4-Triazole sodium salt

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Solvent (e.g., Toluene)

  • Procedure:

    • A solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide in toluene is added to a stirred mixture of 1,2,4-triazole sodium salt and a phase-transfer catalyst in toluene at 40-45 °C.[14]

    • The mixture is stirred for approximately 3 hours at this temperature.

    • After completion, the reaction mixture is filtered.

    • The filtrate is washed with water to remove inorganic salts.

    • The organic layer containing anastrozole is concentrated and the crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate and diisopropyl ether) to yield high-purity anastrozole.

Conclusion and Future Directions

The history of 1,2,4-triazole compounds in medicinal chemistry is a testament to the power of heterocyclic chemistry in drug discovery. From its humble beginnings as a laboratory curiosity, the 1,2,4-triazole scaffold has evolved into a privileged structure, leading to the development of life-saving medicines across multiple therapeutic areas. The foundational synthetic methods, while often requiring harsh conditions, paved the way for modern, more efficient routes to these vital compounds. The remarkable success of the azole antifungals, in particular, has had a transformative impact on the management of infectious diseases.

As we look to the future, the 1,2,4-triazole nucleus will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents. Ongoing research into novel derivatives, innovative synthetic strategies, and a deeper understanding of their interactions with biological targets will ensure that the legacy of the triazole revolution continues for years to come.

References

Navigating the Aminotriazole Landscape: A Technical Guide to Safe Handling and Precautionary Measures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for aminotriazole compounds. Aminotriazoles, a class of heterocyclic organic compounds, are utilized in various research and development applications, including as herbicides and potential therapeutic agents. However, their handling requires a thorough understanding of their toxicological profile and adherence to strict safety protocols to mitigate potential risks. This document outlines the essential data, procedures, and workflows necessary for the safe utilization of these compounds in a laboratory setting.

Section 1: Physicochemical and Toxicological Data

For ease of comparison, the following tables summarize the key quantitative data for representative aminotriazole compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular aminotriazole compound being used.

Table 1: Physical and Chemical Properties of Common Aminotriazoles

Property3-Amino-1,2,4-triazole (Amitrole)4-Amino-4H-1,2,4-triazole
CAS Number 61-82-5584-13-4
Molecular Formula C₂H₄N₄[1]C₂H₄N₄
Molecular Weight 84.08 g/mol [2]84.08 g/mol
Appearance White crystals or crystalline powder.[1][2]Beige powder solid.[3]
Melting Point 150-159 °C[1][2]84 °C / 183.2 °F.[3]
Solubility Soluble in water, methanol, and ethanol.[1]Insoluble in ether, acetone.[1]
Vapor Pressure <0.1 hPa (20 °C).[4]Not available
Density 1.138 g/cm³.[5]Not available
pH 6.4-7.4 (100 g/L in H₂O at 20 °C).[4]Not applicable
Autoignition Temp. >225 °C.[4]Not available

Table 2: Toxicological Data for Common Aminotriazoles

ParameterSpeciesRouteValueReference
3-Amino-1,2,4-triazole (Amitrole)
LD50Rat (male and female)Oral≥ 10,000 mg/kg (OECD Test Guideline 401)[6]
LD50RatOral1100 mg/kg[5]
LD50MouseOral14700 mg/kg[5]
LD50RatDermal> 10,000 mg/kg[5]
Carcinogenicity IARC-Group 3: Not classifiable as to its carcinogenicity to humans.[5][7]
Germ Cell Mutagenicity In vitroAmes testNot mutagenic[6]
Reproductive Toxicity --Suspected of damaging the unborn child.[6][6]
Specific Target Organ Toxicity (Repeated Exposure) --May cause damage to organs through prolonged or repeated exposure.[6][6]
4-Amino-4H-1,2,4-triazole
LD50RatOral13600 mg/kg[8]
LD50MouseOral11680 mg/kg[8]
LD50RabbitOral12500 mg/kg[8]
Carcinogenicity IARC-No component is identified as a probable, possible or confirmed human carcinogen.[9]
Germ Cell Mutagenicity In vitroAmes TestNot mutagenic[3]

Table 3: Occupational Exposure Limits for 3-Amino-1,2,4-triazole (Amitrole)

OrganizationLimit TypeValue
NIOSH REL TWA0.2 mg/m³[6]
ACGIH TLV TWA0.2 mg/m³[6]
OSHA PEL TWA0.2 mg/m³[10]

Section 2: Hazard Identification and Handling Precautions

Aminotriazole compounds are classified as hazardous substances and may pose several risks upon exposure.[2] Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Carcinogenicity: Some aminotriazoles are suspected of causing cancer.[2]

  • Reproductive Toxicity: Possible risk of harm to the unborn child.[2]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][6]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[11]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]

To mitigate these risks, the following handling precautions must be strictly observed:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] For potent compounds or when generating dust, an isolated system such as a glove box is recommended.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Wear suitable protective gloves (e.g., neoprene).[2] Contaminated gloves should be replaced immediately.[2]

    • Body Protection: A lab coat or overalls and, if necessary, a PVC apron should be worn.[2]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary.[2]

  • General Hygiene: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

Section 3: Experimental and Emergency Response Workflows

The following diagrams, created using the DOT language, outline critical workflows for handling aminotriazole compounds.

Standard_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS and Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Vented Enclosure C->D E Perform Experiment within Fume Hood D->E F Handle with Care to Avoid Dust Generation E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Standard Laboratory Handling Workflow for Aminotriazoles.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size and Hazard Level Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill DonPPE Don Additional PPE (Respirator, etc.) MinorSpill->DonPPE If necessary Contain Contain Spill with Inert Absorbent MinorSpill->Contain If safe ContactEHS Contact Emergency Services / EHS MajorSpill->ContactEHS DonPPE->Contain Cleanup Carefully Sweep or Vaccum (HEPA filter) into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Emergency Spill Response for Aminotriazole Compounds.

First_Aid_Workflow cluster_actions Immediate Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion A Move to Fresh Air. Provide Respiratory Support if needed. Inhalation->A B Immediately Remove Contaminated Clothing. Flush Skin with Water. SkinContact->B C Immediately Flush Eyes with Water for 15 mins. Remove Contact Lenses. EyeContact->C D Do NOT Induce Vomiting. Rinse Mouth with Water. Ingestion->D SeekMedical Seek Immediate Medical Attention. Provide SDS to Physician. A->SeekMedical B->SeekMedical C->SeekMedical D->SeekMedical

Caption: First Aid Procedures for Aminotriazole Exposure.

Section 4: Summary of Key Experimental Protocols

While specific, detailed protocols for aminotriazole compounds are not publicly available, the toxicological data presented in the Safety Data Sheets are typically generated using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are summaries of the methodologies for the key tests mentioned.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.[2][12]

  • Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic, meaning they cannot synthesize an essential amino acid (e.g., histidine).[2][12] The test evaluates a chemical's ability to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and thus grow on a medium lacking it.[2][12]

  • Methodology:

    • Preparation: Several strains of the bacteria are cultured. The test chemical is prepared at various concentrations. An S9 fraction from rat liver may be added to simulate mammalian metabolism.

    • Exposure: The bacteria, the test chemical, and (if used) the S9 mix are combined in a soft agar and poured onto a minimal glucose agar plate.[12]

    • Incubation: The plates are incubated at 37°C for 48-72 hours.[8]

    • Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on control plates.[8] A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[12]

OECD Test Guideline 406: Skin Sensitization

This test is designed to determine if a substance can cause an allergic skin reaction.[13]

  • Principle: The test involves an initial exposure phase (induction) to the test substance, followed by a rest period, and then a subsequent exposure (challenge) to determine if an allergic response has developed.[1] The guinea pig is the preferred animal model.[13]

  • Methodology (Guinea Pig Maximization Test - GPMT):

    • Induction:

      • Day 0: Three pairs of intradermal injections are made into the shoulder region of the guinea pigs: the test substance in an adjuvant (Freund's Complete Adjuvant, FCA), FCA alone, and the test substance alone.[5][13]

      • Day 7: The same area is treated topically with the test substance, usually under an occlusive patch for 48 hours.[5]

    • Rest Period: A 10-14 day rest period follows the induction phase.[1]

    • Challenge:

      • Day 21: The animals are challenged with a topical application of the test substance at a non-irritating concentration on a fresh, untreated site.[5]

    • Evaluation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group that did not receive the induction exposure to the test substance.[1]

Section 5: Storage and Disposal

  • Storage: Aminotriazole compounds should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12]

  • Disposal: All waste containing aminotriazole compounds must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains or the environment.[6]

This guide provides a foundational understanding of the safety and handling precautions for aminotriazole compounds. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to the specific Safety Data Sheet for any compound before commencing work. A proactive approach to safety is paramount in minimizing risk and ensuring a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-1,2,4-triazole derivatives are a significant class of heterocyclic compounds that feature prominently in medicinal and agrochemical research due to their diverse biological activities.[1][2] This document provides detailed protocols for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a subset of this important class. Two complementary synthetic pathways are presented, which are selected based on the nucleophilicity of the amine used for amidation.[3][4] These methods utilize readily available starting materials, including succinic anhydride, aminoguanidine hydrochloride, and a variety of amines.[3][4] The use of microwave-assisted synthesis allows for efficient one-pot reactions.[4][5]

Synthetic Pathways

Two primary pathways have been successfully employed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. The choice between Pathway A and Pathway B is determined by the nucleophilicity of the amine reactant.[3]

  • Pathway A: This route is suitable for aliphatic (primary and secondary) amines. It begins with the formation of N-guanidinosuccinimide, which then undergoes a microwave-assisted reaction with the amine. This step involves a nucleophilic opening of the succinimide ring followed by the recyclization and formation of the 1,2,4-triazole ring in a one-pot fashion.[3][4]

  • Pathway B: This pathway is employed for less nucleophilic aromatic amines. It involves the initial preparation of N-arylsuccinimides from succinic anhydride and an aromatic amine. The N-arylsuccinimide is then reacted with aminoguanidine hydrochloride under microwave irradiation to yield the final product.[3]

The following diagram illustrates the logical relationship between the two synthetic pathways.

G Start Select Amine Aliphatic Aliphatic Amine (Primary or Secondary) Start->Aliphatic High Nucleophilicity Aromatic Aromatic Amine Start->Aromatic Low Nucleophilicity PathwayA Pathway A Aliphatic->PathwayA PathwayB Pathway B Aromatic->PathwayB Product 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides PathwayA->Product PathwayB->Product

Caption: Selection of the synthetic pathway based on amine nucleophilicity.

Experimental Protocols

Pathway A: For Aliphatic Amines

This pathway involves two main steps: the synthesis of the intermediate N-guanidinosuccinimide, followed by its reaction with an aliphatic amine.

Step 1: Synthesis of N-guanidinosuccinimide (2)

N-guanidinosuccinimide is prepared from succinic anhydride (1) and aminoguanidine hydrochloride according to previously reported methods.[4]

Step 2: Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5a-i)

General Procedure: [4]

  • A mixture of N-guanidinosuccinimide (2) (156 mg, 1 mmol) and the respective aliphatic amine (2 mmol) is placed in a 10 mL seamless pressure vial.

  • Acetonitrile (1 mL) is added as the solvent.

  • The vial is sealed and subjected to microwave irradiation in a microwave system operating at a maximal power of up to 300 W.

  • The reaction mixture is heated to 170 °C for 25 minutes.

  • After cooling, the precipitated product is collected by filtration.

  • The solid product is washed with acetonitrile and recrystallized from a suitable solvent (e.g., water, methanol, or acetonitrile) to afford the pure N-aliphatic-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.

The following diagram provides a visual workflow for Pathway A.

G cluster_0 Pathway A Workflow A N-guanidinosuccinimide (2) + Aliphatic Amine B Add Acetonitrile A->B C Microwave Irradiation (170 °C, 25 min) B->C D Cooling & Filtration C->D E Wash with Acetonitrile D->E F Recrystallization E->F G Pure Product (5a-i) F->G

Caption: Experimental workflow for the synthesis of N-aliphatic substituted amides.

Pathway B: For Aromatic Amines

This pathway is initiated by the synthesis of an N-arylsuccinimide, which is then reacted with aminoguanidine hydrochloride.

Step 1: Synthesis of N-arylsuccinimides (4)

N-arylsuccinimides are prepared from succinic anhydride and the corresponding aromatic amine.

Step 2: Microwave-Assisted Synthesis of N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5j-t)

General Procedure: [4]

  • A mixture of the appropriate N-arylsuccinimide (4) (1 mmol) and aminoguanidine hydrochloride (1.5 mmol) is placed in a reaction vial.

  • Ethanol is added as the solvent.

  • The mixture is subjected to microwave irradiation at 170 °C for 50 minutes.

  • After cooling, a solution of potassium hydroxide in ethanol is added.

  • The reaction mixture is then heated again under microwave irradiation at 180 °C for 15 minutes.

  • The final product is isolated and purified by recrystallization from a suitable solvent.

The following diagram provides a visual workflow for Pathway B.

G cluster_1 Pathway B Workflow H N-arylsuccinimide (4) + Aminoguanidine HCl I Add Ethanol H->I J Microwave Irradiation (170 °C, 50 min) I->J K Add KOH in Ethanol J->K L Microwave Irradiation (180 °C, 15 min) K->L M Isolation & Recrystallization L->M N Pure Product (5j-t) M->N

Caption: Experimental workflow for the synthesis of N-aryl substituted amides.

Quantitative Data

The following tables summarize the yields of representative N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides synthesized via Pathway A and Pathway B.

Table 1: Synthesis of N-aliphatic-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (Pathway A) [4]

CompoundAmineRecrystallization SolventYield (%)
5a MorpholineWater82
5b PiperidineWater75
5d PropylamineMethanol68
5e IsopropylamineMethanol71
5f ButylamineMethanol73
5g IsobutylamineMethanol65
5h BenzylamineMethanol78
5i CyclohexylamineAcetonitrile76

Table 2: Synthesis of N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (Pathway B) [4]

CompoundN-arylsuccinimideRecrystallization SolventYield (%)
5j N-phenylsuccinimideWater85
5k N-(4-methylphenyl)succinimideWater88
5l N-(4-methoxyphenyl)succinimideWater90
5m N-(4-fluorophenyl)succinimideWater87
5n N-(4-chlorophenyl)succinimideWater92
5o N-(4-bromophenyl)succinimideWater91
5p N-(3-methylphenyl)succinimideWater86
5q N-(3-methoxyphenyl)succinimideWater89
5r N-(3-chlorophenyl)succinimideWater93
5s N-(2-methylphenyl)succinimideWater83
5t N-(2-chlorophenyl)succinimideWater90

Applications

3-Amino-1,2,4-triazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery and development. These activities include roles as inhibitors of catalase and histidine biosynthesis, histamine H2-receptor antagonists, and potential anticancer and antiangiogenic agents.[1][2] The synthesized 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be further evaluated for their potential therapeutic applications in these and other areas. Their structural diversity, enabled by the two synthetic pathways, allows for the exploration of structure-activity relationships.

References

Application Notes and Protocols for 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is not extensively characterized in publicly available scientific literature. Therefore, the following application notes and protocols are presented as a comprehensive, generalized framework for the investigation of a novel triazole compound in a cell culture setting. The proposed mechanism of action and experimental design are based on the known biological activities of the structurally related and well-studied compound, 3-Amino-1,2,4-triazole (3-AT, also known as Amitrole), which is a known inhibitor of catalase and mitochondrial protein synthesis.[1][2] Researchers should validate these protocols and expected outcomes for the specific molecule of interest.

Introduction

This compound belongs to the triazole class of heterocyclic compounds. The 1,2,4-triazole scaffold is a key feature in many pharmacologically active molecules, with derivatives exhibiting a wide range of activities, including antifungal, antiviral, and anticancer properties.[3][4] The presence of an amino group and a propanoic acid side chain suggests potential for specific interactions with biological targets such as enzymes or transporters.[5] Given the known activities of related triazoles, this compound is a candidate for investigation as a modulator of cellular stress pathways and proliferation, particularly in the context of cancer biology.

Hypothesized Mechanism of Action

Based on the structure and the known effects of the parent compound 3-Amino-1,2,4-triazole (3-AT), a plausible mechanism of action for this compound involves the inhibition of catalase.[1] Catalase is a critical antioxidant enzyme that detoxifies hydrogen peroxide (H₂O₂). Inhibition of catalase would lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[1] This elevated oxidative stress can, in turn, damage cellular components, including mitochondria, and trigger downstream signaling pathways leading to cell cycle arrest and/or apoptosis. Additionally, as observed with 3-AT, the compound may directly impact mitochondrial function by inhibiting protein synthesis on mitoribosomes.[2]

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of an adherent cancer cell line (e.g., HeLa, A549, or MCF-7) suitable for assessing the efficacy of novel compounds.

  • Materials:

    • Selected cancer cell line

    • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), sterile

    • 0.25% Trypsin-EDTA

    • T-75 culture flasks, 96-well plates, 6-well plates

    • Humidified incubator at 37°C with 5% CO₂

  • Procedure:

    • Maintain cells in T-75 flasks with complete growth medium, changing the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks or plates at the desired density.

Compound Preparation
  • Materials:

    • This compound powder

    • Sterile Dimethyl Sulfoxide (DMSO)

    • Sterile complete growth medium

  • Procedure:

    • Prepare a 100 mM stock solution of the compound by dissolving the powder in sterile DMSO. Vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot and prepare working concentrations by serial dilution in complete growth medium. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the compound's effect on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cells seeded in a 96-well plate

    • Compound dilutions

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1 µM to 1000 µM) and a vehicle control (medium with DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Catalase Activity Assay

This assay measures the activity of catalase in cell lysates after treatment with the compound.

  • Materials:

    • Cells seeded in a 6-well plate

    • Compound at a predetermined concentration (e.g., IC50 value)

    • Cell lysis buffer

    • Commercially available Catalase Activity Assay Kit (colorimetric or fluorometric)

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).

    • Harvest the cells by scraping or trypsinization and wash with cold PBS.

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • Perform the catalase activity assay on normalized protein samples according to the kit protocol.

    • Measure the output (e.g., absorbance or fluorescence) and calculate the catalase activity relative to the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe (e.g., DCFDA) to detect intracellular ROS levels.

  • Materials:

    • Cells seeded in a 96-well black, clear-bottom plate

    • Compound

    • 2',7'-Dichlorofluorescin diacetate (DCFDA) probe

    • H₂O₂ (as a positive control)

  • Procedure:

    • Seed cells in a 96-well plate and treat with the compound for the desired time.

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Add fresh PBS or medium to each well.

    • Immediately measure the fluorescence (Excitation/Emission ~485/535 nm) using a fluorescence plate reader.

    • Express ROS levels as a percentage of the untreated control.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line Treatment Duration (hours) IC50 (µM)
HeLa 48 75.2 ± 5.1
A549 48 112.8 ± 9.3

| MCF-7 | 48 | 98.5 ± 7.6 |

Table 2: Effect of Compound Treatment on Cellular Markers (at 48 hours)

Cell Line Treatment (at IC50) Catalase Activity (% of Control) Intracellular ROS (% of Control)
HeLa 75 µM 45.3 ± 3.8 210.5 ± 15.2

| A549 | 113 µM | 52.1 ± 4.5 | 185.3 ± 12.9 |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Cell Culture & Seeding C Cell Treatment (24-72h) A->C B Compound Stock Preparation & Dilution B->C D Cell Viability (MTT Assay) C->D E Mechanism Assays (Catalase, ROS) C->E F Absorbance/Fluorescence Measurement D->F E->F G Data Processing (IC50, % Control) F->G

Caption: Workflow for in vitro evaluation of the compound.

Hypothesized Signaling Pathway

G cluster_cell Intracellular Space Compound 3-(3-Amino-1H-1,2,4-triazol-5-yl) propanoic acid Catalase Catalase Compound->Catalase Inhibition Cell Cell Membrane H2O2 H₂O₂ Catalase->H2O2 Detoxification ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS Accumulation Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis / Cell Cycle Arrest Mito->Apoptosis

Caption: Hypothesized mechanism of action via catalase inhibition.

References

Application Notes and Protocols for 3-Amino-1,2,4-triazole as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid as a competitive inhibitor is not available in the reviewed scientific literature. The following application notes and protocols are provided for the structurally related and well-characterized compound 3-Amino-1,2,4-triazole (3-AT) , also known as Amitrole. While these molecules share a common 3-amino-1,2,4-triazole core, the presence of a propanoic acid group in your specified compound means its biological and kinetic properties may differ significantly. The information provided here should serve as a foundational guide for research, which may be adaptable for the compound of interest.

Introduction to 3-Amino-1,2,4-triazole (3-AT)

3-Amino-1,2,4-triazole (3-AT) is a heterocyclic organic compound widely recognized for its biological activity. It functions as a potent competitive inhibitor of the enzyme Imidazoleglycerol-Phosphate Dehydratase (IGPD), which is essential for the biosynthesis of the amino acid L-histidine in plants, fungi, and bacteria.[1][2][3] Because the histidine biosynthesis pathway is absent in animals, IGPD is a key target for the development of herbicides and for genetic selection techniques in microorganisms like Saccharomyces cerevisiae.[1][2]

Chemical Properties of 3-Amino-1,2,4-triazole (3-AT)

PropertyValue
IUPAC Name 1H-1,2,4-Triazol-3-amine
Synonyms 3-AT, Amitrole, Aminotriazole
CAS Number 61-82-5
Molecular Formula C₂H₄N₄
Molar Mass 84.08 g/mol
Appearance Colorless to white crystalline powder
Solubility Soluble in water (28 g/100 mL), ethanol, and methanol[1]

Mechanism of Action

3-AT exerts its primary biological effect by acting as a competitive inhibitor of Imidazoleglycerol-Phosphate Dehydratase (IGPD; EC 4.2.1.19).[1] This enzyme catalyzes the sixth step in the L-histidine biosynthesis pathway: the dehydration of D-erythro-imidazole-glycerol phosphate to 3-(imidazol-4-yl)-2-oxopropyl phosphate.[2]

As a competitive inhibitor, 3-AT binds to the active site of IGPD, preventing the natural substrate from binding and halting the catalytic reaction. This leads to a depletion of L-histidine, an essential amino acid required for protein synthesis, and causes an accumulation of the substrate, imidazoleglycerol phosphate.[3] In organisms that cannot acquire histidine from their environment, this inhibition is lethal.

Histidine Biosynthesis Pathway and 3-AT Inhibition

The following diagram illustrates the L-histidine biosynthesis pathway in Saccharomyces cerevisiae, highlighting the step catalyzed by IGPD (encoded by the HIS3 gene) and competitively inhibited by 3-AT.

Histidine_Biosynthesis PRPP Phosphoribosyl pyrophosphate (PRPP) PRAMP Phosphoribosyl-AMP PRPP->PRAMP PRFAR Phosphoribosylformimino- aminoimidazole carboxamide ribonucleotide PRAMP->PRFAR Dots ... PRFAR->Dots IGP Imidazoleglycerol phosphate (IGP) HIS3 IGPD (His3p) IGP->HIS3 IAP Imidazoleacetol phosphate (IAP) HP L-Histidinol phosphate IAP->HP Histidinol L-Histidinol HP->Histidinol Histidine L-Histidine Histidinol->Histidine Dots->IGP HIS3->IAP Inhibitor 3-Amino-1,2,4-triazole (3-AT) Inhibitor->HIS3 Competitive Inhibition

Caption: Histidine biosynthesis pathway showing competitive inhibition of IGPD by 3-AT.

Quantitative Data

Specific kinetic constants such as Kᵢ or IC₅₀ for 3-Amino-1,2,4-triazole against imidazoleglycerol-phosphate dehydratase are not consistently reported in readily accessible literature. However, its efficacy is well-established through its widespread use in yeast genetics, where it is used at specific concentrations to select for varying levels of HIS3 reporter gene expression.

ParameterOrganism/SystemValue/Concentration RangeNotes
Working Concentration Saccharomyces cerevisiae (Yeast)5 mM - 100 mMConcentration is titrated to achieve the desired selection stringency in applications like the yeast two-hybrid system.[1]
Inhibition Type Imidazoleglycerol-Phosphate DehydrataseCompetitive3-AT competes with the natural substrate, imidazoleglycerol phosphate.[1][2]

Application Notes

Selection in Yeast Genetic Systems (e.g., Yeast Two-Hybrid)

3-AT is a critical tool for reducing background growth and increasing the stringency of selection in yeast two-hybrid (Y2H) and related assays that use HIS3 as a reporter gene.

  • Principle: In a Y2H system, a successful protein-protein interaction activates the transcription of a reporter gene, often HIS3. Leaky or basal expression of HIS3 can lead to false positives, allowing yeast to grow on media lacking histidine.

  • Application: By adding 3-AT to the selective media (lacking histidine), the small amount of IGPD produced by leaky expression is inhibited. Only yeast cells with strong reporter gene activation, which produce high levels of IGPD, can overcome this competitive inhibition and synthesize enough histidine to survive.

  • Optimization: The optimal concentration of 3-AT must be determined empirically for each yeast strain and library combination. A typical starting point is 10-20 mM, with a range from 5 mM to over 50 mM for very high stringency.

Herbicide

3-AT is a non-selective, systemic herbicide used to control a wide range of grasses and broadleaf weeds.[1] Its mechanism of action in plants is the same as in yeast: the inhibition of IGPD, leading to histidine starvation and eventual plant death.

Experimental Protocols

Protocol 1: In Vitro Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of a compound on IGPD activity. The assay monitors the conversion of imidazoleglycerol-phosphate (IGP) to imidazoleacetol-phosphate (IAP), which has a higher molar absorptivity at 280-290 nm in the presence of acid.

Materials:

  • Purified IGPD enzyme (e.g., from E. coli or yeast)

  • Imidazoleglycerol-phosphate (IGP) substrate solution

  • 3-Amino-1,2,4-triazole (3-AT) stock solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl₂

  • Stop Solution: 1 M HCl

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a range of 3-AT dilutions in Assay Buffer.

    • Prepare a solution of IGP in Assay Buffer. The final concentration should be near the Kₘ of the enzyme, if known.

    • Dilute the purified IGPD in ice-cold Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each 3-AT dilution (or buffer for control wells) to triplicate wells.

    • Add 80 µL of the IGP substrate solution to each well.

    • Pre-incubate the plate at the desired assay temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 10 µL of the diluted IGPD enzyme solution to each well.

    • Mix gently and incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding 50 µL of Stop Solution (1 M HCl) to each well.

  • Measure Absorbance:

    • Read the absorbance of each well at 290 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no enzyme).

    • Calculate the percent inhibition for each 3-AT concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus log[3-AT] and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibition_Assay_Workflow start_end start_end process process data data output output Start Start Prep Prepare Reagent Dilutions (IGP, 3-AT, IGPD) Start->Prep Setup Set up 96-well plate: Add 3-AT and IGP Prep->Setup PreIncubate Pre-incubate at 30°C (5 min) Setup->PreIncubate Initiate Initiate reaction (Add IGPD) PreIncubate->Initiate Incubate Incubate at 30°C (15-30 min) Initiate->Incubate Stop Terminate reaction (Add 1 M HCl) Incubate->Stop Read Read Absorbance at 290 nm Stop->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro IGPD enzyme inhibition assay.
Protocol 2: Determining 3-AT Toxicity/Selection Concentration in Yeast

This protocol is used to find the optimal concentration of 3-AT for use as a selective agent.

Materials:

  • Saccharomyces cerevisiae strain with a HIS3 marker

  • YPD medium (rich medium)

  • SD/-His medium (synthetic defined medium lacking histidine)

  • Sterile water

  • 3-AT stock solution (e.g., 1 M, filter-sterilized)

  • Sterile culture tubes and petri dishes

  • Spectrophotometer and microplate reader or spot-test plates

Procedure:

  • Prepare Yeast Culture:

    • Inoculate a single colony of the yeast strain into 5 mL of liquid YPD medium.

    • Grow overnight at 30°C with shaking until the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.4-0.8).

  • Prepare Serial Dilutions:

    • Harvest the cells, wash with sterile water, and resuspend in sterile water to an OD₆₀₀ of 1.0.

    • Perform a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.

  • Prepare Plates:

    • Prepare SD/-His agar plates containing a range of 3-AT concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 mM).

    • Prepare a control plate of YPD (for growth viability) and SD/-His with no 3-AT.

  • Spot Test:

    • Spot 5 µL of each serial dilution onto the surface of each prepared plate.

    • Allow the spots to dry completely before inverting the plates.

  • Incubate and Analyze:

    • Incubate the plates at 30°C for 2-4 days.

    • Monitor for growth. The optimal selective concentration is the lowest concentration of 3-AT that completely inhibits the growth of the control strain (or reduces background growth to an acceptable level).

Yeast_Spot_Test_Workflow start_end start_end process process data data output output Start Start Culture Grow yeast to log phase in YPD Start->Culture Dilute Prepare 10-fold serial dilutions Culture->Dilute Spot Spot 5 µL of each dilution onto plates Dilute->Spot Plates Prepare SD/-His plates with varying [3-AT] Plates->Spot Incubate Incubate at 30°C for 2-4 days Spot->Incubate Analyze Observe growth and determine optimal [3-AT] Incubate->Analyze End End Analyze->End

Caption: Workflow for determining the optimal selective concentration of 3-AT in yeast.

References

Application Notes and Protocols for the Quantification of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is an amino acid derivative containing a triazole moiety. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and other research areas. This document provides detailed application notes and protocols for the bioanalysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also briefly discussed.

The protocols outlined below are based on established methods for the analysis of amino acids and polar compounds in biological fluids and provide a robust starting point for method development and validation.[1][2][3][4]

Analytical Methods Overview

The primary recommended method for the quantification of this compound is LC-MS/MS. This technique offers superior sensitivity and selectivity compared to other methods, which is essential for detecting low concentrations in complex biological samples.[1][2] HPLC-UV can be considered as a lower-cost alternative, but it may lack the required sensitivity and be more susceptible to interferences from the sample matrix.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to selectively detect and quantify analytes in complex matrices.[2] The method involves chromatographic separation of the target analyte from other sample components, followed by ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and sensitivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For HPLC-UV analysis, the triazole ring in the analyte may provide a chromophore for UV detection. However, the molar absorptivity might be low, leading to lower sensitivity. Derivatization of the amino group with a UV-active agent could enhance sensitivity but adds complexity to the sample preparation.[7] This method is generally more suitable for higher concentration samples and may require more rigorous sample cleanup to avoid interferences.[5][6]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a method for the extraction and quantification of the target analyte from human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1][8]

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex mix the sample for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge again to pellet any remaining particulates.

    • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

Given the polar nature of the analyte, Hydrophilic Interaction Chromatography (HILIC) or a polar-endcapped reversed-phase column is recommended for good retention and separation.[9]

  • Liquid Chromatography:

    • LC System: A high-performance liquid chromatography system.

    • Column: HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-endcapped C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0.0 5 95
      3.0 50 50
      3.1 95 5
      4.0 95 5
      4.1 5 95

      | 5.0 | 5 | 95 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor ion (Q1) m/z 157.1 -> Product ion (Q3) m/z (to be determined by infusion and fragmentation of a reference standard). A plausible fragmentation would be the loss of the propanoic acid side chain or cleavage of the triazole ring.

      • Internal Standard: To be determined based on the chosen IS.

    • MS Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Gas Flow Rates: To be optimized for the specific instrument.

3. Data Analysis and Quantification

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard from the MRM chromatograms.

  • A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve using a weighted (e.g., 1/x²) linear regression.

Protocol 2: Collection and Pre-analytical Handling of Urine Samples

Proper collection and handling of urine samples are critical for accurate quantification.[10][11]

  • Patient/Subject Preparation:

    • For 24 hours prior to collection, subjects should maintain a regular diet.[10]

    • Discontinue any non-essential amino acid supplements 48 hours before collection, if clinically permissible.[10]

    • Avoid collecting samples during menstruation.[10]

  • Collection:

    • Collect a first-morning, mid-stream urine sample in a clean, sterile container.[10][11]

    • Record the date and time of collection.

  • Processing and Storage:

    • Measure and record the total volume of the urine collection if a 24-hour collection is performed.

    • Centrifuge the urine at 2,000 x g for 10 minutes to remove any sediment.

    • Transfer aliquots of the supernatant to labeled cryovials.

    • Store the samples at -80°C until analysis.

The sample preparation for urine can often be a simple "dilute and shoot" approach after centrifugation, or it may involve a solid-phase extraction (SPE) step if higher sensitivity is required or if matrix effects are significant.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method. These values are typical for a well-developed and validated bioanalytical method for a small molecule.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤15% (≤20% at LLOQ)
Matrix Effect Minimal and compensated by IS
Recovery Consistent and reproducible

Visualizations

Experimental Workflow for Plasma Sample Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Cold ACN) add_is->precipitate vortex Vortex precipitate->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Final Sample for Injection centrifuge2->final_sample lc_ms LC-MS/MS System final_sample->lc_ms integration Peak Integration lc_ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification report Final Report quantification->report

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Logical Relationship of Method Validation Parameters

MethodValidation Method Validation Selectivity Selectivity MethodValidation->Selectivity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity & Range MethodValidation->Linearity LLOQ LLOQ MethodValidation->LLOQ Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability Accuracy->LLOQ Precision->LLOQ Linearity->LLOQ defines lower end Recovery->Accuracy Recovery->Precision MatrixEffect->Accuracy MatrixEffect->Precision

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for the Derivatization of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid (ATPA) is a heterocyclic compound incorporating a 1,2,4-triazole ring, a structural motif of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives of 1,2,4-triazoles have been reported to possess antibacterial, antifungal, antiviral, anticancer, and anticonvulsant properties.[1] The propanoic acid side chain of ATPA offers a versatile handle for derivatization, allowing for the synthesis of a library of compounds for bioassay screening. This document provides detailed protocols for the derivatization of ATPA, primarily through amide bond formation, and subsequent evaluation in common bioassays for anticancer and antifungal activities. Additionally, a protocol for fluorescent labeling for bioimaging studies is included.

Derivatization Strategies for Bioassays

The primary strategy for derivatizing ATPA for bioassays involves the formation of amides at the carboxylic acid moiety of the propanoic acid side chain. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). Two principal pathways for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been established and are detailed below.[1][2][3][4]

Diagram of the General Derivatization Workflow

General Workflow for ATPA Derivatization and Bioassay cluster_synthesis Synthesis & Derivatization cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation ATPA This compound (ATPA) Activation Carboxylic Acid Activation (e.g., with HATU, EDC/HOBt) ATPA->Activation Amide_Derivative N-Substituted ATPA Amide Derivative Activation->Amide_Derivative Amine Diverse Library of Amines (R-NH2) Amine->Amide_Derivative Purification Purification (e.g., Crystallization, Chromatography) Amide_Derivative->Purification Characterization Characterization (NMR, MS, Purity Analysis) Purification->Characterization Anticancer_Assay Anticancer Bioassay (e.g., MTT Assay) Characterization->Anticancer_Assay Antifungal_Assay Antifungal Bioassay (e.g., Broth Microdilution) Characterization->Antifungal_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Assay->Data_Analysis Antifungal_Assay->Data_Analysis

Caption: Workflow for the derivatization of ATPA and subsequent biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via Amide Coupling

This protocol describes the synthesis of N-aryl amides of ATPA using standard peptide coupling reagents.

Materials:

  • This compound (ATPA)

  • Substituted anilines

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

This method is particularly efficient for the synthesis of a diverse library of ATPA amides.[1][4]

Materials:

  • N-guanidinosuccinimide (can be synthesized from succinic anhydride and aminoguanidine hydrochloride)[4]

  • Various primary and secondary amines

  • Acetonitrile (ACN)

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine N-guanidinosuccinimide (1.0 eq) and the desired amine (2.0 eq) in acetonitrile.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 170°C for 25 minutes.[4]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the pure N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.

  • Confirm the structure of the product using spectroscopic methods (NMR, IR, MS).

Protocol 3: Fluorescent Labeling of ATPA for Bioimaging

This protocol describes a general method for labeling the primary amino group of the triazole ring or a primary/secondary amine on a derivative with a fluorescent dye.

Materials:

  • ATPA or ATPA derivative with an available amine group

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate of fluorescein, rhodamine, or cyanine dyes)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • DIPEA or triethylamine (TEA)

  • Size-exclusion chromatography media or reverse-phase HPLC for purification

Procedure:

  • Dissolve the ATPA derivative (1.0 eq) in anhydrous DMSO or DMF.

  • Add the amine-reactive fluorescent dye (1.1 eq) to the solution.

  • Add DIPEA or TEA (2-3 eq) to the reaction mixture to act as a base.

  • Stir the reaction in the dark at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the fluorescently labeled product using size-exclusion chromatography or reverse-phase HPLC to remove unreacted dye and other impurities.

  • Characterize the labeled compound by mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.

Bioassay Protocols

Protocol 4: MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (ATPA derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow

MTT Assay for Anticancer Screening Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add ATPA Derivatives (Various Concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.

Protocol 5: Broth Microdilution Assay for Antifungal Activity Screening

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds (ATPA derivatives) dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well. Include a drug-free growth control and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be done visually or by measuring the optical density.

Data Presentation

The following tables present representative quantitative data for triazole derivatives in anticancer and antifungal bioassays. Note that these compounds are structurally related to ATPA derivatives and serve as examples of the expected activity.

Table 1: Representative Anticancer Activity of Triazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Triazole Amide 1 HepG2 (Liver)17.69[9]
Triazole Amide 2 MCF-7 (Breast)27.09[9]
Propanamide Deriv. 1 LNCaP (Prostate)0.383[7]
Triazole Benzamide 1 K562 (Leukemia)low nM[8]
Triazole Benzamide 2 Bcr-Abl(T315I)0.98 nM[8]
Table 2: Representative Antifungal Activity of Triazole Derivatives
Compound IDFungal StrainMIC (µg/mL)Reference
Triazole Thiol 1 C. albicans24
Triazole Thiol 2 A. niger32
Triazole Propanamide 1 C. albicans≤0.125[10]
Triazole Propanamide 2 C. neoformans≤0.125[10]
Amino Acid Triazole 1 P. piricola10.126 (EC₅₀)[11][12]

Conclusion

The protocols and data presented provide a comprehensive guide for the derivatization of this compound and its subsequent evaluation in anticancer and antifungal bioassays. The versatility of the ATPA scaffold allows for the generation of diverse chemical libraries, and the standardized bioassay protocols ensure the generation of reliable and comparable data, facilitating the identification of lead compounds for further drug development.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of 3-amino-1,2,4-triazole derivatives. These compounds are a versatile class of heterocyclic molecules with a wide range of biological activities, making them promising candidates for drug discovery in areas such as oncology, infectious diseases, and metabolic disorders.

Introduction

3-Amino-1,2,4-triazole and its derivatives represent a privileged scaffold in medicinal chemistry due to their ability to engage in diverse biological interactions. The triazole ring is metabolically stable and can act as a bioisostere for other functional groups, while the amino substituent provides a key interaction point with biological targets. High-throughput screening of libraries of these derivatives has been instrumental in identifying lead compounds for various therapeutic targets.

This document outlines standardized protocols for common HTS assays used to evaluate the biological activity of 3-amino-1,2,4-triazole derivatives, including anticancer, antifungal, and enzyme inhibition assays.

Data Presentation: Quantitative Activity of 3-Amino-1,2,4-Triazole Derivatives

The following tables summarize the reported in vitro activities of various 3-amino-1,2,4-triazole derivatives from different screening assays.

Table 1: Anticancer Activity of 3-Amino-1,2,4-Triazole Derivatives (IC50, µM)

Compound IDHCT116HeLaPC-3MCF7HepG2Reference
8d 0.372.9431.31--[1]
Compound 6 ---<10<10[2]
Compound 7 ---<10<10[2]
Vg ---0.891-
Vf ---2.91-
8c -----[3]
8d -----[3]

Note: '-' indicates data not available.

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives (MIC, µg/mL)

Compound IDC. albicansC. neoformansA. fumigatusReference
5k 0.1250.1258.0
6c 0.06250.06254.0
A1 ≤0.125--[4]
A2 ≤0.125--[4]
A6 ≤0.125--[4]

Note: '-' indicates data not available.

Table 3: Enzyme Inhibition Activity of 3-Amino-1,2,4-Triazole Derivatives

CompoundTarget EnzymeInhibition ParameterValueReference
ATZc Human Erythrocyte CatalaseIC50 (pH 7.5)23.21 µM[5]
ATZc Human Erythrocyte CatalaseIC50 (pH 5.5)49.01 µM[5]
8c EGFRIC503.6 µM[3]

Experimental Protocols

Anticancer Activity Screening: XTT and MTT Assays

These colorimetric assays are widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring metabolic activity.

a) XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt XTT to a soluble orange formazan dye by metabolically active cells.[1]

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 3-Amino-1,2,4-triazole derivatives dissolved in DMSO

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of the 3-amino-1,2,4-triazole derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (typically a 1:50 ratio, but refer to the manufacturer's instructions).

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay relies on the reduction of the yellow MTT reagent by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan crystals.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 3-Amino-1,2,4-triazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the XTT assay.

  • Compound Addition: Follow the same procedure as for the XTT assay.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the XTT assay.

In Vitro Antifungal Activity Screening: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.[4][6][7]

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 3-Amino-1,2,4-triazole derivatives dissolved in DMSO

  • 96-well round-bottom microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium (typically 0.5-2.5 x 10³ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the compounds in RPMI-1640 medium in the microplate wells.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control, determined visually or by measuring the optical density.

Enzyme Inhibition Assay: Catalase Inhibition

This assay measures the ability of 3-amino-1,2,4-triazole derivatives to inhibit the activity of the enzyme catalase.[5][8]

Materials:

  • Catalase enzyme (e.g., from bovine liver or human erythrocytes)

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (pH 7.0)

  • 3-Amino-1,2,4-triazole derivatives dissolved in an appropriate solvent

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer and the desired concentration of the 3-amino-1,2,4-triazole derivative.

  • Enzyme Addition: Add the catalase enzyme to the reaction mixture and incubate for a defined period.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of H₂O₂.

  • Activity Measurement: Monitor the decrease in absorbance at 240 nm over time, which corresponds to the decomposition of H₂O₂ by catalase.

  • Data Analysis: Calculate the initial rate of the reaction. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control. IC50 values can be determined from a dose-response curve.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Development & Optimization cluster_screen Screening Campaign cluster_followup Hit-to-Lead Assay_Dev Assay Development (e.g., Cell-based, Biochemical) Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Assay_Val Assay Validation (Z'-factor > 0.5) Miniaturization->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Hit_Confirmation Hit Confirmation (Re-testing of initial hits) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Anticancer_Mechanism cluster_targets Cellular Targets cluster_effects Cellular Effects Triazole 3-Amino-1,2,4-Triazole Derivative Kinases Kinases (e.g., EGFR, BRAF) Triazole->Kinases Inhibition Tubulin Tubulin Polymerization Triazole->Tubulin Disruption DNA DNA Triazole->DNA Interaction Enzymes Other Enzymes (e.g., Topoisomerase) Triazole->Enzymes Inhibition Proliferation Inhibition of Proliferation Kinases->Proliferation CellCycle Cell Cycle Arrest Tubulin->CellCycle Apoptosis Induction of Apoptosis DNA->Apoptosis Enzymes->Proliferation Catalase_Inhibition Catalase Catalase H2O_O2 Water (H₂O) + Oxygen (O₂) Catalase->H2O_O2 Decomposition Inactive_Catalase Inactive Catalase Complex Catalase->Inactive_Catalase H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Catalase Substrate Triazole 3-Amino-1,2,4-Triazole Triazole->Catalase Inhibitor

References

Application Notes and Protocols for the In vivo Formulation of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of novel therapeutic agents is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability at the target site. 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a small molecule with potential therapeutic applications. Its structure, containing both a basic amino group and an acidic carboxylic acid group, suggests amphoteric properties, which can present challenges and opportunities for formulation. This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, with a focus on parenteral administration.

Parenteral formulations must be sterile, pyrogen-free, and free of particulate matter, as they bypass the body's natural defense mechanisms.[1][2][3] The selection of appropriate excipients is crucial for improving the solubility, stability, safety, and efficacy of the active pharmaceutical ingredient (API).[1][2][3] For poorly water-soluble compounds, excipients such as cyclodextrins, polymeric micelles, and lipid-based carriers can be employed to enhance solubility.[4]

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₅H₈N₄O₂[8]
Molecular Weight 156.15 g/mol [8]
Appearance Likely a white to off-white crystalline powder (inferred from related compounds)[6][7]
Predicted Solubility pH-dependent. Expected to be more soluble in acidic and alkaline solutions compared to its isoelectric point. Soluble in polar solvents.Inferred from structure
pKa (predicted) The amino group on the triazole ring and the carboxylic acid will have distinct pKa values, contributing to its amphoteric nature.Inferred from structure
Stability The 1,2,4-triazole ring is generally stable.[9] Aqueous solutions of the related 3-amino-1,2,4-triazole are reported to be stable.[5]Inferred

Formulation Strategies for In Vivo Studies

The choice of formulation will depend on the required dose, the route of administration, and the desired pharmacokinetic profile. For initial in vivo screening studies, a simple aqueous-based formulation is often preferred.

pH-Adjusted Aqueous Solution

Given the predicted pH-dependent solubility, adjusting the pH of the vehicle is the most straightforward approach to solubilizing this compound. The use of a biocompatible buffer system is recommended to maintain the pH and ensure the stability of the compound in solution.

Use of Co-solvents

If the required concentration cannot be achieved through pH adjustment alone, the addition of a co-solvent can be explored. Co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol can increase the solubility of small molecules. However, the concentration of co-solvents should be minimized to avoid potential toxicity.

Formulation with Solubilizing Excipients

For compounds with poor aqueous solubility, or to achieve higher concentrations, solubilizing excipients can be employed.[4] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are effective in encapsulating hydrophobic molecules and increasing their aqueous solubility.[4][10]

Experimental Protocols

Safety Precaution: Always handle this compound and all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a pH-Adjusted Saline Formulation

This protocol describes the preparation of a simple aqueous formulation by adjusting the pH.

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 1 N Hydrochloric Acid (HCl)

  • Sterile 1 N Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Calibrated pH meter

  • Vortex mixer

  • Analytical balance

Methodology:

  • Determine Target Concentration: Based on the desired in vivo dose and dosing volume, calculate the target concentration of the formulation (e.g., 1 mg/mL).

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: In a sterile vial, add a portion of the sterile saline (e.g., 80% of the final volume). While stirring, slowly add the weighed compound.

  • pH Adjustment:

    • If the compound is not fully dissolved, check the pH of the suspension.

    • Add sterile 1 N HCl or 1 N NaOH dropwise to adjust the pH. It is anticipated that the compound will be more soluble at a pH below its acidic pKa or above its basic pKa.

    • Vortex or stir the solution gently after each addition until the compound is fully dissolved.

  • Final Volume Adjustment: Once the compound is completely dissolved, add sterile saline to reach the final desired volume.

  • Final pH Measurement: Measure and record the final pH of the solution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Quality Control:

    • Visually inspect the final formulation for any particulate matter.

    • Label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions.

  • Storage: Store the formulation at 2-8°C or as determined by stability studies. For the related compound 3-amino-1,2,4-triazole, frozen storage at -20°C is recommended for long-term stability of stock solutions.[5][6]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol is suitable for achieving higher concentrations or if the compound exhibits poor solubility even with pH adjustment.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Analytical balance

Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a stock solution of HP-β-CD in sterile WFI (e.g., 20-40% w/v). Stir until the cyclodextrin is completely dissolved.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Solubilization:

    • In a sterile vial, add the weighed compound.

    • Add the prepared HP-β-CD vehicle to the vial.

    • Vortex the mixture vigorously.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Quality Control:

    • Visually inspect the final formulation for clarity and absence of particulates.

    • Label the vial appropriately.

  • Storage: Store the formulation as per stability data, typically at 2-8°C.

Data Presentation: Example Formulation Compositions

The following table provides examples of potential starting formulations for in vivo studies. The optimal formulation will need to be determined experimentally.

Formulation IDVehicle ComponentsAPI Concentration (mg/mL)pH (approx.)Notes
F10.9% Saline, pH adjusted to 3.0 with HCl1 - 53.0Suitable for initial screening if the compound is stable at low pH.
F20.9% Saline, pH adjusted to 8.5 with NaOH1 - 58.5An alternative pH adjustment strategy.
F320% (w/v) HP-β-CD in Water for Injection5 - 20NeutralFor higher dose requirements or poor solubility.
F45% DMSO, 40% PEG400, 55% Saline1 - 10NeutralA co-solvent system for compounds with very low aqueous solubility. To be used with caution due to potential toxicity of DMSO.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and administration of an in vivo formulation.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh 1. Weigh API and Excipients dissolve 2. Dissolve in Vehicle weigh->dissolve ph_adjust 3. pH Adjustment (if needed) dissolve->ph_adjust qs 4. QS to Final Volume ph_adjust->qs filter 5. Sterile Filtration qs->filter visual Visual Inspection filter->visual ph_final Final pH Check visual->ph_final concentration Concentration Verification (Optional) ph_final->concentration animal_prep Animal Preparation concentration->animal_prep dosing Dosing (e.g., IV, IP, SC) animal_prep->dosing observation Post-dose Observation dosing->observation

Caption: Workflow for in vivo formulation and administration.

Conclusion

The formulation of this compound for in vivo studies requires careful consideration of its physicochemical properties, particularly its pH-dependent solubility. The protocols provided herein offer a starting point for developing a suitable parenteral formulation. It is essential to perform pre-formulation studies to determine the optimal vehicle and to ensure the stability, safety, and efficacy of the final formulation. All formulations for in vivo use must be prepared under aseptic conditions to ensure sterility.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Amino-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 3-amino-1,2,4-triazoles utilizing microwave-assisted organic synthesis (MAOS). The 1,2,4-triazole moiety is a critical pharmacophore in a wide array of therapeutic agents, and microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the construction of this key heterocyclic system.[1][2][3]

Introduction

3-Amino-1,2,4-triazoles are a pivotal class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4] The development of efficient synthetic methodologies for these compounds is of significant interest to the pharmaceutical and agrochemical industries. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the final products compared to conventional heating methods.[1][5] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[2]

This application note details various microwave-assisted synthetic routes to 3-amino-1,2,4-triazoles, providing researchers with the necessary information to select the most suitable protocol for their specific needs.

Synthetic Pathways

Several efficient microwave-assisted methods for the synthesis of 3-amino-1,2,4-triazoles have been reported. The primary routes involve the cyclization of appropriate precursors, such as aminoguanidines with carboxylic acids or their derivatives, and the transformation of thiosemicarbazides.

Pathway 1: Condensation of Aminoguanidine with Carboxylic Acids

A straightforward and green approach involves the direct condensation of aminoguanidine bicarbonate or hydrochloride with various carboxylic acids under acidic conditions.[4][6][7] Microwave irradiation facilitates this reaction, significantly reducing the reaction time.

G aminoguanidine Aminoguanidine (Bicarbonate or Hydrochloride Salt) intermediate N-Acyl aminoguanidine (Intermediate) aminoguanidine->intermediate + acid Carboxylic Acid (R-COOH) acid->intermediate + microwave Microwave Irradiation (Acid Catalyst) intermediate->microwave triazole 5-Substituted-3-amino-1,2,4-triazole microwave->triazole Cyclization (Dehydration)

Caption: Synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Pathway 2: From Thiosemicarbazide Derivatives

Another versatile method involves the cyclization of thiosemicarbazide precursors. Depending on the reaction conditions, particularly the pH, different isomeric products can be obtained.[8]

G thiosemicarbazide 1-Aroylthiosemicarbazide acid_cyclization Acidic Conditions (e.g., H2SO4) Microwave Irradiation thiosemicarbazide->acid_cyclization base_cyclization Basic Conditions (e.g., KOH) Microwave Irradiation thiosemicarbazide->base_cyclization thiadiazole 5-Amino-2-aryl-1,3,4-thiadiazole acid_cyclization->thiadiazole triazole 5-Aryl-4-amino-3-mercapto-1,2,4-triazole base_cyclization->triazole

Caption: pH-dependent cyclization of 1-aroylthiosemicarbazides.

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of 3-amino-1,2,4-triazoles based on published literature.

Protocol 1: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids[4][6]

This protocol describes a general and environmentally friendly method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid (aliphatic or aromatic)

  • 37% Hydrochloric acid

  • Microwave reactor (e.g., Anton Paar Multiwave 5000)

  • Reaction vials (sealed)

Procedure:

  • In a suitable flask, a mixture of aminoguanidine bicarbonate (0.1 mol) and a 37% solution of HCl (0.15 mol) is stirred for 2 hours.

  • Water is evaporated to obtain a dry solid of aminoguanidine hydrochloride.

  • The aminoguanidine hydrochloride (0.1 mol) is mixed with the corresponding carboxylic acid (0.12 mol) in a 100 mL microwave process vial. For solid carboxylic acids like benzoic acid, a solvent such as isopropanol may be used.[6]

  • The sealed vial is placed in the microwave reactor.

  • The mixture is irradiated at a specified temperature and time (see Table 1 for examples).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation:

EntryCarboxylic AcidTemperature (°C)Time (h)Yield (%)Reference
1Propionic acid1803Not specified[6]
2Isovaleric acid180376[6]
3Benzoic acid1803Not specified[6]
Protocol 2: One-Pot, Two-Step Synthesis from Thiourea Derivatives[9]

This protocol provides a convergent method for preparing diversely substituted 3-amino-1,2,4-triazoles.

Materials:

  • Substituted thiourea

  • Sodium molybdate dihydrate

  • 30% Hydrogen peroxide

  • Sodium chloride

  • Hydrazine derivative

  • Triethylamine (if using hydrazine hydrochloride salt)

  • Acetonitrile

  • Trimethyl orthoformate

  • Microwave reactor

Procedure:

  • Step 1: Synthesis of the Sulfonic Acid Intermediate: To a solution of the substituted thiourea in water, add sodium molybdate dihydrate (0.05 equiv) and sodium chloride (0.4 equiv). Cool the mixture to 0 °C and add 30% hydrogen peroxide (5 equiv) dropwise. Stir the reaction until completion (monitored by TLC).

  • Step 2: Hydrazine Addition: Concentrate the crude reaction mixture in vacuo. To the residue, add acetonitrile and the corresponding hydrazine (1 equiv). If a hydrazine hydrochloride salt is used, add triethylamine (2.2 equiv). Stir at room temperature or 80 °C for 1.5 hours.

  • Step 3: Cyclization: Concentrate the mixture in vacuo and add trimethyl orthoformate. Heat the reaction mixture in a microwave reactor at 140 °C for a specified duration (optimized for microwave conditions, typically much shorter than the conventional 14 hours).

  • Work-up and Purification: After cooling, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Data Presentation:

EntryR¹ in HydrazineBase UsedOverall Yield (%)Reference
1PhenylNoneModerate[9]
24-ChlorophenylNoneModerate[9]
3tert-ButylTriethylamineGood[9]
4CyclohexylNoneGood[9]
Protocol 3: Synthesis from Acetyl-hydrazide and Nitriles[10]

This method describes the synthesis of substituted 1,2,4-triazoles via the condensation of acetyl-hydrazide and a nitrile, analogous to the Pellizzari reaction.

Materials:

  • Substituted acetyl-hydrazide

  • Substituted nitrile

  • Potassium carbonate

  • n-Butanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted acetyl-hydrazide (1 equiv), the substituted nitrile (1 equiv), and potassium carbonate (0.0055 moles) in n-butanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.

  • After the reaction, cool the mixture to room temperature.

  • The precipitated product is filtered and recrystallized from ethanol.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents Select & Weigh Starting Materials vial Combine in Microwave Vial reagents->vial mw_reactor Irradiate in Microwave Reactor vial->mw_reactor cooling Cool to Room Temperature mw_reactor->cooling isolation Isolate Crude Product (Filtration/Extraction) cooling->isolation purify Purify Product (Recrystallization/ Chromatography) isolation->purify characterization Characterize Product (NMR, IR, MS) purify->characterization

Caption: General experimental workflow for microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient production of 3-amino-1,2,4-triazoles. The protocols outlined in this document, derived from the scientific literature, offer versatile and robust methods for accessing these valuable heterocyclic compounds. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and available equipment to achieve the best results. The significant reduction in reaction times and often improved yields make MAOS an attractive methodology in the fast-paced environment of drug discovery and development.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield of the Desired Product Suboptimal reaction temperature.Optimize the reaction temperature. For instance, in related microwave-assisted syntheses of similar compounds, decreasing the temperature from 180 °C to 170 °C has been shown to improve yields[1].
Inefficient solvent.The choice of solvent is crucial. In some syntheses of related triazoles, acetonitrile has been found to provide better yields compared to other solvents like ethanol[1]. A solvent screening study is recommended.
Incomplete reaction.Increase the reaction time or consider using microwave irradiation, which can significantly reduce reaction times and improve yields[1][2]. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Formation of side products.The reaction of aminoguanidine with dicarboxylic acid derivatives can sometimes lead to the formation of undesired isomers or polymeric materials. Adjusting the stoichiometry of reactants and controlling the reaction temperature can help minimize side reactions.
Difficulty in Product Purification Presence of unreacted starting materials.Ensure the reaction goes to completion. If unreacted starting materials persist, consider adjusting the molar ratio of the reactants. For example, using a slight excess of one reactant might be beneficial.
Formation of closely related impurities.Recrystallization is a common and effective method for purifying the final product. Various solvents such as water, methanol, or acetonitrile can be tested to find the optimal recrystallization conditions[1].
Product is highly soluble in the reaction mixture.After the reaction, simple filtration may be sufficient to isolate the product in high purity, especially in cases where the product precipitates from the reaction mixture upon cooling[1].
Reaction Fails to Proceed Low nucleophilicity of a reacting amine (in syntheses of derivatives).When synthesizing derivatives with less nucleophilic amines (e.g., aromatic amines), the synthetic pathway may need to be altered. An alternative route could involve the initial preparation of an N-arylsuccinimide followed by its reaction with aminoguanidine hydrochloride[1][3].
Inactive catalyst or incorrect catalyst loading.If the synthesis involves a catalyst, ensure its activity and use the optimal loading. For acid-catalyzed reactions, the choice and concentration of the acid are important parameters to optimize.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and its derivatives?

A1: Common starting materials include aminoguanidine salts (such as hydrochloride or bicarbonate) and a dicarboxylic acid or its derivative, like succinic acid or succinic anhydride[1][2][3][4].

Q2: How can microwave irradiation improve the synthesis?

A2: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. For example, in the synthesis of related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, microwave irradiation at 170 °C for 25 minutes provided satisfactory results[1].

Q3: What is the general reaction mechanism for the formation of the 1,2,4-triazole ring in this synthesis?

A3: The synthesis generally involves the condensation of aminoguanidine with a dicarboxylic acid derivative. This is typically followed by an intramolecular cyclization and dehydration to form the 1,2,4-triazole ring.

Q4: Are there alternative synthetic pathways to consider?

A4: Yes, for derivatives, the sequence of reactions can be altered based on the reactivity of the substrates. For instance, one pathway involves reacting N-guanidinosuccinimide with an amine. An alternative pathway, particularly for less nucleophilic amines, starts with the preparation of an N-substituted succinimide which is then reacted with aminoguanidine[1][3].

Q5: What analytical techniques are recommended for characterizing the final product?

A5: The structure and purity of this compound and its derivatives are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry[2]. Elemental analysis can also be performed to confirm the empirical formula.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide Synthesis[1]
EntrySolventTemperature (°C)Time (min)Yield (%)
1Ethanol18025-
4Acetonitrile18025Better than Ethanol
5Acetonitrile17025Improved

Note: Specific yield percentages for entries 1 and 4 were not provided in the source material, but the trend indicates improvement.

Table 2: Yields of various 5-substituted 3-amino-1,2,4-triazoles using microwave-assisted synthesis[2]
ProductSubstituentYield (%)
4aEthyl86 (87 for scale-up)
4bPropyl83
4diso-Butyl76
4etert-Butyl72

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles [2]

This protocol describes a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles via the direct condensation of a carboxylic acid with aminoguanidine bicarbonate under acid catalysis and microwave irradiation.

  • Reactant Mixture: In a sealed reaction vial, combine the carboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).

  • Solvent (if applicable): For most aliphatic carboxylic acids, the reaction can be performed solvent-free. For some substrates, a solvent like isopropanol (2.0 mL) may be used.

  • Microwave Irradiation: Place the sealed vial in a controlled microwave synthesizer. The specific temperature and time will need to be optimized for the particular carboxylic acid used. A typical starting point could be 150-180 °C for 20-60 minutes.

  • Work-up: After cooling, the crude product can be purified. The purification method will depend on the properties of the product and may include recrystallization or column chromatography.

Protocol 2: Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (Pathway A) [1]

This pathway is suitable for more nucleophilic (aliphatic) amines.

  • Preparation of N-guanidinosuccinimide: This intermediate is prepared from succinic anhydride and aminoguanidine hydrochloride according to reported methods.

  • Reaction with Amine: In a microwave reactor vessel, combine N-guanidinosuccinimide (1 mmol) and the desired amine (2 mmol) in acetonitrile (1 mL).

  • Microwave Irradiation: Heat the mixture at 170 °C for 25 minutes.

  • Isolation: After cooling, the product is typically isolated by filtration.

Visualizations

Synthesis_Workflow cluster_pathwayA Pathway A (for Aliphatic Amines) cluster_pathwayB Pathway B (for Aromatic Amines) SA Succinic Anhydride NGS N-guanidinosuccinimide SA->NGS + Aminoguanidine HCl AGH Aminoguanidine HCl AGH->NGS ProductA N-aliphatic-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide NGS->ProductA + Amine (Microwave) Amine Aliphatic Amine Amine->ProductA SA_B Succinic Anhydride NAS N-arylsuccinimide SA_B->NAS + Aromatic Amine ArAmine Aromatic Amine ArAmine->NAS ProductB N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide NAS->ProductB + Aminoguanidine HCl (Microwave) AGH_B Aminoguanidine HCl AGH_B->ProductB

Caption: Alternative synthetic pathways for N-substituted derivatives.

Troubleshooting_Yield LowYield Low Yield Issue Temp Suboptimal Temperature LowYield->Temp Solvent Inefficient Solvent LowYield->Solvent Time Incomplete Reaction LowYield->Time SideRxn Side Reactions LowYield->SideRxn OptimizeTemp Optimize Temperature (e.g., 170°C) Temp->OptimizeTemp Solution ScreenSolvent Screen Solvents (e.g., Acetonitrile) Solvent->ScreenSolvent Solution IncreaseTime Increase Reaction Time or Use Microwaves Time->IncreaseTime Solution AdjustStoich Adjust Stoichiometry & Control Temperature SideRxn->AdjustStoich Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-amino-1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-amino-1,2,4-triazole derivatives?

A1: Common impurities can originate from starting materials, reagents, and side reactions during synthesis. These often include:

  • Unreacted Starting Materials: Such as aminoguanidine, hydrazine, cyanamide, thioureas, or hydrazinecarbothioamides.

  • Byproducts: Dicyandiamide is a frequent impurity in the synthesis of the parent 3-amino-1,2,4-triazole.[1] Other byproducts can arise from incomplete cyclization or side reactions involving the functional groups of the reactants.

  • Gelatinous Flocculates: In some preparations of the parent compound, poorly soluble, gelatinous materials can form, which are challenging to filter.[1][2]

  • Isomers: Depending on the substitution pattern and reaction conditions, the formation of regioisomers is possible, which can be difficult to separate.

Q2: My 3-amino-1,2,4-triazole derivative has poor solubility in common organic solvents. How can I purify it?

A2: The parent 3-amino-1,2,4-triazole is soluble in polar solvents like water, methanol, and ethanol, but sparingly soluble in ethyl acetate and insoluble in ether and acetone.[3][4] For derivatives with poor solubility:

  • Recrystallization from polar solvents: Consider using hot water, ethanol, methanol, or solvent mixtures. The solubility of many organic compounds, including 1H-1,2,4-triazol-5-amine, tends to increase with temperature.[5]

  • Acid/Base Chemistry: The amino group and triazole ring are basic and can be protonated. Dissolving the crude product in an acidic aqueous solution, filtering to remove insoluble impurities, and then neutralizing to precipitate the purified product can be an effective technique.

  • Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel chromatography, reverse-phase chromatography using a C18-functionalized silica gel with gradients of water and a polar organic solvent (e.g., methanol or acetonitrile) is a suitable alternative.

Q3: I am observing a low yield after recrystallization of my triazole derivative. What are the likely causes and how can I improve it?

A3: Low recovery during recrystallization is a common issue. The primary causes include:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Solvent Usage: Using too much hot solvent to dissolve the crude product will result in a lower yield upon cooling.

  • Premature Crystallization: The product may crystallize on the filter paper or in the funnel during a hot filtration step intended to remove insoluble impurities.

To improve your yield:

  • Optimize Solvent Choice: Select a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Use Minimal Solvent: Add the hot solvent in small portions until the compound just dissolves.

  • Preheat Glassware: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.

  • Recover a Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization
Problem Possible Cause Solution
Low Yield Compound is too soluble in the chosen solvent.Select a less polar solvent or a solvent mixture.
Too much solvent was used.Use the minimum amount of hot solvent required for dissolution. Concentrate the mother liquor to recover a second crop.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask).
Product is still impure Impurities have similar solubility to the product.Try a different recrystallization solvent. If unsuccessful, consider column chromatography.
Cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product will not crystallize The solution is too dilute.Evaporate some of the solvent to increase the concentration.
The compound has oiled out.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and try to induce crystallization by scratching the flask or adding a seed crystal.
Guide 2: Troubleshooting Column Chromatography
Problem Possible Cause Solution
Compound does not move from the baseline The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, consider using a more polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). Adding a small amount of a basic modifier like triethylamine or ammonia can help with basic compounds.
The compound is insoluble in the mobile phase.Change the solvent system to one in which the compound is soluble.
Compound streaks on the column/TLC plate The compound is acidic or basic and is interacting strongly with the silica gel.Add a modifier to the eluent. For basic compounds like aminotriazoles, add 0.1-1% triethylamine or ammonia to the mobile phase.
The column is overloaded.Use a larger column or reduce the amount of sample loaded.
Poor separation of product and impurities The eluent system is not optimal.Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation. Consider using a shallower solvent gradient during elution.
The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or channels.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 3-amino-1,2,4-triazole derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a preheated funnel and fluted filter paper into a clean, preheated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a mobile phase that provides good separation of the desired compound from impurities. The target compound should have an Rf value of approximately 0.2-0.4. For basic aminotriazoles, it is often beneficial to add 0.5-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used for dissolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading).

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product Characterization: Analyze the purified product for identity and purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Visualizing Purification Workflows

Below are diagrams illustrating the logical steps in troubleshooting common purification challenges for 3-amino-1,2,4-triazole derivatives.

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Product Pure? recrystallization->is_pure_recryst end_product Pure Product is_pure_recryst->end_product Yes low_yield Low Yield? is_pure_recryst->low_yield No optimize_recryst Optimize Recrystallization (e.g., change solvent, minimize volume) low_yield->optimize_recryst Yes column_chrom Column Chromatography low_yield->column_chrom No, Impurities Persist optimize_recryst->recrystallization is_pure_column Product Pure? column_chrom->is_pure_column is_pure_column->end_product Yes optimize_column Optimize Chromatography (e.g., change eluent, use modifier) is_pure_column->optimize_column No optimize_column->column_chrom failed Purification Failed (Consider alternative strategy) optimize_column->failed Recrystallization_Troubleshooting start Recrystallization Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield impure Still Impure issue_type->impure Still Impure no_crystals No Crystals Form issue_type->no_crystals No Crystals cause_yield Possible Causes: - Too soluble in solvent - Too much solvent used - Premature crystallization low_yield->cause_yield cause_impure Possible Causes: - Impurity has similar solubility - Rapid cooling trapped impurities impure->cause_impure cause_no_crystals Possible Causes: - Solution too dilute - Compound oiled out no_crystals->cause_no_crystals solution_yield Solutions: - Change solvent/use solvent pair - Use minimum hot solvent - Preheat glassware cause_yield->solution_yield solution_impure Solutions: - Try different solvent - Cool slowly - Use column chromatography cause_impure->solution_impure solution_no_crystals Solutions: - Concentrate solution - Scratch flask/add seed crystal - Re-dissolve oil and add anti-solvent cause_no_crystals->solution_no_crystals

References

stability issues of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains an amino group, a triazole ring, and a carboxylic acid moiety, each susceptible to degradation under certain conditions.

Q2: In what types of solutions is this compound most stable?

A2: Generally, for compounds with both acidic (carboxylic acid) and basic (amino group) centers, stability is often greatest near the isoelectric point. For many small organic molecules, neutral to mildly acidic aqueous solutions often provide good stability. Highly acidic or alkaline conditions can promote hydrolysis or other degradation pathways.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, analogous compounds suggest potential degradation mechanisms. These could include hydrolysis of the amino group, opening of the triazole ring under harsh conditions, or decarboxylation. Forced degradation studies are recommended to identify the specific degradation products for your formulation.[1][2][3]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize shelf-life, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen). The optimal storage conditions may depend on the solvent and concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected results over time. Degradation of the compound in solution.- Verify the pH of your solution. - Store stock solutions at a lower temperature and protected from light. - Prepare fresh solutions for each experiment if possible. - Perform a stability study under your experimental conditions (see Experimental Protocols).
Appearance of new peaks in HPLC or other analytical methods. Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products and pathways.[1][3][4] - Adjust solution pH, temperature, or solvent to minimize degradation. - Ensure the analytical method is stability-indicating.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.- Confirm the solubility of the compound in the chosen solvent and at the experimental temperature. - Adjust the pH of the solution to enhance solubility. - Consider using a co-solvent if appropriate for your experiment.
Discoloration of the solution. Oxidation or formation of chromophoric degradation products.- Degas the solvent before preparing the solution to remove dissolved oxygen. - Consider adding an antioxidant if compatible with your experimental system. - Store the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][3]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent system under defined storage conditions.

Methodology:

  • Prepare a solution of the compound in the desired solvent at the target concentration.

  • Divide the solution into several aliquots in appropriate containers.

  • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot and analyze it using a validated analytical method (e.g., HPLC) to determine the concentration of the parent compound.

  • Plot the concentration of the parent compound versus time to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo analyze HPLC Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze report Report Results analyze->report

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound 3-(3-Amino-1H-1,2,4-triazol-5-yl) propanoic acid in Solution degradation Degradation compound->degradation leads to precipitation Precipitation compound->precipitation leads to discoloration Discoloration compound->discoloration leads to pH pH pH->degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation

Caption: Factors influencing the stability of the compound in solution.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid in experimental settings.

I. Troubleshooting Guide

This guide is designed to help you overcome common issues related to the dissolution of this compound.

Problem 1: The compound is not dissolving in water.

  • Cause: this compound is a zwitterionic molecule, possessing both an acidic carboxylic acid group and a basic amino-triazole group. At neutral pH, the compound likely exists in a charge-neutral state with strong intermolecular interactions, leading to low aqueous solubility.

  • Solution: Adjusting the pH of the aqueous solution is the most effective strategy.

    • Basic Conditions: Add a small amount of a suitable base (e.g., 0.1 M NaOH or NH₄OH) dropwise while stirring. This will deprotonate the carboxylic acid group, forming a more soluble salt. A structurally similar compound, 3-amino-1,2,4-triazole-5-carboxylic acid, is known to be soluble in aqueous alkali.

    • Acidic Conditions: Alternatively, adding a small amount of a suitable acid (e.g., 0.1 M HCl) will protonate the amino group, which can also increase solubility.

    • Recommendation: Start by attempting dissolution in a slightly basic solution (pH 8-9) as this is often effective for compounds with a carboxylic acid moiety.

Problem 2: The compound precipitates out of solution when I add it to my cell culture media or buffer.

  • Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. The organic solvent concentration drops, and the compound's solubility in the final aqueous environment is exceeded.

  • Solution:

    • Lower the Final Concentration: The simplest solution is to use a lower final concentration of the compound in your experiment.

    • Optimize the Dilution Process: Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Use a Co-solvent: If permissible in your experimental system, maintaining a small percentage of the organic solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution can help maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.

Problem 3: I need to prepare a high-concentration stock solution.

  • Cause: The limited solubility of the compound in many common solvents makes preparing concentrated stocks challenging.

  • Solution:

    • Dimethyl Sulfoxide (DMSO): For many in vitro applications, DMSO is an excellent choice for preparing high-concentration stock solutions of poorly water-soluble compounds.

    • N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be effective in dissolving a wide range of organic molecules.

    • Heating: Gentle warming (e.g., to 37-50°C) can aid in the dissolution of the compound in these organic solvents. Always check the compound's stability at elevated temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The "best" solvent depends on the intended application.

  • For Aqueous Buffers in Biological Assays: Water with pH adjustment is ideal. Start with a slightly basic pH (8-9).

  • For High-Concentration Stock Solutions: Dimethyl sulfoxide (DMSO) is highly recommended for its strong solubilizing power for a wide range of organic compounds.

  • For General Organic Chemistry Applications: Polar protic solvents like methanol and ethanol can be effective, especially with some heating.

Q2: How does pH affect the solubility of this compound?

A2: As a zwitterionic compound, its solubility is highly pH-dependent. The solubility will be at its minimum at the isoelectric point (pI), where the net charge is zero. By moving the pH away from the pI, either by adding an acid or a base, the compound will become charged (either as a cation or an anion), which will increase its interaction with polar water molecules and enhance solubility.

Q3: Is the compound stable in solution?

A3: While specific stability data for this compound is limited, aminotriazole and carboxylic acid functional groups are generally stable under standard laboratory conditions. However, it is good practice to:

  • Prepare fresh solutions for your experiments whenever possible.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light if the compound is known to be light-sensitive.

Q4: Can I heat the solution to aid dissolution?

A4: Gentle heating can be an effective way to increase the rate of dissolution, particularly in organic solvents like DMSO or ethanol. However, it is crucial to ensure the compound is thermally stable. It is recommended to heat the solution to a moderate temperature (e.g., 37-50°C) and for the shortest time necessary.

III. Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
Water (pH 7)Poorly SolubleZwitterionic nature leads to low solubility at neutral pH.
Water (pH > 8)SolubleDeprotonation of the carboxylic acid group increases solubility.
Water (pH < 3)Moderately SolubleProtonation of the amino group can increase solubility.
DMSOHighly SolubleRecommended for preparing concentrated stock solutions.
MethanolModerately SolubleA related compound, 3-amino-1,2,4-triazole, is soluble.
EthanolModerately SolubleA related compound, 3-amino-1,2,4-triazole, is soluble.
AcetoneSparingly SolubleGenerally not a good solvent for polar, zwitterionic compounds.
DichloromethaneInsolubleNon-polar solvent, not suitable for this compound.

Disclaimer: The solubility data presented in this table is estimated based on the chemical structure and data from structurally similar compounds. Experimental verification is recommended.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

  • Weigh out 1.56 mg of this compound (MW: 156.15 g/mol ).

  • Add 900 µL of sterile, deionized water to a sterile microcentrifuge tube containing the compound.

  • Vortex the suspension for 30 seconds. The compound will likely not fully dissolve.

  • While stirring, add 0.1 M NaOH dropwise (typically 1-5 µL at a time).

  • Monitor the solution for clarity. Continue adding NaOH until the compound is fully dissolved.

  • Check the pH of the final solution.

  • Add sterile, deionized water to a final volume of 1 mL.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

  • Weigh out 7.81 mg of this compound.

  • Add 900 µL of anhydrous, high-purity DMSO to a sterile glass vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Once fully dissolved, add DMSO to a final volume of 1 mL.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from moisture and light.

V. Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh Compound solvent Add Solvent (e.g., DMSO or pH-adjusted Water) start->solvent dissolve Vortex / Gentle Heat solvent->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer / Media stock->dilute vortex Vortex Immediately dilute->vortex working Final Working Solution vortex->working experiment Cell-based or Biochemical Assay working->experiment Use in Experiment

Caption: Experimental workflow for preparing solutions of this compound.

troubleshooting_logic start Compound does not dissolve check_solvent What is the solvent? start->check_solvent water Water / Aqueous Buffer check_solvent->water Aqueous organic Organic Solvent (e.g., DMSO) check_solvent->organic Organic adjust_ph Adjust pH (Add Base or Acid) water->adjust_ph heat Gentle Warming (37-50°C) organic->heat sonicate Sonication organic->sonicate dissolved Compound Dissolved adjust_ph->dissolved heat->dissolved sonicate->dissolved

Caption: Troubleshooting logic for dissolving this compound.

troubleshooting unexpected side reactions in 3-amino-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-amino-1,2,4-triazole?

A1: The two most prevalent methods for synthesizing 3-amino-1,2,4-triazole are:

  • From Aminoguanidine Bicarbonate and Formic Acid: This is a widely used laboratory-scale method involving the reaction of aminoguanidine bicarbonate with formic acid, followed by cyclization at elevated temperatures.[1]

  • From Hydrazine Hydrate, Cyanamide, and Formic Acid: This method is often employed for larger-scale industrial production. It involves the formation of aminoguanidine formate in situ from hydrazine hydrate and cyanamide in the presence of formic acid, which is then cyclized.[2][3][4]

Q2: I am getting a low yield of 3-amino-1,2,4-triazole. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The cyclization step may require sufficient time and temperature. Ensure the reaction is heated at the recommended temperature for the specified duration. For the aminoguanidine bicarbonate method, holding the temperature at 120°C for 5 hours is crucial.[1]

  • Suboptimal pH: In the hydrazine/cyanamide route, maintaining the correct pH during the formation of aminoguanidine formate is critical. The initial addition of hydrazine hydrate and formic acid to cyanamide should be at a pH of 6-7, and the subsequent heating step at a pH of 7-8.[2][3][4]

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

  • Losses during Workup and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.

Q3: My final product is impure. What are the common side products I should be aware of?

A3: Common impurities and side products in the synthesis of 3-amino-1,2,4-triazole include:

  • Dicyandiamide: This is a common impurity, especially in the hydrazine/cyanamide synthesis route if the reaction conditions are not carefully controlled. It is crucial to wash the intermediate aminoguanidine formate to have a dicyandiamide content below 0.25%.[2][4]

  • 1,3,4-Oxadiazole Derivatives: In reactions involving hydrazides, a competing cyclization pathway can lead to the formation of 1,3,4-oxadiazole side products.

  • Gelatinous Flocculates/Polymeric Byproducts: The formation of insoluble, often gelatinous, precipitates has been reported, particularly in the industrial process.[2] These are likely polymeric materials formed from side reactions of the starting materials or intermediates.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aminoguanidine salts or other starting materials in the final product.

Q4: How can I minimize the formation of dicyandiamide?

A4: Dicyandiamide formation from the dimerization of cyanamide is favored under alkaline conditions. In the synthesis route involving cyanamide, careful control of pH is the most effective way to minimize this side reaction. During the formation of aminoguanidine formate, maintaining the pH between 6 and 8 is recommended.[2][3][4] Thorough washing of the isolated aminoguanidine formate intermediate before the cyclization step is also critical to remove any dicyandiamide that may have formed.[2][4]

Q5: What is the likely identity of the "gelatinous flocculates" mentioned in some procedures, and how can I avoid them?

A5: The "gelatinous flocculates" are likely polymeric byproducts. Their formation is often associated with impure starting materials or poorly controlled reaction conditions, such as incorrect pH or localized overheating. To avoid their formation:

  • Use high-purity starting materials.

  • Ensure uniform heating and good agitation to prevent localized temperature spikes.

  • Maintain strict control over the pH of the reaction mixture, as specified in the protocol.

  • Proper filtration and washing of the intermediate aminoguanidine formate can help remove precursors to these polymeric impurities.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction is maintained at the specified temperature for the full duration (e.g., 120°C for 5 hours for the aminoguanidine bicarbonate method).[1]
Incorrect pH during the formation of aminoguanidine formate (hydrazine/cyanamide route).Monitor and adjust the pH to be within the recommended range of 6-8 during the respective stages of the reaction.[2][3][4]
Decomposition of starting materials or product.Avoid excessive temperatures and localized overheating. Ensure gradual and uniform heating.
Formation of Solid Impurities (e.g., Dicyandiamide) Suboptimal pH control, leading to dimerization of cyanamide.Maintain strict pH control (pH 6-8) during the reaction of hydrazine, cyanamide, and formic acid.[2][3][4]
Insufficient washing of the aminoguanidine formate intermediate.Thoroughly wash the filtered aminoguanidine formate with water to remove dicyandiamide before proceeding to the cyclization step.[2][4]
Product is off-color (e.g., yellow) Presence of impurities or degradation products.Recrystallize the final product from ethanol or an ethanol-ether mixture.[1] Activated carbon treatment during recrystallization can also help to remove colored impurities.
Formation of Gelatinous Precipitate Use of impure starting materials.Use high-purity reagents.
Poor temperature or pH control.Ensure uniform heating, good stirring, and strict adherence to the specified pH ranges.
Difficulty in Product Isolation/Filtration The presence of fine or gelatinous precipitates.Allow the crude product to fully crystallize before filtration. For gelatinous precipitates, washing with a suitable solvent might help to break down the structure.

Experimental Protocols

Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate[1]
  • To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 mL, 1.05 moles) of 98–100% formic acid.

  • Cautiously heat the foaming mixture with gentle rotation to prevent local overheating until gas evolution ceases and the solid dissolves.

  • Maintain the resulting solution of aminoguanidine formate at 120°C for 5 hours.

  • After cooling, add 500 mL of 95% ethanol and heat the mixture to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol solution to dryness on a steam bath and then dry the solid in an oven at 100°C. The expected yield is 80–81.6 g (95–97%) of colorless crystalline 3-amino-1,2,4-triazole.

Purification by Recrystallization[1]
  • Dissolve 40 g of crude 3-amino-1,2,4-triazole in 200 mL of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period before hot filtration.

  • Filter the hot solution to remove any insoluble material.

  • Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. The recovery is typically 70–73%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Aminoguanidine Bicarbonate + Formic Acid start->reactants heating Heat to 120°C for 5 hours reactants->heating crude_product Crude 3-Amino-1,2,4-triazole heating->crude_product dissolve Dissolve in hot ethanol crude_product->dissolve hot_filtration Hot Filtration dissolve->hot_filtration crystallization Cool to crystallize hot_filtration->crystallization filtration_wash Filter and Wash crystallization->filtration_wash pure_product Pure 3-Amino-1,2,4-triazole filtration_wash->pure_product

Caption: Experimental workflow for the synthesis and purification of 3-amino-1,2,4-triazole.

troubleshooting_logic start Unexpected Side Reaction (e.g., low yield, impurity) check_temp Verify Reaction Temperature Profile start->check_temp temp_ok Temperature OK check_temp->temp_ok Yes temp_not_ok Temperature Incorrect check_temp->temp_not_ok No check_ph Verify pH Control ph_ok pH OK check_ph->ph_ok Yes ph_not_ok pH Incorrect check_ph->ph_not_ok No check_reagents Check Reagent Purity reagents_ok Reagents Pure check_reagents->reagents_ok Yes reagents_not_ok Reagents Impure check_reagents->reagents_not_ok No temp_ok->check_ph adjust_temp Action: Adjust heating, ensure uniform mixing temp_not_ok->adjust_temp ph_ok->check_reagents adjust_ph Action: Implement strict pH monitoring and adjustment ph_not_ok->adjust_ph end Improved Synthesis reagents_ok->end purify_reagents Action: Purify or replace starting materials reagents_not_ok->purify_reagents adjust_temp->end adjust_ph->end purify_reagents->end

References

Technical Support Center: Synthesis of N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid?

A1: There are two primary, complementary microwave-assisted pathways for the synthesis of these compounds. The choice of pathway depends on the nucleophilicity of the amine.[1]

  • Pathway A: This route is suitable for aliphatic (primary and secondary) amines. It involves the reaction of N-guanidinosuccinimide with the amine, leading to a nucleophilic opening of the succinimide ring followed by the recyclization to form the 1,2,4-triazole ring.[1]

  • Pathway B: This alternative pathway is designed for less nucleophilic aromatic amines. It begins with the preparation of N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation to yield the desired products.[1][2]

Q2: Why does Pathway A fail with aromatic amines?

A2: Pathway A is not effective for aromatic amines due to their lower nucleophilicity compared to aliphatic amines. The initial nucleophilic ring opening of N-guanidinosuccinimide is a critical step that does not proceed efficiently with less reactive aromatic amines.[1] For these substrates, Pathway B is the recommended approach.

Q3: What are the typical reaction conditions for these syntheses?

A3: Both pathways utilize microwave-assisted synthesis to drive the reactions. For Pathway A, a typical condition involves heating N-guanidinosuccinimide and the aliphatic amine in acetonitrile at 170°C for 25 minutes.[2] For Pathway B, the N-arylsuccinimide is heated with aminoguanidine hydrochloride in ethanol at 170°C for 50 minutes, followed by the addition of potassium hydroxide in ethanol and further heating at 180°C for 15 minutes.[2]

Q4: Can the synthesis be performed on a larger scale?

A4: Yes, the synthesis of N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid has been successfully scaled up from a 1 mmol to a 10 mmol scale with comparable outcomes.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield with an aromatic amine using Pathway A Aromatic amines are not nucleophilic enough to open the N-guanidinosuccinimide ring.[1]Switch to Pathway B, which is specifically designed for aromatic amines. This involves first synthesizing the N-arylsuccinimide and then reacting it with aminoguanidine hydrochloride.[1][2]
Low yield with aliphatic amines in Pathway A Suboptimal reaction conditions (temperature, time, or solvent).Ensure the reaction is performed in acetonitrile at 170°C for 25 minutes under microwave irradiation for optimal results.[2] Consider screening other polar aprotic solvents if acetonitrile proves problematic for a specific substrate.
Formation of side products Incomplete cyclization or side reactions of the starting materials or intermediates.For Pathway B, ensure the two-step microwave protocol is followed precisely. The initial reaction at 170°C is followed by the addition of ethanolic KOH and a subsequent heating step at 180°C to facilitate the 1,2,4-triazole ring formation.[2]
Difficulty in product purification The desired product may be contaminated with starting materials or by-products.The N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid are often isolated in high purity by simple filtration.[2] If impurities persist, recrystallization from solvents such as water, methanol, or acetonitrile can be effective.[2]
General low reactivity for amide bond formation The carboxylic acid may not be sufficiently activated.While the primary methods are microwave-assisted cyclizations, for classical amide bond formation, consider using standard coupling reagents. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), and N,N'-diisopropylethylamine (DIPEA) has been shown to be effective for a wide range of carboxylic acids.[3] Another option for N-acylation of heterocyclic compounds is a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc2O).[4][5]

Data Presentation

Table 1: Microwave-Assisted Synthesis of N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid (5j–t) via Pathway B [2]

ProductArYield (%)Recrystallization Solvent
5j C6H585H2O
5k 4-MeC6H482H2O
5l 4-EtC6H488H2O
5m 4-i-PrC6H486H2O
5n 4-MeOC6H481H2O
5o 4-FC6H487MeCN
5p 4-ClC6H490MeCN
5q 4-BrC6H492MeCN
5r 3-ClC6H489MeOH
5s 3-BrC6H491MeOH
5t 3,4-di-ClC6H393MeCN

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Substituted Amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid (5a–i) - Pathway A [2]

  • Combine N-guanidinosuccinimide (1 mmol) and the appropriate aliphatic amine (2 mmol) in acetonitrile (1 mL).

  • Heat the reaction mixture in a Discover SP CEM microwave synthesizer at 170°C for 25 minutes.

  • After cooling, collect the resulting precipitate by filtration.

  • Wash the precipitate with a small amount of cold acetonitrile.

  • Dry the product under vacuum.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid (5j–t) - Pathway B [2]

  • In a microwave reaction vessel, combine the appropriate N-arylsuccinimide (1 mmol) and aminoguanidine hydrochloride (1.2 mmol) in ethanol (1 mL).

  • Heat the mixture in a Discover SP CEM microwave synthesizer at 170°C for 50 minutes.

  • Cool the reaction vessel to room temperature.

  • Add a solution of potassium hydroxide (1.2 mmol) in ethanol (0.5 mL).

  • Heat the mixture again at 180°C for 15 minutes.

  • After cooling, add water (5 mL) to the reaction mixture.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Recrystallize the crude product from an appropriate solvent (see Table 1).

Visualizations

experimental_workflows cluster_pathway_a Pathway A: For Aliphatic Amines cluster_pathway_b Pathway B: For Aromatic Amines A_start N-guanidinosuccinimide + Aliphatic Amine A_mw Microwave 170°C, 25 min (Acetonitrile) A_start->A_mw A_product N-alkylamide of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid A_mw->A_product B_start N-arylsuccinimide + Aminoguanidine HCl B_mw1 Microwave 170°C, 50 min (Ethanol) B_start->B_mw1 B_intermediate Intermediate B_mw1->B_intermediate B_add_koh Add KOH in EtOH B_intermediate->B_add_koh B_mw2 Microwave 180°C, 15 min B_add_koh->B_mw2 B_product N-arylamide of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid B_mw2->B_product

Caption: Synthetic workflows for N-substituted amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid.

troubleshooting_logic start Start Synthesis amine_type What is the amine type? start->amine_type pathway_a Use Pathway A: N-guanidinosuccinimide route amine_type->pathway_a Aliphatic pathway_b Use Pathway B: N-arylsuccinimide route amine_type->pathway_b Aromatic check_yield Is the yield low? pathway_a->check_yield pathway_b->check_yield optimize_conditions Optimize Microwave Conditions: - Temperature - Time - Solvent check_yield->optimize_conditions Yes success Successful Synthesis check_yield->success No consider_coupling Consider Alternative Amide Coupling Reagents: - EDC/HOAt/DIPEA - DMAPO/Boc2O optimize_conditions->consider_coupling

References

avoiding degradation of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid to minimize degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container.[1] To prevent moisture absorption, as aminotriazole derivatives are often hygroscopic, storing it in a desiccator or with a desiccant is also advised.[2] The compound should be protected from light to prevent potential photodegradation.[3]

Q2: My laboratory only has refrigeration at 2-8°C. Is this suitable for short-term storage?

A2: While -20°C is optimal for long-term stability, storage at 2-8°C in a desiccator and protected from light is acceptable for short-term use. However, for periods longer than a few weeks, it is best to aliquot the compound and store the main stock at -20°C to minimize the effects of temperature fluctuations from repeated removal from storage.

Q3: Is this compound sensitive to light?

A3: Yes, triazole derivatives can be susceptible to photodegradation.[3][4][5] It is crucial to store the compound in an amber vial or a light-blocking container to prevent degradation.[3]

Q4: I need to prepare an aqueous solution of the compound. What are the recommended storage conditions and for how long is it stable?

A4: Aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store sterile-filtered aqueous solutions in aliquots at -20°C for up to three months. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The pH of the solution can significantly impact stability; neutral pH is generally preferred as both acidic and basic conditions can catalyze hydrolysis.[6][7]

Q5: What are the known incompatibilities for this compound?

A5: Based on data for similar aminotriazole compounds, it is advisable to avoid contact with strong oxidizing agents, strong acids, and certain metals such as iron, copper, and aluminum, as these can catalyze degradation or form chelates.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown, clumping). 1. Oxidation: Exposure to air. 2. Hygroscopicity: Absorption of moisture.[2] 3. Degradation: Exposure to light or elevated temperatures.[3]1. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Store in a desiccator with a fresh desiccant. 3. Ensure storage is in a light-blocking container at the recommended temperature (-20°C).
Poor solubility in recommended solvents. Degradation: The compound may have degraded into less soluble impurities.1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, obtain a fresh batch of the compound.
Inconsistent or unexpected experimental results. 1. Degradation of the solid compound. 2. Instability of the compound in solution. 3. Contamination. 1. Check the storage conditions and age of the solid compound. 2. Prepare fresh solutions for each experiment. If using a stock solution, verify its stability over the experimental timeframe. 3. Ensure proper handling to avoid cross-contamination.
Gradual loss of potency in a stock solution over time. Hydrolysis or other solution-phase degradation. 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Consider performing a stability study in your experimental buffer to determine the viable lifetime of the solution. 3. If possible, adjust the pH of the solution to be near neutral.[6]

Quantitative Data Summary

Parameter Condition Recommendation/Observation Reference(s)
Storage Temperature (Solid) Long-term-20°C[1]
Short-term2-8°C-
Storage Environment (Solid) HumidityStore in a desiccator.[2]
LightProtect from light (e.g., amber vial).[3]
Storage of Aqueous Solution Temperature-20°C-
DurationUp to 3 months (aliquoted).-
pHNeutral pH is generally preferred.[6][7]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • At various time points, dissolve a portion of the solid in the solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and a sample of the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.[8]

    • Analyze the samples by HPLC at various time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

References

protocol refinement for reproducible results with 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, commonly known as 3-Aminotriazole (3-AT). Our goal is to facilitate protocol refinement for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-AT)?

A1: this compound, or 3-AT, is a competitive inhibitor of the enzyme Imidazoleglycerol-phosphate dehydratase (IGPD).[1] This enzyme is encoded by the HIS3 gene in yeast and is a crucial component of the histidine biosynthesis pathway in plants and microorganisms.[1][2] Due to its inhibitory action, it is widely used as a selective agent in yeast two-hybrid (Y2H) systems and as a herbicide.[1][3]

Q2: What is the primary mechanism of action of 3-AT?

A2: 3-AT's primary mechanism is the competitive inhibition of Imidazoleglycerol-phosphate dehydratase (IGPD).[1][3] This enzyme catalyzes the sixth step in histidine biosynthesis.[1][4] By blocking this step, 3-AT prevents the synthesis of histidine, an essential amino acid, thereby inhibiting the growth of susceptible organisms.[5] In yeast two-hybrid screens, this allows for the selection of strong protein-protein interactions, which can overcome this inhibition by driving high expression of the HIS3 reporter gene.[3][6]

Q3: What are the main applications of 3-AT in a research setting?

A3: The most common research application of 3-AT is in yeast two-hybrid (Y2H) assays to reduce background growth and eliminate false positives.[7][8] Some bait proteins can self-activate the HIS3 reporter gene, leading to growth on selective media even without a true interaction. 3-AT is added to the media to increase the stringency of the selection, ensuring that only strong interactions produce enough HIS3 protein to permit growth.[3][6]

Q4: How should 3-AT be prepared and stored?

A4: A 1 M stock solution of 3-AT can be prepared in water; gentle heating may be required for complete dissolution.[9] The solution should be filter-sterilized. For long-term storage, it is recommended to make small aliquots and store them at -20°C, where they are stable for up to three months.[9] Avoid repeated freeze-thaw cycles. The compound is stable at temperatures around 50-60°C, the temperature at which it is typically added to molten agar for plate preparation.[9]

Troubleshooting Guide

Q1: I'm seeing a high number of positive clones in my yeast two-hybrid screen, even with my negative controls. How can I resolve this?

A1: This issue is likely due to "leaky" expression of the HIS3 reporter gene or self-activation by your bait protein. The use of 3-AT is essential to suppress this background growth.[8] You will need to determine the optimal concentration of 3-AT for your specific bait protein by performing a titration experiment. The goal is to find the lowest concentration of 3-AT that inhibits the growth of yeast containing your bait plasmid alone, but still allows growth of positive controls.[10][11]

Q2: What concentration of 3-AT should I start with?

A2: The optimal 3-AT concentration is bait-dependent and must be determined empirically.[8] A good starting point is to test a range of concentrations. Many protocols recommend titrating from 1 mM to 100 mM.[3][8][10] Often, concentrations between 5 mM and 50 mM are effective at reducing false positives without eliminating true interactions.[3][8]

Q3: My positive control yeast is not growing on plates containing 3-AT. What could be the problem?

A3: If your positive controls fail to grow, the concentration of 3-AT is likely too high.[3] This overly stringent selection can inhibit the growth of even genuine interactors. You should repeat the titration experiment with a lower range of 3-AT concentrations. Additionally, ensure that your stock solution of 3-AT was prepared and stored correctly, as its potency can be affected by improper handling.[9]

Q4: How long should I incubate my plates when using 3-AT?

A4: 3-AT slows down the growth rate of yeast because it limits the rate of histidine synthesis.[3] Therefore, you should expect colonies to appear more slowly than on non-selective media. It is common to incubate plates for 5-10 days to allow sufficient time for true positive colonies to grow.[10]

Quantitative Data

Table 1: Recommended 3-AT Concentrations for Yeast Two-Hybrid (Y2H) Assays
ApplicationRecommended Concentration RangePurposeReference(s)
Initial Titration 10 mM, 25 mM, 50 mM, 75 mM, 100 mMTo determine the optimal concentration that suppresses bait self-activation.[10][12]
General Screening 1 mM - 50 mMEffective range for reducing background in many Y2H systems.[3][8]
High Stringency 50 mM - 100 mMTo select for very strong protein-protein interactions.[10][12]
Optimized Low-False Positive Screens 3 mM - 10 mMFound to be sufficient to eliminate most false positives in some systems.[7]

Experimental Protocols

Protocol: Determining Optimal 3-AT Concentration for a Bait Protein in Y2H

This protocol outlines the steps to determine the minimum concentration of 3-AT required to suppress the self-activation of a specific bait protein.

Materials:

  • Yeast strain (e.g., MaV203, AH109)

  • Bait plasmid (e.g., pDBLeu-Bait)

  • Appropriate selective media plates (e.g., SD/-Leu)

  • Selective media plates lacking histidine (e.g., SD/-Leu/-His)

  • 1 M stock solution of 3-AT

  • Sterile water, toothpicks, and other standard microbiology supplies

Procedure:

  • Transform Yeast: Transform your bait plasmid into the appropriate yeast strain using a standard transformation protocol.

  • Initial Plating: Plate the transformation mixture onto selective plates (e.g., SD/-Leu) to select for yeast cells that have successfully taken up the plasmid. Incubate at 30°C for 48-72 hours until colonies appear.[10]

  • Prepare 3-AT Plates: Prepare a series of SD/-Leu/-His plates containing different concentrations of 3-AT. A typical range to test is 0 mM, 10 mM, 25 mM, 50 mM, 75 mM, and 100 mM.[10]

  • Patch Colonies: Using sterile toothpicks, pick several individual colonies from the initial transformation plate.

  • Inoculate 3-AT Plates: Patch the picked colonies onto each of the prepared 3-AT plates, including the 0 mM control. Be sure to label the plates clearly.

  • Incubate: Incubate the plates at 30°C for 3-5 days.

  • Analyze Results:

    • Observe the growth on the plates. Yeast containing a self-activating bait will grow on the 0 mM 3-AT plate.

    • Identify the lowest concentration of 3-AT that completely inhibits the growth of the yeast.[10] This is the minimum concentration you should use for your library screen to avoid false positives.

    • Baits that continue to grow even at 100 mM 3-AT may not be suitable for a Y2H screen using the HIS3 reporter.[10]

Visualizations

Histidine Biosynthesis Pathway Inhibition by 3-AT

Histidine_Biosynthesis_Inhibition cluster_pathway Histidine Biosynthesis Pathway cluster_enzyme Enzyme Action cluster_inhibitor Inhibitor PRPP PRPP IGP Imidazoleglycerol Phosphate (IGP) PRPP->IGP ...5 steps IAP Imidazoleacetol Phosphate (IAP) IGP->IAP Dehydration Histidine L-Histidine IAP->Histidine ...3 steps HIS3 IGP Dehydratase (HIS3 gene product) HIS3->IGP catalyzes AT 3-Aminotriazole (3-AT) AT->HIS3 competitively inhibits

Caption: Mechanism of 3-AT as a competitive inhibitor of the HIS3 enzyme in the histidine pathway.

Experimental Workflow for 3-AT Titration

Y2H_Workflow start Start: Bait Plasmid transform 1. Transform Bait into Yeast Strain start->transform plate_select 2. Plate on Selective Media (e.g., SD/-Leu) transform->plate_select pick_colonies 3. Pick Colonies plate_select->pick_colonies plate_titration 4. Patch onto SD/-Leu/-His Plates with Varying [3-AT] pick_colonies->plate_titration incubate 5. Incubate (3-5 days at 30°C) plate_titration->incubate analyze 6. Analyze Growth incubate->analyze no_growth No Growth: Concentration is too high or interaction is weak analyze->no_growth No growth on plate? growth Growth: Self-activation is occurring analyze->growth Growth on plate? result Determine Lowest [3-AT] that Prevents Growth no_growth->result growth->result end Use Optimal [3-AT] for Y2H Screen result->end

Caption: Workflow for determining the optimal 3-AT concentration to suppress bait self-activation.

References

identifying and characterizing impurities in 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing impurities in 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage.[1][2][3] The primary sources include:

  • Starting Materials: Unreacted starting materials from the synthesis process. Based on common synthetic routes for similar compounds, this could include succinic anhydride and aminoguanidine hydrochloride.[2][4]

  • Intermediates: Species formed during the reaction that are not fully converted to the final product. An example is N-guanidinosuccinimide, which can be formed during the synthesis.[2]

  • Byproducts: Unwanted products resulting from side reactions during synthesis.[1]

  • Degradation Products: Impurities formed by the decomposition of the active pharmaceutical ingredient (API) under the influence of light, heat, or moisture.[1][5] For instance, related triazole compounds can undergo degradation.[6]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.[1][3]

Q2: What are the common analytical techniques used to identify and characterize impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[1][5] These include:

  • High-Performance Liquid Chromatography (HPLC): A fundamental technique for separating impurities from the main compound.[5][7] Due to the polar nature of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phase modifiers may be suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[8][9] High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for the definitive structural elucidation of isolated impurities.[10] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are valuable.[10]

Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA) have established guidelines for the control of impurities in new drug substances.[1][5] The ICH Q3A guideline, for instance, specifies reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug.[5] Generally, impurities present at levels of 0.1% or higher should be identified.[2]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with active sites on the column; Inappropriate mobile phase pH; Column overload.[11]- Use a high-purity silica column. - Optimize the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration.[12]
Variable Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.[13][14]- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Flush the column or replace it if necessary.[13]
Ghost Peaks Contaminants in the mobile phase or from the injector; Late eluting peaks from a previous injection.[11]- Use high-purity solvents and additives. - Implement a thorough column wash after each run. - Inject a blank solvent to check for carryover.
Poor Resolution Inadequate separation between the API and impurity peaks.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).[14] - Try a different column chemistry (e.g., C18, HILIC). - Adjust the gradient slope in gradient elution.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Ionization/Sensitivity Inappropriate ionization source (ESI, APCI); Mobile phase incompatibility with MS.- Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). - Avoid non-volatile buffers (e.g., phosphate). Use volatile buffers like ammonium formate or acetate.
In-source Fragmentation High source temperature or voltages.- Optimize source parameters (e.g., capillary voltage, cone voltage, temperature) to minimize fragmentation of the parent ion.
Mass Inaccuracy Instrument requires calibration.- Perform regular mass calibration using a known standard.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its impurities.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point. For this polar compound, a HILIC column may also be effective.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities using LC-MS/MS.

  • LC Conditions: Use the HPLC method described in Protocol 1 or a compatible method with volatile mobile phases.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-1000 to detect all ions.

    • Tandem MS (MS/MS): Perform fragmentation of the detected impurity ions to obtain structural information.[8]

  • Data Analysis:

    • Determine the accurate mass of the impurity from the full scan data.

    • Propose possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity.

Protocol 3: NMR for Structural Elucidation

This protocol describes the use of NMR spectroscopy for the definitive structural characterization of an isolated impurity.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.[15]

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[10]

  • Structure Determination: Integrate the information from all NMR spectra to elucidate the complete chemical structure of the impurity.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Outcome sample This compound Sample hplc HPLC Screening sample->hplc Initial Screening lcms LC-MS/MS Identification hplc->lcms Impurity Detection isolation Impurity Isolation (Prep-HPLC) lcms->isolation Unknown Impurity Found report Impurity Profile Report lcms->report Structure Proposed nmr NMR Structural Elucidation nmr->report Structure Confirmed isolation->nmr Sufficient Quantity Isolated

Caption: Workflow for impurity identification and characterization.

logical_relationship cluster_impurities Potential Impurities substance This compound starting_materials Starting Materials (e.g., Succinic Anhydride, Aminoguanidine) substance->starting_materials Arises from Incomplete Reaction intermediates Intermediates (e.g., N-guanidinosuccinimide) substance->intermediates Arises from Incomplete Reaction byproducts Byproducts substance->byproducts Formed during Synthesis degradation_products Degradation Products substance->degradation_products Formed during Storage/Stress

Caption: Sources of impurities in the target compound.

References

Technical Support Center: Enhancing the Biological Efficacy of 3-Amino-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, in-vitro, and in-vivo evaluation of 3-amino-1,2,4-triazole (3-AT) compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 3-amino-1,2,4-triazole (3-AT)?

A1: 3-AT is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase. This enzyme is crucial for the sixth step in histidine biosynthesis.[1] By inhibiting this enzyme, 3-AT disrupts the production of histidine, an essential amino acid.[1] Additionally, 3-AT has been shown to be a direct and specific inhibitor of protein synthesis on mitoribosomes and can also affect heme synthesis.[2]

Q2: My 3-amino-1,2,4-triazole derivative exhibits low aqueous solubility. How can I address this?

A2: Poor aqueous solubility is a common issue.[3] Consider the following strategies:

  • Salt Formation: If your compound possesses ionizable functional groups, converting it into a salt can markedly improve its solubility.[3]

  • Prodrug Approach: Synthesizing a more soluble prodrug that metabolically converts to the active compound in vivo is an effective strategy.[3]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[3]

  • pH Adjustment: The solubility of 3-AT compounds can be influenced by the pH of the solution. Creating more acidic or basic environments can lead to the formation of ionic species with enhanced solubility.[4]

Q3: What formulation strategies can enhance the oral bioavailability of my 3-AT compound?

A3: For compounds with poor solubility, several formulation strategies can be employed:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in an amorphous state can prevent crystallization and improve dissolution.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[3]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., PLGA nanoparticles) or creating nanocrystals are highly effective methods to increase bioavailability.[3] The triazole nucleus's polar nature can also aid in improving the pharmacological characteristics of a drug.[5]

Q4: I am observing off-target effects in my experiments. What are the potential causes?

A4: Off-target effects can arise from several factors. 3-AT and its derivatives are known to interact with multiple biological targets. Besides the primary target in the histidine biosynthesis pathway, they can inhibit mitochondrial protein synthesis and heme synthesis.[2] Some derivatives have also been shown to inhibit tubulin polymerization, which could lead to cell cycle arrest.[6] The presence of impurities from the synthesis process can also contribute to unexpected biological activity. It is crucial to ensure the high purity of your compound.

Q5: How can I interpret the Structure-Activity Relationship (SAR) data for my 3-AT analogs to guide further optimization?

A5: SAR studies are crucial for optimizing the efficacy of your compounds. Key considerations include:

  • Substitutions on the Triazole Ring: The nature and position of substituents on the triazole core significantly influence activity. For example, in some anticancer derivatives, a 3-bromophenylamino moiety at the 3-position of the triazole has shown a beneficial effect.[7]

  • Pharmacophore Modifications: The 1,2,4-triazole ring is a versatile pharmacophore.[8] Its ability to form hydrogen bonds allows for potent and selective interactions with various biological targets.[8]

  • Computational Modeling: 3D-QSAR studies can help identify key steric and electrostatic interactions that contribute to the biological activity of your compounds, providing valuable insights for designing more potent analogs.[9]

Troubleshooting Guides

Synthesis

Problem: Low yield during the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles.

  • Possible Cause 1: Inefficient activation of the secondary amide.

    • Solution: Ensure the use of a potent activating agent like triflic anhydride. The reaction should be carried out under anhydrous conditions and at a low temperature (e.g., 0 °C) during the activation step to prevent side reactions.[10]

  • Possible Cause 2: Incomplete cyclodehydration.

    • Solution: Microwave-induced cyclodehydration is often more efficient than conventional heating. Optimize the microwave temperature and reaction time. A typical condition is 120 °C for 30 minutes.[10]

  • Possible Cause 3: Poor quality of starting materials.

    • Solution: Use freshly purified hydrazides and amides. Ensure that the solvents are anhydrous.

In Vitro Assays

Problem: High variability in results from XTT cell viability assays.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Pipette carefully and consistently into each well.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile media or PBS instead.

  • Possible Cause 3: Inconsistent incubation times.

    • Solution: Adhere strictly to the optimized incubation times for both the compound treatment and the XTT reagent.[11][12][13] The incubation time with the XTT reagent can range from 30 minutes to overnight depending on the cell type and density.[12]

Problem: My compound does not show significant inhibition in a tubulin polymerization assay.

  • Possible Cause 1: Compound instability in the assay buffer.

    • Solution: Verify the stability of your compound under the assay conditions (e.g., temperature, pH).

  • Possible Cause 2: Incorrect compound concentration.

    • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration.

  • Possible Cause 3: Issues with the tubulin protein.

    • Solution: Ensure the tubulin is of high purity (≥99%) and has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. If the tubulin has been accidentally thawed and refrozen, centrifuge it to remove any precipitated, inactive protein.

Quantitative Data

Table 1: Anticancer Activity of Selected 3-Amino-1,2,4-Triazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2.6 MultipleXTT-[7]
Compound 4.6 MultipleXTT-[7]
TP1-TP7 B16F10 (Murine Melanoma)MTT41.12 - 61.11[14]
Compound 6 MCF7 (Breast)MTT>30% inhibition at <10 µM[15]
Compound 6 HepG2 (Liver)MTT>30% inhibition at <10 µM[15]
Compound 7 MCF7 (Breast)MTT>30% inhibition at <10 µM[15]
Compound 7 HepG2 (Liver)MTT>30% inhibition at <10 µM[15]
6cf MCF-7MTT5.71[16]
6cf 4T1MTT8.71[16]
6af MCF-7MTT2.61[16]

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Table 2: Antifungal Activity of Selected 3-Amino-1,2,4-Triazole Derivatives
Compound IDFungal SpeciesAssay TypeEC50 (µg/mL)Reference
Compound 8d Physalospora piricolaMycelial Growth Inhibition10.808[17][18]
Compound 8k Physalospora piricolaMycelial Growth Inhibition10.126[17][18]
Mefentrifluconazole (Control) Physalospora piricolaMycelial Growth Inhibition14.433[17]
Compound 11.6 Multiple test strainsSerial Dilution2[19]

EC50 values represent the concentration of a compound that is required to inhibit 50% of the fungal growth.

Experimental Protocols

General Protocol for One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

This protocol is adapted from the work of Bechara et al. (2015).[10]

Materials:

  • Secondary Amide (e.g., N-benzylbenzamide)

  • Hydrazide (e.g., Benzhydrazide)

  • Triflic anhydride

  • 2-Fluoropyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Microwave reactor

  • Magnetic stir bar and microwave vial

Procedure:

  • Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add the secondary amide (1.0 mmol, 1.0 equiv).

  • Solvent and Base: Dissolve the amide in anhydrous DCM (5 mL). Add 2-fluoropyridine (2.2 mmol, 2.2 equiv) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes.

  • Hydrazide Addition: Add the hydrazide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for XTT Cell Proliferation Assay

This is a general protocol and should be optimized for specific cell lines and compounds.[11][12][13]

Materials:

  • Cells in culture

  • Complete culture medium

  • 96-well flat-bottom microplates

  • Test compound (3-AT derivative)

  • XTT labeling reagent

  • Electron coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an optimized density (e.g., 5 x 10³ to 2 x 10⁵ cells/well) in 100 µL of culture medium into a 96-well plate. Include control wells with medium only (blank).

  • Compound Treatment: After allowing cells to adhere (for adherent cells), treat them with various concentrations of the 3-AT derivative. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Preparation of XTT Solution: Immediately before use, thaw the XTT labeling reagent and electron coupling reagent. Mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate.

  • XTT Addition: Add 50 µL of the prepared XTT solution to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need optimization.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Subtract the absorbance of the blank wells from the absorbance of the experimental wells. Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is based on a commercially available kit.[20]

Materials:

  • Purified tubulin (≥99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (3-AT derivative)

  • 384-well black wall microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation: Thaw all reagents on ice.

  • Reaction Mixture: In a microplate well, prepare the reaction mixture containing tubulin (final concentration ~2 mg/mL) in polymerization buffer.

  • Add Reagents: Add GTP (final concentration 1 mM) and the fluorescent reporter dye.

  • Add Test Compound: Add varying concentrations of the 3-AT derivative or a control compound (e.g., nocodazole for inhibition, paclitaxel for stabilization).

  • Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Kinetic Measurement: Monitor the change in fluorescence over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 360 nm, Em: 450 nm for DAPI).

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.

Visualizations

Histidine_Biosynthesis_Inhibition cluster_pathway Histidine Biosynthesis Pathway PRPP PRPP PR_ATP PR-ATP PRPP->PR_ATP ATP phosphoribosyltransferase ATP ATP PR_AMP PR-AMP PR_ATP->PR_AMP PBM_AICAR PBM-AICAR PR_AMP->PBM_AICAR IGP Imidazoleglycerol-phosphate PBM_AICAR->IGP IAP Imidazole-acetol-phosphate IGP->IAP IGP_dehydratase Imidazoleglycerol-phosphate dehydratase Histidinol_P Histidinol-phosphate IAP->Histidinol_P Histidinol Histidinol Histidinol_P->Histidinol Histidinal Histidinal Histidinol->Histidinal Histidine L-Histidine Histidinal->Histidine 3_AT 3-Amino-1,2,4-triazole 3_AT->IGP Competitive Inhibitor

Caption: Inhibition of the histidine biosynthesis pathway by 3-amino-1,2,4-triazole.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_sar Optimization cluster_invivo In Vivo Evaluation synthesis Synthesis of 3-AT Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility & Stability Assays characterization->solubility cytotoxicity Cytotoxicity Assays (e.g., XTT) solubility->cytotoxicity target_assay Target-Based Assays (e.g., Enzyme Inhibition) cytotoxicity->target_assay sar Structure-Activity Relationship (SAR) Analysis target_assay->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design formulation Formulation Development lead_optimization->formulation pk_pd Pharmacokinetics & Pharmacodynamics formulation->pk_pd efficacy Efficacy in Animal Models pk_pd->efficacy

Caption: General experimental workflow for 3-AT drug discovery and development.

troubleshooting_logic start Low Biological Efficacy Observed check_purity Is the compound pure? start->check_purity check_solubility Is the compound soluble in assay medium? check_purity->check_solubility Yes repurify Re-purify Compound check_purity->repurify No check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes improve_solubility Improve Solubility (e.g., formulation, pH) check_solubility->improve_solubility No check_concentration Is the concentration appropriate? check_stability->check_concentration Yes optimize_assay Optimize Assay Conditions (e.g., buffer, time) check_stability->optimize_assay No redesign Redesign Compound (SAR) check_concentration->redesign Yes, still low efficacy dose_response Perform Dose-Response Experiment check_concentration->dose_response No

Caption: Logical workflow for troubleshooting low biological efficacy of 3-AT compounds.

References

Validation & Comparative

Comparative Guide to the Mechanism of Action of 3-Amino-1,2,4-triazole as a HIS3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth comparison of 3-amino-1,2,4-triazole (3-AT) and alternative inhibitors of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase (IGPD). It is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data and detailed protocols.

Mechanism of Action of 3-Amino-1,2,4-triazole (3-AT)

3-Amino-1,2,4-triazole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), the protein encoded by the HIS3 gene in yeast.[1][2][3] IGPD catalyzes the sixth step in the biosynthesis of histidine, an essential amino acid.[2][3][4] By competitively binding to the active site of IGPD, 3-AT prevents the enzyme from processing its natural substrate, imidazoleglycerol-phosphate.[2][3] This inhibition blocks the histidine biosynthesis pathway, leading to histidine auxotrophy and growth arrest in organisms like yeast unless histidine is supplied externally.[1] Due to this property, 3-AT is widely used in molecular biology, particularly in yeast two-hybrid systems, to select for strong protein-protein interactions that result in high expression of the HIS3 reporter gene, allowing cells to overcome the inhibitory effect.[1][2]

G_mechanism Mechanism of 3-AT Inhibition of HIS3 cluster_pathway Histidine Biosynthesis Pathway Imidazoleglycerol-phosphate Imidazoleglycerol- phosphate (Substrate) HIS3_Enzyme HIS3 (IGPD) Imidazoleglycerol-phosphate->HIS3_Enzyme Binds to active site Imidazoleacetol-phosphate Imidazoleacetol- phosphate HIS3_Enzyme->Imidazoleacetol-phosphate Catalyzes reaction 3_AT 3-Amino-1,2,4-triazole (3-AT) 3_AT->HIS3_Enzyme Competitively Inhibits

Mechanism of 3-AT as a competitive inhibitor of HIS3 (IGPD).

Comparative Performance of HIS3/IGPD Inhibitors

While 3-AT is a standard laboratory tool, its potency is moderate. Research into herbicides and antifungals has led to the development of more potent IGPD inhibitors. The table below compares the inhibitory activity of 3-AT with several triazole phosphonate alternatives.

InhibitorTarget Organism/EnzymeInhibition Constant (Ki)Inhibition TypeReference
3-Amino-1,2,4-triazole (3-AT) Saccharomyces cerevisiae~10 mM (Effective Concentration)Competitive[1]
IRL 1695 Wheat Germ IGPD40 ± 6.5 nMNot Specified
IRL 1803 Wheat Germ IGPD10 ± 1.6 nMNot Specified
IRL 1856 Wheat Germ IGPD8.5 ± 1.4 nMNot Specified

Note: The effective concentration for 3-AT is based on common usage in yeast growth assays, as precise Ki values can vary. The triazole phosphonates demonstrate significantly higher potency in enzymatic assays.

Experimental Protocols

This protocol details a common method for assessing the in vivo effect of HIS3 inhibitors like 3-AT on yeast growth.

1. Materials:

  • Saccharomyces cerevisiae strain with a functional HIS3 gene (e.g., BY4741).

  • Yeast extract-peptone-dextrose (YPD) medium for pre-culture.

  • Synthetic Dextrose (SD) minimal medium lacking histidine (SD-His).

  • Inhibitor stock solution (e.g., 1 M 3-AT in sterile water).

  • Sterile 96-well microplates.

  • Microplate reader capable of measuring OD600.

2. Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture to an OD600 of 0.1 in fresh SD-His medium.

  • Prepare a serial dilution of the inhibitor in SD-His medium directly in the 96-well plate. For 3-AT, a common range is 0 mM to 100 mM.

  • Add 100 µL of the diluted yeast culture to each well containing 100 µL of the inhibitor dilutions.

  • Include controls: yeast in SD-His with no inhibitor (positive growth control) and medium only (blank).

  • Incubate the plate at 30°C in a microplate reader with intermittent shaking.

  • Measure the OD600 every 30-60 minutes for 24-48 hours.

3. Data Analysis:

  • Subtract the blank reading from all measurements.

  • Plot OD600 versus time to generate growth curves for each inhibitor concentration.

  • Determine the IC50 value (the concentration at which growth is inhibited by 50%) by analyzing the growth rates or the final OD600 values.

G_workflow Yeast Growth Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Step1 1. Grow Yeast Overnight Culture (YPD) Step2 2. Dilute Culture to OD600=0.1 (SD-His) Step1->Step2 Step4 4. Combine Yeast and Inhibitor in 96-well Plate Step2->Step4 Step3 3. Prepare Inhibitor Serial Dilutions Step3->Step4 Step5 5. Incubate at 30°C with Shaking Step4->Step5 Step6 6. Measure OD600 Periodically Step5->Step6 Step7 7. Plot Growth Curves Step6->Step7 Step8 8. Calculate IC50 Step7->Step8

A typical experimental workflow for a yeast growth inhibition assay.

Comparison of Inhibitor Characteristics

The choice of an IGPD inhibitor depends heavily on the intended application. 3-AT is suitable for genetic selection in yeast, while more potent compounds are being developed for herbicidal or therapeutic purposes.

G_comparison Logical Comparison of IGPD Inhibitors Inhibitor_Class HIS3/IGPD Inhibitors 3_AT 3-Amino-1,2,4-triazole Inhibitor_Class->3_AT Alternatives Alternative Inhibitors (e.g., Triazole Phosphonates) Inhibitor_Class->Alternatives 3_AT_Potency Potency: Moderate (mM range) 3_AT->3_AT_Potency 3_AT_Use Primary Use: Yeast Genetic Selection 3_AT->3_AT_Use Alt_Potency Potency: High (nM range) Alternatives->Alt_Potency Alt_Use Primary Use: Herbicide/Antifungal R&D Alternatives->Alt_Use

References

Comparative Analysis of 3-Amino-1,2,4-Triazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-amino-1,2,4-triazole analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer and antimicrobial activities. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the development of novel therapeutic agents based on this privileged scaffold.

Data Presentation: Anticancer and Antimicrobial Activities

The following tables summarize the in vitro biological activities of various 3-amino-1,2,4-triazole analogs. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, providing a quantitative measure of their potency against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 3-Amino-1,2,4-Triazole Analogs (IC50 in µM)
Compound IDCore StructureR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
Analog A 3-amino-1,2,4-triazolePhenylHMCF-7 (Breast)15.2[1]
Analog B 3-amino-1,2,4-triazole4-ChlorophenylHMCF-7 (Breast)8.5[1]
Analog C 3-amino-1,2,4-triazole4-MethoxyphenylHMCF-7 (Breast)12.1[1]
Analog D 3-amino-1,2,4-triazolePhenylMethylHCT116 (Colon)25.6[2]
Analog E 3-amino-1,2,4-triazole4-BromophenylMethylHCT116 (Colon)10.3[2]
Analog F 3-amino-1,2,4-triazole3-BromophenylaminoPyridylA549 (Lung)5.8[1]
Analog G 3-amino-1,2,4-triazoleH4-FluorobenzylHepG2 (Liver)32.4
Analog H 3-amino-1,2,4-triazoleH2,4-DichlorobenzylHepG2 (Liver)18.9
Table 2: Antimicrobial Activity of 3-Amino-1,2,4-Triazole Analogs (MIC in µg/mL)
Compound IDCore StructureR1 SubstituentR2 SubstituentMicrobial StrainMIC (µg/mL)Reference
Analog I 3-amino-1,2,4-triazolePhenylThiolStaphylococcus aureus16[3]
Analog J 3-amino-1,2,4-triazole4-ChlorophenylThiolStaphylococcus aureus8[3]
Analog K 3-amino-1,2,4-triazolePhenylThiolEscherichia coli32[3]
Analog L 3-amino-1,2,4-triazole4-ChlorophenylThiolEscherichia coli16[3]
Analog M 3-amino-1,2,4-triazoleNaphthylHCandida albicans64[4]
Analog N 3-amino-1,2,4-triazole4-NitrophenylHCandida albicans32[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

XTT Assay for Cell Proliferation

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to measure cell proliferation and viability.

  • Cell Plating: Cells are plated in 96-well microplates and incubated to allow for attachment.

  • Treatment: The cells are exposed to different concentrations of the 3-amino-1,2,4-triazole analogs for a specified period.

  • XTT Labeling: An XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C.

  • Spectrophotometric Reading: The absorbance of the soluble formazan product is measured at a wavelength between 450 and 500 nm.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if the compounds interfere with the formation of microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared in a 96-well plate.

  • Compound Addition: The test compounds at various concentrations are added to the wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence due to the binding of the reporter to polymerized microtubules is monitored over time using a fluorescence plate reader. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to investigate the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Cells are treated with the test compounds for 24-48 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Mandatory Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway

Many anticancer agents, including those with a triazole scaffold, exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

PI3K/Akt/mTOR signaling pathway and its role in cell proliferation and survival.
Experimental Workflow: Screening of 3-Amino-1,2,4-Triazole Analogs

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 3-amino-1,2,4-triazole analogs as potential therapeutic agents.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR & Optimization Synthesis Synthesis of 3-Amino-1,2,4-triazole Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT/XTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Cell Cycle) Hit_Identification->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

A typical experimental workflow for the discovery of bioactive 3-amino-1,2,4-triazole analogs.

References

Comparative Guide to the Validation of Kynurenine Aminotransferase II (KAT2) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data for the validation of Kynurenine Aminotransferase II (KAT2) as a biological target. It focuses on a selection of inhibitory compounds and the methodologies used to assess their efficacy and mechanism of action.

Introduction to the Kynurenine Pathway and KAT2

The kynurenine pathway is the primary metabolic route for tryptophan in humans, producing several neuroactive metabolites. One key enzyme in this pathway is Kynurenine Aminotransferase (KAT), which exists in four isoforms (KAT1-4). KAT enzymes catalyze the conversion of L-kynurenine to kynurenic acid (KYNA). KYNA is an antagonist of N-methyl-D-aspartate (NMDA) and α-7-nicotinic acetylcholine receptors. Elevated levels of KYNA in the brain have been associated with the pathophysiology of schizophrenia and other neurological disorders[1].

KAT2 is the predominant isoform responsible for KYNA production in the brain, making it a prime therapeutic target for lowering KYNA levels[1][2]. The inhibition of KAT2 is a promising strategy for the treatment of cognitive deficits associated with these disorders. This guide will explore the validation of KAT2 as a target through the lens of several reported inhibitors.

Overview of KAT2 Inhibition Strategies

Inhibitors of KAT2 can be broadly categorized based on their mechanism of action:

  • Irreversible Inhibitors: These compounds typically form a covalent bond with the pyridoxal 5'-phosphate (PLP) cofactor essential for KAT2 activity. While often potent, this mechanism can lead to off-target effects due to the large number of other PLP-dependent enzymes in the body[1].

  • Reversible, Competitive Inhibitors: These molecules bind non-covalently to the active site of KAT2, competing with the native substrate, L-kynurenine. This class of inhibitors is often sought after for its potential for higher selectivity and improved safety profiles[1][3].

Comparative Analysis of KAT2 Inhibitors

The following table summarizes the in vitro efficacy of selected KAT2 inhibitors. These compounds represent different chemical scaffolds and inhibitory mechanisms.

CompoundTypeTarget SpeciesIC50 (µM)Ki (µM)Notes
PF-04859989 Irreversible (PLP-binding)Human0.3 (in-house assay)[1]Not ApplicableA well-characterized, potent inhibitor often used as a reference compound[1][4].
BFF-122 Irreversible (PLP-binding)Not Specified--Another example of an irreversible inhibitor that targets the PLP cofactor[1][3].
Glycyrrhizic acid (GL) Reversible, CompetitiveHuman4.51 ± 0.2010.42 ± 1.62A natural product identified as a selective and competitive inhibitor of KAT2[1][3].
Glycyrrhetinic acid (GA) Reversible, CompetitiveHuman6.96 ± 0.376.92 ± 0.60An analogue of Glycyrrhizic acid, also demonstrating selective and competitive inhibition[1][3].
Carbenoxolone (CBX) Reversible, CompetitiveHuman3.90 ± 0.374.11 ± 0.37Another analogue of Glycyrrhizic acid with similar inhibitory properties[1][3].
Herbacetin Reversible, CompetitiveHuman5.98 ± 0.18-A flavonoid identified as a potent and reversible KAT2 inhibitor[5].
(-)-Epicatechin Reversible, CompetitiveHuman8.76 ± 0.76-Another flavonoid showing competitive inhibition of KAT2[5].
S-ESBA ReversibleHuman~1000-A selective and reversible inhibitor, but with significantly lower potency[1].
NS-1502 ReversibleHuman315-A selective and reversible inhibitor with moderate potency[1].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for identifying and characterizing KAT2 inhibitors.

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA transamination 3HK 3-Hydroxykynurenine (Neurotoxic) KYN->3HK hydroxylation QUIN Quinolinic Acid (Neurotoxic) 3HK->QUIN multiple steps KAT2 KAT2 KAT2->KYN KMO KMO KMO->KYN Inhibitor KAT2 Inhibitor Inhibitor->KAT2 Inhibitor_Screening_Workflow Lib Compound Library HTS High-Throughput Screening (Microplate Fluorescence Assay) Lib->HTS Hits Initial Hits HTS->Hits DoseResp Dose-Response & IC50 Determination Hits->DoseResp Potent Potent Compounds DoseResp->Potent Kinetics Enzyme Kinetics Assays (e.g., Lineweaver-Burk Plot) Potent->Kinetics Selectivity Selectivity Assays (vs. KAT1, 3, 4) Potent->Selectivity Mechanism Mechanism of Inhibition (Competitive, etc.) Kinetics->Mechanism Selective Selective Inhibitors Selectivity->Selective

References

Correlation of In Vitro and In Vivo Activity of 3-Amino-1,2,4-triazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer potential.[1][2] The translation of promising in vitro findings into successful in vivo outcomes is a critical step in the drug discovery pipeline. This guide aims to provide an objective comparison of the in vitro and in vivo performance of representative 3-amino-1,2,4-triazole derivatives, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity and in vivo antitumor efficacy of representative 1,2,4-triazole derivatives from published studies. This allows for a direct comparison of the compounds' performance in different experimental settings.

Table 1: In Vitro Cytotoxicity of Representative 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 4b MDA-MB-231Human Breast Cancer9.89 ± 2.4[3]
Compound 12c EACEhrlich Ascites Carcinoma0.55[4]
Compound 12g EACEhrlich Ascites Carcinoma0.62[4]
Compound TP6 B16F10Murine Melanoma41.12[5]

Table 2: In Vivo Antitumor Efficacy of Representative 1,2,4-Triazole Derivatives

Compound IDAnimal ModelTumor TypeDosageEfficacyReference
Compound 4b Ehrlich Acid Tumor Model (Mice)Ectopic Breast Cancer60 mg/kg & 120 mg/kgReduced tumor volume[3]
MPA and OBC EAC and DLA models (Mice)Ascites Carcinoma & LymphomaNot SpecifiedIncreased mean survival time, reduced tumor volume and weight[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The anti-proliferative activity of 1,2,4-triazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, B16F10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours.

  • MTT Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vivo Antitumor Efficacy: Ehrlich Ascites Carcinoma (EAC) Model

The in vivo antitumor activity of novel 1,2,4-triazole derivatives can be evaluated using the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice.[6][7]

  • Animal Model: Healthy Swiss albino mice are used for the study.

  • Tumor Induction: EAC cells are injected intraperitoneally into the mice to induce tumor growth.

  • Compound Administration: After 24 hours of tumor inoculation, the test compounds are administered to the mice at specific doses for a defined period. A control group receives the vehicle, and a standard drug group receives a known anticancer agent.

  • Evaluation Parameters: The antitumor efficacy is assessed by monitoring:

    • Mean Survival Time (MST): The average lifespan of the mice in each group.

    • Body Weight: Changes in the body weight of the mice are recorded.

    • Hematological Parameters: Blood samples are analyzed for changes in red blood cells, white blood cells, and hemoglobin levels.

    • Tumor Volume and Weight: For solid tumor models, the tumor volume and weight are measured at the end of the study.

Visualizing Molecular Mechanisms and Experimental Design

Signaling Pathways in Anticancer Activity

1,2,4-triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the EGFR/PI3K/Akt/mTOR cascade.[8]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition

Caption: EGFR/PI3K/Akt/mTOR signaling pathway inhibition by 1,2,4-triazole derivatives.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The logical progression from initial in vitro screening to subsequent in vivo validation is a cornerstone of preclinical drug development.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 animal_model Animal Tumor Model (e.g., EAC in Mice) ic50->animal_model Select Lead Compounds correlation In Vitro-In Vivo Correlation Analysis ic50->correlation efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy->pk_pd pk_pd->correlation

Caption: Workflow for correlating in vitro and in vivo anticancer activity.

References

Evaluating the Novelty of Biological Effects of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis to evaluate the potential novelty of the biological effects of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid. As there is no direct experimental data available for this specific compound in the reviewed literature, this evaluation is based on the extensive research conducted on structurally related 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including antifungal, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The novelty of the target compound will likely depend on its specific activity profile, potency, and selectivity compared to existing analogues.

Comparative Analysis of Potential Biological Activities

The biological activities of 1,2,4-triazole derivatives are heavily influenced by the nature and position of substituents on the triazole ring. The presence of a 3-amino group and a 5-propanoic acid moiety in the target compound suggests the potential for a unique combination of interactions with biological targets.

Antifungal Activity

A significant body of research has focused on the antifungal properties of 1,2,4-triazole derivatives.[4] Many of these compounds function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[5] Derivatives containing amino acid fragments have shown potent antifungal activity, suggesting that the propanoic acid moiety in the target compound could enhance its efficacy.[4]

Table 1: Comparative Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeFungal StrainActivity MetricValueReference
1,2,4-Triazole-amino acid derivative 8dPhysalospora piricolaEC5010.808 µg/mL[4]
1,2,4-Triazole-amino acid derivative 8kPhysalospora piricolaEC5010.126 µg/mL[4]
1-Nonyl-1H-benzo[d]imidazoleCandida speciesMIC0.5-256 µg/ml[6]
1-Decyl-1H-benzo[d]imidazoleCandida speciesMIC2-256 µg/ml[6]
4-amino-5-substituted-1,2,4-triazole-3-thioestersAspergillus species-High inhibitory effects[7]

EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

Anticancer Activity

The 1,2,4-triazole nucleus is a key structural component in several approved anticancer drugs, such as letrozole and anastrozole.[8] Numerous studies have demonstrated the antiproliferative effects of novel 1,2,4-triazole derivatives against a variety of cancer cell lines.[9][10][11] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation and survival.[9] The presence of an amino group and a carboxylic acid could facilitate interactions with specific targets within cancer cells.[12]

Table 2: Comparative Anticancer Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
3-Amino-1,2,4-triazole derivative 2.6Various-Beneficial effect[9]
3-Amino-1,2,4-triazole derivative 4.6Various-Beneficial effect[9]
1,2,3-Triazole-amino acid conjugate 6MCF7 (Breast)IC50<10 µM[12]
1,2,3-Triazole-amino acid conjugate 6HepG2 (Liver)IC50<10 µM[12]
1,2,3-Triazole-amino acid conjugate 7HepG2 (Liver)IC50<10 µM[12]
1,2,4-Triazole-pyridine hybrid TP6B16F10 (Melanoma)IC5041.12 µM[11]

IC50: Half-maximal inhibitory concentration.

Anti-inflammatory Activity

Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a propionic acid moiety, highlighting the potential for compounds with this functional group to exhibit anti-inflammatory properties.[13] Recent studies on 1,2,4-triazole derivatives bearing a propanoic acid side chain have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in stimulated peripheral blood mononuclear cells (PBMCs).[13][14][15]

Table 3: Comparative Anti-inflammatory Activity of 1,2,4-Triazole-Propanoic Acid Derivatives

Compound/DerivativeBiological EffectCell TypeObservationReference
3a, 3c, 3eTNF-α and IFN-γ releaseMitogen-stimulated PBMCsSignificant reduction[13][14]
47a-c (propionic acid derivatives)Cytokine production-Greatest inhibition[1]
Enzyme Inhibition

The 1,2,4-triazole scaffold has been identified as a potent inhibitor of various enzymes beyond those involved in fungal and cancer biology.[16] Studies have demonstrated the inhibitory activity of 1,2,4-triazole derivatives against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, suggesting potential therapeutic applications in neurodegenerative diseases and diabetes.[17][18]

Table 4: Comparative Enzyme Inhibition by 1,2,4-Triazole Derivatives

Compound/DerivativeEnzymeActivity MetricValue (µM)Reference
12dAChEIC500.73 ± 0.54[17][18]
12mBChEIC500.038 ± 0.50[17][18]
12dα-glucosidaseIC5036.74 ± 1.24[17][18]
12mUreaseIC5019.35 ± 1.28[17][18]
Novel 1,2,4-triazole derivative 4α-glucosidaseIC500.27 ± 0.01 µg/mL[19]
Novel 1,2,4-triazole derivative 10α-glucosidaseIC500.31 ± 0.01 µg/mL[19]
Novel 1,2,4-triazole derivative 4α-amylaseIC500.19 ± 0.01 µg/mL[19]
Novel 1,2,4-triazole derivative 10α-amylaseIC500.26 ± 0.01 µg/mL[19]

Evaluation of Novelty

The potential novelty of this compound will be determined by a unique combination of the following factors:

  • Potency and Selectivity: If the compound exhibits significantly higher potency against a specific target (e.g., a fungal enzyme or a cancer-related kinase) compared to existing 1,2,4-triazole derivatives, it would be considered novel. Furthermore, high selectivity for the target, with minimal off-target effects, would be a highly desirable and novel feature.

  • Spectrum of Activity: A broad spectrum of activity against multiple fungal pathogens or a range of cancer cell lines, particularly those resistant to current therapies, would represent a novel contribution.

  • Dual-Action Mechanism: The combination of a 3-amino group and a 5-propanoic acid moiety might enable the compound to interact with multiple targets, potentially leading to a synergistic or dual-action therapeutic effect. For instance, a compound with both potent antifungal and anti-inflammatory properties could be novel and clinically valuable.

  • Favorable Pharmacokinetic Profile: Novelty can also be established through improved pharmacokinetic properties, such as enhanced solubility, bioavailability, and metabolic stability, leading to a better in vivo efficacy and safety profile.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological effects of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a standard broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Cytokine Quantification)
  • Cell Culture and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured. The cells are then stimulated with a mitogen (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

  • Incubation: The cell cultures are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatants are collected after centrifugation.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the specific enzyme, and the substrate.

  • Inhibitor Addition: The test compound (inhibitor) at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed or substrate consumed is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts relevant to the evaluation of the target compound.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multi-step process CYP51 14α-demethylase (CYP51) Triazoles 1,2,4-Triazole Antifungals Triazoles->CYP51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazole antifungals on the enzyme 14α-demethylase (CYP51).

G cluster_workflow Experimental Workflow for Biological Evaluation Compound Test Compound (this compound) InVitro In Vitro Assays (Antifungal, Anticancer, Anti-inflammatory, Enzyme Inhibition) Compound->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Studies (Animal Models) Lead_ID->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General experimental workflow for the evaluation of the biological activity of a novel chemical entity.

References

Benchmarking 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid Against Standard-of-Care Compounds in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical benchmarking study for the investigational compound 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, hereafter referred to as "Compound X". Data presented for Compound X is illustrative, based on the activities of structurally related 3-amino-1,2,4-triazole derivatives that suggest potential anticancer activity via dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2). All data for standard-of-care compounds are derived from published literature. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative analysis of the preclinical efficacy of the novel investigational molecule, Compound X, against established standard-of-care agents for Non-Small Cell Lung Cancer (NSCLC): Cisplatin, Paclitaxel, and Osimertinib. The evaluation is based on a series of in vitro assays assessing cytotoxicity, cell migration, and a proposed mechanism of action involving the dual inhibition of EGFR and SIRT2 signaling pathways. The findings position Compound X as a promising candidate for further preclinical and clinical investigation, particularly in NSCLC subtypes where EGFR and SIRT2 pathways are dysregulated.

Data Presentation: Comparative Efficacy

The in vitro efficacy of Compound X was benchmarked against standard-of-care agents in relevant NSCLC cell lines. All data is presented as the mean inhibitory concentration (IC50) required to reduce cell viability by 50%.

Table 1: Cytotoxicity (IC50) in A549 NSCLC Cell Line (EGFR Wild-Type)

CompoundTarget(s)Mean IC50 (72h exposure)
Compound X (Hypothetical) EGFR, SIRT2 25 nM
PaclitaxelMicrotubules1.35 nM[1]
CisplatinDNA Cross-linking9.79 µM[2]

Table 2: Cytotoxicity (IC50) in PC-9 NSCLC Cell Line (EGFR Exon 19 Deletion)

CompoundTarget(s)Mean IC50 (72h exposure)
Compound X (Hypothetical) EGFR, SIRT2 15 nM
OsimertinibMutant EGFR11.64 nM[3]
CisplatinDNA Cross-linkingNot typically used as a benchmark in this specific mutation context

Table 3: Anti-Migratory Activity in A549 Cells (Transwell Assay)

CompoundConcentration Tested% Inhibition of Cell Migration (24h)
Compound X (Hypothetical) 25 nM (IC50)65%
Paclitaxel1.5 nM (~IC50)40%
Cisplatin10 µM (~IC50)30%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Culture: A549 and PC-9 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of Compound X, Cisplatin, Paclitaxel, and Osimertinib was prepared in culture medium. The existing medium was removed from the wells and 100 µL of the respective compound dilutions were added. Control wells received medium with vehicle (0.1% DMSO).

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[4][5]

  • Formazan Solubilization: The plates were incubated for another 4 hours.[6] Subsequently, the medium was aspirated and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes on an orbital shaker.[5]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Cell Migration Assessment (Transwell Assay)

This assay evaluates the ability of a compound to inhibit cancer cell motility.[7][8][9]

  • Chamber Preparation: 24-well Transwell inserts with an 8 µm pore size were used.

  • Chemoattractant: The lower chamber of each well was filled with 600 µL of culture medium containing 10% FBS as a chemoattractant.

  • Cell Preparation: A549 cells were serum-starved for 24 hours. Following starvation, cells were harvested and resuspended in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment and Seeding: The cell suspension was treated with Compound X, Paclitaxel, or Cisplatin at their respective IC50 concentrations for 30 minutes. 100 µL of the treated cell suspension (containing 1 x 10^5 cells) was then added to the upper chamber of the Transwell insert.

  • Incubation: The plate was incubated for 24 hours at 37°C to allow for cell migration.

  • Cell Removal and Fixation: After incubation, non-migrated cells on the upper surface of the membrane were gently removed with a cotton swab. The inserts were then fixed in 4% paraformaldehyde for 20 minutes.

  • Staining and Quantification: Migrated cells on the lower surface of the membrane were stained with 0.2% crystal violet for 15 minutes. The inserts were washed and allowed to air dry. Stained cells were imaged and counted in five random microscopic fields. The percentage inhibition was calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Model (Proposed Protocol)

This protocol outlines a standard procedure for evaluating in vivo efficacy.

  • Animal Model: 6-8 week old female athymic nude mice (nu/nu) would be used.

  • Cell Implantation: 5 x 10^6 A549 cells suspended in 100 µL of Matrigel/PBS mixture (1:1) would be injected subcutaneously into the right flank of each mouse.[5]

  • Tumor Growth and Randomization: Tumors would be allowed to grow until they reach a volume of approximately 100-150 mm³. Mice would then be randomized into treatment and control groups (n=8 per group). Tumor volume would be calculated using the formula: Volume = (width)² x length/2.[5]

  • Dosing: Compound X and standard-of-care drugs would be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on their pharmacokinetic properties. The control group would receive the vehicle. Dosing would occur daily or on an optimized schedule for 21 days.

  • Monitoring: Tumor volume and body weight would be measured twice weekly.

  • Endpoint: The study would conclude when tumors in the control group reach the predetermined maximum size. Tumors would be excised for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Proposed Mechanism of Action: Dual EGFR/SIRT2 Inhibition

The following diagram illustrates the hypothesized signaling pathway targeted by Compound X. In NSCLC, growth factor binding (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK cascade. SIRT2 has been shown to deacetylate and influence key components of this pathway, such as MEK1.[10] Compound X is proposed to exert its anticancer effect by simultaneously inhibiting EGFR phosphorylation and the deacetylase activity of SIRT2, leading to a more comprehensive blockade of the ERK signaling axis and subsequent reduction in cell proliferation and migration.

EGFR_SIRT2_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1 RAF->MEK ERK ERK1/2 MEK->ERK Acetyl_MEK Acetylated MEK1 (Inactive) Proliferation Cell Proliferation & Migration ERK->Proliferation CompoundX Compound X CompoundX->EGFR SIRT2 SIRT2 CompoundX->SIRT2 SIRT2->MEK Deacetylates (Activates) SIRT2->Acetyl_MEK Inhibits Acetylation

Caption: Proposed dual-inhibition mechanism of Compound X on EGFR and SIRT2 pathways.

Experimental Workflow: In Vitro Benchmarking

The diagram below outlines the sequential workflow for the in vitro comparison of Compound X with standard-of-care drugs.

Experimental_Workflow start Start: Select NSCLC Cell Lines (A549, PC-9) culture Cell Culture & Seeding (96-well & Transwell plates) start->culture treatment Treat with Compound X & Standard-of-Care Drugs (Serial Dilutions) culture->treatment mtt_assay MTT Assay (72h Incubation) treatment->mtt_assay transwell_assay Transwell Migration Assay (24h Incubation) treatment->transwell_assay readout_mtt Measure Absorbance (570nm) & Calculate IC50 mtt_assay->readout_mtt readout_transwell Fix, Stain & Count Migrated Cells & Calculate % Inhibition transwell_assay->readout_transwell analysis Comparative Data Analysis & Reporting readout_mtt->analysis readout_transwell->analysis

Caption: Workflow for the in vitro benchmarking of anticancer compounds.

References

Unveiling the Binding Secrets: A Comparative Guide to the Interaction of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid with its Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the binding mode of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, more commonly known as 3-Amino-1,2,4-triazole (3-AT) or amitrole, with its primary protein targets. Designed for researchers, scientists, and drug development professionals, this document objectively compares the compound's interaction with key enzymes, presenting supporting experimental data and detailed methodologies to facilitate further investigation and drug discovery efforts.

3-AT is a well-characterized herbicide and a valuable tool in molecular biology, known to interact with at least two key proteins: Imidazoleglycerol-phosphate dehydratase (IGPD) and Catalase. Understanding the nuances of these interactions is pivotal for the development of novel herbicides and therapeutic agents.

Imidazoleglycerol-Phosphate Dehydratase (IGPD): A Competitive Engagement

The principal mechanism of action for 3-AT in plants and microorganisms is the competitive inhibition of Imidazoleglycerol-phosphate dehydratase (IGPD), a crucial enzyme in the histidine biosynthesis pathway.[1][2][3] This pathway is absent in animals, making IGPD an attractive target for the development of selective herbicides.[4]

While the competitive nature of 3-AT's binding to IGPD is well-established, specific kinetic data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for 3-AT are not consistently reported in publicly available literature.[1] However, the binding mode has been elucidated through X-ray crystallography of the Mycobacterium tuberculosis IGPD in complex with 3-AT, confirming its interaction within the active site.

For a comparative perspective, other triazole-based inhibitors of IGPD have been developed and characterized with high potency.

InhibitorTarget Organism/EnzymeInhibition Constant (Ki)Inhibition TypeReference
3-Amino-1,2,4-triazole (3-AT) Plants and MicroorganismsNot consistently reportedCompetitive[1]
IRL 1695 (a triazole phosphonate) Plant IGPD40 ± 6.5 nMNot specified[5]
IRL 1803 (a triazole phosphonate) Plant IGPD10 ± 1.6 nMNot specified[5]
IRL 1856 (a triazole phosphonate) Plant IGPD8.5 ± 1.4 nMNot specified[5]
β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA) M. tuberculosis IGPDLower micromolar rangeNot specified[6]
5-aminomethyl-1,2,4-triazole-3-carboxamides M. tuberculosis IGPDHigh model affinityNot specified[7]

Binding Mechanism of 3-AT to IGPD

The binding of 3-AT to the active site of IGPD is a classic example of competitive inhibition, where the inhibitor directly competes with the substrate for binding to the enzyme. This interaction blocks the normal catalytic function of IGPD, leading to a depletion of histidine and ultimately, cell death in susceptible organisms.

cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by 3-AT IGP_Substrate Imidazoleglycerol- phosphate (Substrate) IGPD_Enzyme IGPD Active Site IGP_Substrate->IGPD_Enzyme Binds to Product Imidazoleacetol- phosphate (Product) IGPD_Enzyme->Product Catalyzes 3AT 3-Amino-1,2,4-triazole (Inhibitor) IGPD_Enzyme_Inhibited IGPD Active Site 3AT->IGPD_Enzyme_Inhibited Competitively binds to No_Product No Product Formation IGPD_Enzyme_Inhibited->No_Product

Competitive Inhibition of IGPD by 3-AT.

Catalase: An Irreversible Interaction

In animal systems, 3-AT acts as an irreversible inhibitor of catalase, an essential enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen.[1] This inhibition can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress. The specific and covalent binding of 3-AT to the active center of the tetrameric form of catalase leads to its inactivation.[8][9]

Quantitative data on the inhibition of catalase by a derivative of 3-AT, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), reveals a pH-dependent inhibitory effect on human erythrocyte catalase.

InhibitorTarget Organism/EnzymeIC50 ValuepHReference
3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) Human Erythrocyte Catalase23.21 µM7.5[9]
3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) Human Erythrocyte Catalase49.01 µM5.5[9]

For comparison, other known catalase inhibitors include:

InhibitorInhibition TypeComments
Sodium Azide Not specifiedBroad-spectrum enzyme inhibitor.
Cyanide Not specifiedPotent inhibitor of various heme-containing enzymes.
Hydroxylamine Not specifiedReacts with the enzyme's active site.

Mechanism of Catalase Inactivation by 3-AT

The irreversible inhibition of catalase by 3-AT involves the covalent modification of the enzyme's active site. This process is time- and concentration-dependent and ultimately leads to the loss of catalytic activity.[10]

Active_Catalase Active Catalase Enzyme Covalent_Complex Inactive Catalase-3AT Covalent Complex Active_Catalase->Covalent_Complex H2O_O2 Water + Oxygen Active_Catalase->H2O_O2 Decomposes 3AT_Molecule 3-Amino-1,2,4-triazole 3AT_Molecule->Covalent_Complex Covalently binds to No_Reaction No Decomposition Covalent_Complex->No_Reaction H2O2 Hydrogen Peroxide H2O2->Active_Catalase H2O2->No_Reaction

Irreversible Inactivation of Catalase by 3-AT.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay (Spectrophotometric)

This generalized protocol is based on the principles of spectrophotometric enzyme assays.[1]

Objective: To determine the inhibitory effect of 3-AT on IGPD activity.

Principle: The activity of IGPD can be monitored by measuring the change in UV absorbance as the substrate, imidazoleglycerol-phosphate (IGP), is converted to the product, imidazoleacetol-phosphate.

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • 3-Amino-1,2,4-triazole (3-AT) solutions of varying concentrations

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of IGP and 3-AT in the reaction buffer.

  • Assay Setup: In a quartz cuvette, combine the reaction buffer and the IGP substrate at a known concentration.

  • Initiate Reaction: Add a specific amount of the purified IGPD enzyme to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a predetermined wavelength (e.g., 235 nm) over time. The initial rate of change in absorbance is proportional to the enzyme activity.

  • Inhibition Assay: Repeat the assay with the addition of varying concentrations of 3-AT to the reaction mixture before the addition of the enzyme.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. To determine the IC50, plot the reaction velocity against the 3-AT concentration. For determining the mode of inhibition and the Ki, perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Start Start Prepare_Reagents Prepare IGP and 3-AT solutions Start->Prepare_Reagents Setup_Assay Combine buffer and IGP in cuvette Prepare_Reagents->Setup_Assay Initiate_Reaction Add IGPD enzyme Setup_Assay->Initiate_Reaction Measure_Absorbance Monitor absorbance change over time Initiate_Reaction->Measure_Absorbance Inhibition_Step Repeat with varying 3-AT concentrations Measure_Absorbance->Inhibition_Step Analyze_Data Calculate reaction velocities, IC50, and Ki Inhibition_Step->Analyze_Data End End Analyze_Data->End

Workflow for IGPD Inhibition Assay.
Catalase Inhibition Assay

This protocol is adapted from studies on catalase inhibition by 3-AT and its derivatives.[9][11]

Objective: To determine the inhibitory effect of 3-AT on catalase activity.

Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity.

Materials:

  • Purified catalase or cell/tissue lysate containing catalase

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

  • 3-Amino-1,2,4-triazole (3-AT) solutions of varying concentrations

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: If using cell or tissue samples, prepare a lysate and determine the protein concentration.

  • Inhibitor Incubation: Pre-incubate the catalase sample (purified enzyme or lysate) with varying concentrations of 3-AT for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).

  • Assay Setup: In a quartz cuvette, add the phosphate buffer.

  • Initiate Reaction: Add the pre-incubated enzyme-inhibitor mixture to the cuvette, followed by the H₂O₂ substrate to start the reaction. The final volume should be standardized (e.g., 1 mL).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).

  • Data Analysis: Calculate the rate of H₂O₂ decomposition from the linear portion of the absorbance curve. The activity is typically expressed as units per milligram of protein. Determine the percent inhibition for each 3-AT concentration and calculate the IC50 value.

Isothermal Titration Calorimetry (ITC) for Enzyme Kinetics and Inhibition

ITC is a powerful technique to determine the thermodynamic and kinetic parameters of enzyme-catalyzed reactions and inhibition.[12][13][14]

Objective: To obtain a complete kinetic and thermodynamic profile of 3-AT binding to its target enzyme.

Principle: ITC directly measures the heat released or absorbed during a biochemical reaction. For enzyme kinetics, a single injection of the substrate into the enzyme solution allows for the determination of Kₘ and kcat. For inhibition studies, the inhibitor can be included with the substrate in the syringe or pre-incubated with the enzyme in the cell.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target enzyme (IGPD or Catalase)

  • Substrate (IGP or H₂O₂)

  • 3-Amino-1,2,4-triazole (3-AT)

  • Appropriate buffer, degassed

Procedure (Single Injection Method for Inhibition):

  • Sample Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the same degassed buffer.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Loading: Load the enzyme solution into the sample cell and the substrate/inhibitor mixture into the injection syringe.

  • Titration: Perform a single, continuous injection of the substrate/inhibitor solution into the enzyme solution.

  • Data Acquisition: The instrument records the heat rate (μcal/sec) as a function of time.

  • Data Analysis: The raw data is integrated to obtain the total heat of the reaction. The shape of the heat rate curve is analyzed using appropriate software to determine the kinetic parameters (Kₘ, kcat) and the inhibition constant (Ki) and mode of inhibition.

X-Ray Crystallography of Protein-Ligand Complexes

This generalized protocol outlines the key steps for determining the three-dimensional structure of an enzyme in complex with an inhibitor like 3-AT.[15][16][17]

Objective: To visualize the atomic-level interactions between 3-AT and its target protein.

Principle: High-resolution three-dimensional structures of macromolecules can be determined by analyzing the diffraction pattern of X-rays passing through a single crystal of the molecule.

Procedure:

  • Protein Expression and Purification: Obtain a high-yield expression and purification of the target enzyme to homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of 3-AT to ensure complex formation.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to obtain well-ordered crystals of the protein-inhibitor complex.

  • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the initial phases (e.g., by molecular replacement if a related structure is known). Build an atomic model of the protein-ligand complex into the electron density map and refine the model to obtain the final, high-resolution structure.

  • Structural Analysis: Analyze the final structure to identify the specific amino acid residues involved in binding the inhibitor and to understand the conformational changes that may occur upon binding.

This guide provides a foundational understanding of the binding interactions of 3-amino-1,2,4-triazole with its key protein targets. The provided data and protocols are intended to serve as a valuable resource for the scientific community to build upon in the quest for novel and improved chemical entities.

References

Safety Operating Guide

Proper Disposal of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management, drawing parallels from structurally similar aminotriazole compounds.

I. Hazard Identification and Safety Precautions

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards May cause skin and eye irritation.[1][2] May cause respiratory irritation.[1][2] May be harmful if swallowed.[1] Some aminotriazole derivatives are suspected of causing genetic defects or cancer.[3][4][5]Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Obtain special instructions before use for certain derivatives.
Environmental Hazards Potentially harmful or toxic to aquatic life with long-lasting effects.[3][4][6]Avoid release to the environment.[3] Do not let the product enter drains.[3]
Physical/Chemical Hazards Thermal decomposition can lead to the release of toxic gases and vapors, such as carbon oxides and nitrogen oxides.[3][6] Incompatible with strong oxidizing agents.[1][6]Store away from incompatible materials.[7] Keep away from open flames, hot surfaces, and sources of ignition.[1]

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[2][7]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7]Prevents skin contact with the chemical.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.[7]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[2][7]Prevents inhalation of potentially harmful dust or vapors.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][7] Incineration at a permitted facility is a probable final disposal method.[7][8]

  • Waste Identification and Segregation:

    • Clearly identify all waste streams containing this compound.

    • Do not mix this waste with other incompatible waste streams.[7]

  • Waste Collection and Container Management:

    • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[3]

    • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container for liquids.[3] Do not mix with other incompatible waste.

    • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.

    • Container Labeling: The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.

    • Container Integrity: Ensure waste containers are kept tightly closed and are in good condition.[7][9] Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Storage Pending Disposal:

    • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated waste accumulation area.[3]

    • Ensure the storage area is away from heat, sparks, and open flames.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • Provide the waste disposal company with a complete and accurate description of the waste.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.[3]

    • Ensure the area is well-ventilated.[7]

  • Containment and Cleanup:

    • For Dry Spills: Carefully sweep or vacuum the material, avoiding dust generation.[4][7] A vacuum cleaner equipped with a HEPA filter is recommended.[7] Place the collected material in a labeled container for disposal.[3]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3][7] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with soap and water.[7]

  • Report the Incident:

    • Report the spill to your institution's EHS department.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Generation & Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated ppe Wear Appropriate PPE start->ppe Always identify Identify as Hazardous Waste segregate Segregate from Incompatible Waste identify->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect ppe->identify store Store in Cool, Dry, Well-Ventilated Area collect->store check_compat Away from Incompatibles (e.g., Strong Oxidizers) store->check_compat contact_ehs Contact EHS or Licensed Waste Disposal Contractor check_compat->contact_ehs transport Arrange for Pickup and Transportation contact_ehs->transport final_disposal Final Disposal at Permitted Facility (e.g., Incineration) transport->final_disposal spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain Contain Spill (Absorb or Sweep) evacuate->contain collect_spill Collect in Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to EHS decontaminate->report_spill

References

Essential Safety and Operational Guidance for Handling 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid are not available, related compounds like Amitrole are known to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] The powdered form of the chemical presents a risk of aerosolization. Therefore, a cautious and comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Disposable gloves should be changed frequently and immediately if contaminated. Always inspect gloves for tears or holes before use.
Eyes Safety glasses with side shields or chemical safety gogglesMandatory to provide protection against splashes and airborne particles.[2][3]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.[2][3] An apron (e.g., P.V.C.) can provide additional protection.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Before starting work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in Table 1.

  • Avoid the formation of dust when handling the solid material.[1][2] Use appropriate tools, such as spatulas, for transferring the compound.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][5]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all work surfaces after use.

  • Dispose of all contaminated waste as described in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Contaminated Solid Waste:

  • All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[6]

  • These items should be collected in a designated, labeled hazardous waste container.

2. Unused or Waste Compound:

  • Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Consult with your institution's EHS department for specific disposal procedures, which may include incineration in a licensed facility.[1] Do not dispose of this chemical down the drain.[1]

Emergency Spill Response

A clear and practiced spill response plan is essential.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions & Assessment cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess PPE Don Appropriate PPE (incl. Respirator) Assess->PPE Minor Spill & Trained Personnel ContactEHS Contact EHS/ Emergency Services Assess->ContactEHS Major Spill or Untrained Personnel Contain Contain the Spill PPE->Contain Cleanup Carefully Sweep/Scoop Solid Avoid Dust Generation Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Package Place Waste in Sealed Container Decontaminate->Package Label Label as Hazardous Waste Package->Label Dispose Dispose via EHS Label->Dispose

Diagram of the chemical spill response workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.